Boc-Thr-OH
Description
The exact mass of the compound Boc-L-threonine is 219.11067264 g/mol and the complexity rating of the compound is 245. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHOYOCAAURYRL-RITPCOANSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OC(C)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2592-18-9, 86748-77-8 | |
| Record name | N-tert-Butoxycarbonyl-L-threonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2592-18-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(tert-butyloxycarbonyl)-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.171 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2R,3S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH) is a pivotal amino acid derivative extensively utilized in synthetic organic chemistry, particularly in the realm of peptide synthesis. The tert-butoxycarbonyl (Boc) protecting group on the α-amino function provides robust protection under various reaction conditions, yet it can be readily removed under moderately acidic conditions. This attribute makes this compound an invaluable building block in the Boc-based strategy for solid-phase peptide synthesis (SPPS), a cornerstone technique in drug discovery and development. This guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for professionals in the field.
Chemical Properties and Structure
This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the tables below for easy reference.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (2S,3R)-2-(tert-butoxycarbonylamino)-3-hydroxybutanoic acid | [1] |
| Synonyms | N-Boc-L-threonine, Boc-L-Thr-OH | [1] |
| CAS Number | 2592-18-9 | [2][3] |
| Molecular Formula | C₉H₁₇NO₅ | [2] |
| Molecular Weight | 219.23 g/mol | |
| Melting Point | 80-82 °C | |
| Boiling Point | 387.1 ± 37.0 °C (Predicted) | |
| Appearance | White to off-white powder/crystal | |
| Optical Rotation | [α]20/D −8.5±1°, c = 1% in acetic acid | |
| pKa (Predicted) | 3.60 ± 0.10 |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| Water | Soluble (50 mg/ml for L-Threonine) | |
| Chloroform | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Dimethylformamide (DMF) | Clearly soluble (1 mmole in 2 ml) | |
| Dimethyl sulfoxide (DMSO) | Soluble | |
| Acetone | Soluble | |
| Methanol | Soluble | |
| Petroleum Ether | Insoluble |
The structure of this compound, including its stereochemistry, is crucial for its function in peptide synthesis.
Chemical Structure:
-
SMILES: C--INVALID-LINK--O)NC(=O)OC(C)(C)C">C@HO
-
InChI: InChI=1S/C9H17NO5/c1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h5-6,11H,1-4H3,(H,10,14)(H,12,13)/t5-,6+/m1/s1
Experimental Protocols
Synthesis of Boc-L-Threonine
A common method for the synthesis of Boc-L-Threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Materials:
-
L-Threonine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃) or Potassium Hydroxide (KOH)
-
Methanol
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bisulfite or dilute potassium hydrogensulfate solution
-
Anhydrous sodium sulfate
-
Petroleum ether or n-hexane for crystallization
Procedure:
-
Dissolve L-threonine in a mixture of methanol and a water solution of sodium bicarbonate.
-
Add di-tert-butyl dicarbonate to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Upon completion, remove the methanol by vacuum distillation.
-
Dilute the remaining aqueous solution with water and wash with ether to remove unreacted Boc₂O.
-
Acidify the aqueous layer to a pH of 2-3 with a saturated aqueous sodium bisulfite solution or dilute potassium hydrogensulfate solution.
-
Extract the product into ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain a viscous oil or solid.
-
For crystallization, add petroleum ether or n-hexane to the residue and stir to induce precipitation.
-
Collect the white solid by filtration and dry under vacuum.
Purification by Recrystallization
If the product is not of sufficient purity, recrystallization can be performed. The crude product, often an oil, can be solidified by trituration with a non-polar solvent like n-hexane. For further purification, a suitable solvent system for recrystallization would be a polar solvent in which the compound is soluble at elevated temperatures and sparingly soluble at room temperature, with a non-polar solvent as an anti-solvent. A common technique involves dissolving the crude product in a minimal amount of a solvent like ethyl acetate and then slowly adding a non-polar solvent such as hexane or petroleum ether until turbidity is observed, followed by cooling to induce crystallization.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm), the methyl group of the threonine side chain (a doublet around 1.2 ppm), the α-proton (a doublet around 4.2 ppm), the β-proton (a multiplet around 4.3 ppm), the hydroxyl proton (a broad singlet), and the amide proton (a doublet). The exact chemical shifts and coupling constants can vary depending on the solvent used.
-
¹³C NMR: The carbon-13 NMR spectrum will exhibit distinct peaks for the carbons of the Boc group (quaternary carbon around 80 ppm and methyl carbons around 28 ppm), the carbonyl of the Boc group (around 156 ppm), the carboxylic acid carbonyl (around 175 ppm), and the carbons of the threonine backbone and side chain (α-carbon around 60 ppm, β-carbon around 68 ppm, and methyl carbon around 20 ppm). The chemical shifts of the carbonyl carbons can be influenced by the solvent polarity due to intermolecular interactions.
Infrared (IR) Spectroscopy:
The FT-IR spectrum of this compound will display characteristic absorption bands corresponding to its functional groups. Key expected peaks include: a broad O-H stretch from the carboxylic acid and alcohol (around 3300-2500 cm⁻¹), N-H stretching from the carbamate (around 3400-3300 cm⁻¹), C-H stretching from the alkyl groups (around 3000-2850 cm⁻¹), a strong C=O stretch from the carbamate (around 1710 cm⁻¹), and another strong C=O stretch from the carboxylic acid (around 1650 cm⁻¹).
Mass Spectrometry (MS):
Electrospray ionization (ESI) mass spectrometry is a common technique for the analysis of Boc-protected amino acids. In positive ion mode, the protonated molecule [M+H]⁺ is typically observed. Characteristic fragmentation in MS/MS analysis involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the precursor ion. Further fragmentation will involve losses of water and carbon monoxide from the threonine backbone.
Boc Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound is a standard building block in Boc-SPPS. The hydroxyl group of the threonine side chain is typically protected, often as a benzyl ether (Bzl), to prevent side reactions during synthesis.
General Cycle:
-
Resin Preparation: The synthesis starts with an appropriate resin (e.g., Merrifield or PAM resin for a C-terminal acid, MBHA or BHA resin for a C-terminal amide) to which the first amino acid is attached.
-
Deprotection: The N-terminal Boc group of the resin-bound amino acid or peptide is removed by treatment with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 25-50% TFA.
-
Neutralization: The resulting trifluoroacetate salt is neutralized to the free amine using a base, commonly diisopropylethylamine (DIEA) in DCM or DMF.
-
Coupling: The next Boc-protected amino acid (e.g., Boc-Thr(Bzl)-OH) is activated using a coupling reagent (e.g., HBTU, DIC) and coupled to the free amine of the resin-bound peptide.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
-
This cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the desired peptide sequence.
Final Cleavage and Deprotection:
After the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. In Boc-SPPS, this is typically achieved using a strong acid, most commonly anhydrous hydrogen fluoride (HF), in the presence of scavengers (e.g., anisole, p-cresol) to prevent side reactions.
Signaling Pathways and Biological Relevance
Threonine residues play a critical role in cellular signaling through post-translational modification, specifically phosphorylation. Threonine phosphorylation is a key mechanism by which the activity of numerous proteins is regulated. Two major signaling pathways heavily reliant on threonine phosphorylation are the Mitogen-Activated Protein Kinase (MAPK) and the mammalian Target of Rapamycin (mTOR) pathways.
MAPK Signaling Pathway
The MAPK cascades are central to the transduction of extracellular signals to intracellular targets, regulating processes such as cell proliferation, differentiation, and apoptosis. MAP kinases are themselves activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop by upstream MAPK kinases (MAPKKs).
Caption: Simplified MAPK signaling cascade highlighting dual phosphorylation of ERK.
mTOR Signaling Pathway
The mTOR pathway is a master regulator of cell growth, proliferation, metabolism, and survival. mTOR, a serine/threonine kinase, exists in two distinct complexes, mTORC1 and mTORC2. The activity of mTORC1 is sensitive to amino acids, including threonine, and it controls protein synthesis by phosphorylating downstream targets like S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).
Caption: Overview of the mTORC1 signaling pathway and its regulation.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for a single cycle of Boc solid-phase peptide synthesis.
Caption: General workflow for one cycle of Boc solid-phase peptide synthesis.
Conclusion
N-α-tert-Butoxycarbonyl-L-threonine is a fundamental reagent in the synthesis of peptides, with its utility deeply rooted in the principles of the Boc/Bzl protection strategy. A thorough understanding of its chemical properties, structure, and the nuances of its application in experimental protocols is essential for researchers and professionals in drug development. The critical role of threonine residues in key cellular signaling pathways further underscores the importance of this compound in the synthesis of biologically active peptides for therapeutic and research purposes. This guide serves as a comprehensive technical resource to facilitate the effective use of this important molecule.
References
The Foundational Role of Boc-Thr-OH in Modern Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis, the strategic use of protected amino acids is paramount to achieving high-purity, biologically active peptides. Among these crucial building blocks, N-α-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) and its side-chain protected counterpart, Boc-Thr(Bzl)-OH, play a pivotal role, particularly within the robust Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This technical guide delves into the core functionalities of this compound, providing an in-depth analysis of its application, comparative performance data, detailed experimental protocols, and a look into its use in the synthesis of therapeutic peptides.
The Core Function of this compound in Peptide Synthesis
This compound is a derivative of the amino acid L-threonine where the alpha-amino group is temporarily protected by a tert-butyloxycarbonyl (Boc) group.[1] This protection is fundamental to the stepwise elongation of a peptide chain, preventing the amino group from participating in unwanted side reactions during the coupling of the subsequent amino acid.[2]
In the context of the widely utilized Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy, the hydroxyl group on the side chain of threonine is typically protected with a benzyl ether (Bzl) group, yielding Boc-Thr(Bzl)-OH.[3] This "permanent" side-chain protection is stable to the acidic conditions used for the removal of the "temporary" N-α-Boc group, ensuring the integrity of the threonine residue throughout the synthesis.[4] The Boc group is readily cleaved with moderate acids like trifluoroacetic acid (TFA), while the more robust benzyl ether protecting the hydroxyl side chain requires a much stronger acid, such as anhydrous hydrogen fluoride (HF), for its removal during the final cleavage of the peptide from the solid support.[4]
Quantitative Data on Coupling Efficiency and Racemization
The efficiency of coupling Boc-Thr(Bzl)-OH and the preservation of its stereochemical integrity are critical for the successful synthesis of the target peptide. The choice of coupling reagent significantly influences these outcomes. While direct comparative data for Boc-Thr(Bzl)-OH is sparse in the literature, performance can be extrapolated from studies on structurally similar amino acids like serine and from general knowledge of coupling reagent efficacy.
Table 1: Comparative Performance of Common Coupling Reagents with Boc-Protected Amino Acids
| Coupling Reagent/Method | Relative Coupling Efficiency | Typical Coupling Time | Potential for Racemization | Key Considerations |
| DIC/HOBt | Good | 1 - 4 hours | Low to Moderate | Cost-effective and widely used. HOBt acts as a racemization suppressant. |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | Faster than carbodiimide methods and a reliable choice for most couplings. |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly efficient, particularly for sterically hindered or difficult couplings. |
| DEPBT | Good | Not Specified | Very Low | Exhibits remarkable resistance to racemization. |
| COMU | Excellent | 15 - 45 minutes | Very Low | High reactivity with an improved safety profile compared to benzotriazole-based reagents. |
Note: The quantitative data are representative values based on typical outcomes in SPPS and are intended for comparative purposes. Actual results may vary depending on the specific peptide sequence and reaction conditions.
Racemization, the loss of stereochemical integrity at the α-carbon, is a critical concern in peptide synthesis. For Boc-protected amino acids, this primarily occurs through the formation of a 5(4H)-oxazolone intermediate. The risk of racemization is influenced by the coupling reagent, the base used, temperature, and activation time. The addition of auxiliary nucleophiles like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) is a standard practice to suppress racemization by forming active esters that are less prone to cyclization into the oxazolone. While specific racemization percentages for Boc-Thr(Bzl)-OH are not widely reported, adherence to optimized protocols with racemization-suppressing additives typically keeps this side reaction to a minimum.
Experimental Protocols
The successful incorporation of Boc-Thr(Bzl)-OH into a growing peptide chain relies on a meticulously executed series of steps. Below is a detailed protocol for a manual Boc-SPPS cycle.
General Manual Boc-SPPS Cycle
This protocol outlines the key steps for a single coupling cycle in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH
-
Coupling reagent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel for 30 minutes.
-
N-α-Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3 times), IPA (2 times), and DMF (3 times).
-
Neutralization:
-
Add a solution of 5% DIEA in DCM to the resin and agitate for 2 minutes.
-
Drain the neutralization solution. Repeat this step.
-
-
Coupling:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3-4 equivalents relative to resin loading) and HOBt (3-4 equivalents) in DMF.
-
Add the coupling reagent (e.g., HBTU, 3-4 equivalents) to the amino acid solution.
-
Add DIEA (6-8 equivalents) to the solution to begin pre-activation.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).
-
Washing: Wash the resin sequentially with DMF (3 times) and DCM (3 times).
The cycle of deprotection, neutralization, and coupling is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.
Caution: Anhydrous HF is extremely toxic and corrosive and requires specialized equipment and handling procedures.
Procedure:
-
Preparation: Thoroughly dry the peptide-resin under vacuum.
-
Cleavage:
-
Place the dried resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% anisole, 5% thioanisole).
-
Stir the mixture at 0°C for 1-2 hours.
-
Evaporate the HF under a stream of nitrogen.
-
-
Peptide Precipitation and Purification:
-
Wash the resin with cold diethyl ether to remove scavengers.
-
Precipitate the crude peptide by adding a large volume of cold diethyl ether.
-
Collect the peptide by filtration or centrifugation.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualization of Boc-SPPS Workflow
The cyclical nature of Boc-SPPS can be effectively visualized to illustrate the logical flow of the synthesis process.
Case Study: Enfuvirtide and its Mechanism of Action
Enfuvirtide (brand name Fuzeon) is a 36-amino acid therapeutic peptide and a potent HIV fusion inhibitor. Its sequence contains a threonine residue, making its synthesis a relevant example of the application of this compound. While industrial synthesis may now involve hybrid or Fmoc strategies for efficiency, the principles of Boc-SPPS are fundamental to its development.
Enfuvirtide's mechanism of action involves disrupting the final stage of the HIV entry process into host CD4+ cells. It mimics a region of the viral glycoprotein gp41, binding to it and preventing the conformational changes necessary for the fusion of the viral and cellular membranes. This effectively blocks the virus from entering and infecting the cell.
Conclusion
This compound and its side-chain protected form, Boc-Thr(Bzl)-OH, are indispensable reagents in the field of peptide synthesis, particularly within the Boc/Bzl SPPS framework. Their proper use, in conjunction with optimized coupling strategies and a thorough understanding of potential side reactions, enables the synthesis of complex and biologically important peptides. As demonstrated by the case of Enfuvirtide, the principles of Boc-SPPS have contributed to the development of life-saving therapeutics, underscoring the enduring importance of this foundational chemical strategy in modern drug discovery and development.
References
Navigating the Stability of Boc-Thr-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis and drug discovery, the purity and stability of amino acid building blocks are paramount. N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), a key intermediate, is no exception. Its stability directly impacts the quality, efficacy, and safety of the final therapeutic products. This technical guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, potential degradation pathways, and detailed experimental protocols for its analysis.
Physicochemical Properties and Recommended Storage
This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.23 g/mol |
| Melting Point | 80-82 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide (DMF). |
The primary recommendation for the storage of this compound is at -20°C in a tightly sealed container, protected from light and moisture . Adherence to these conditions is crucial for minimizing degradation and preserving the integrity of the compound over time.
Chemical Stability and Degradation Pathways
The stability of this compound is intrinsically linked to the lability of the tert-butoxycarbonyl (Boc) protecting group. The primary degradation pathway is the acid-catalyzed cleavage of the Boc group, yielding L-threonine, isobutylene, and carbon dioxide. This susceptibility to acid underscores the importance of avoiding acidic environments during storage and handling.
While stable under neutral and basic conditions, prolonged exposure to high humidity and elevated temperatures can also contribute to degradation, although at a slower rate than acid-catalyzed hydrolysis. Another potential stability concern for all amino acid derivatives is racemization, the conversion of the L-enantiomer to a mixture of L- and D-enantiomers. While generally low for Boc-protected amino acids under recommended storage conditions, this can be exacerbated by harsh conditions.
A logical workflow for assessing the stability of this compound is depicted in the following diagram.
Experimental Protocols for Stability and Purity Analysis
To ensure the quality of this compound, rigorous analytical testing is necessary. The following sections detail protocols for forced degradation studies and purity analysis via High-Performance Liquid Chromatography (HPLC).
Forced Degradation Study Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid this compound and the stock solution at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method as described below.
The following diagram illustrates the workflow for a forced degradation study.
Stability-Indicating HPLC Method
A validated, stability-indicating HPLC method is crucial for accurately determining the purity of this compound and separating it from any potential degradation products.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes, then return to 5% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the this compound sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.
Summary of Stability Data
While comprehensive kinetic data for the degradation of this compound under a wide range of conditions is not extensively published, the following table summarizes the expected stability based on the known chemistry of Boc-protected amino acids.
Table 3: Summary of this compound Stability under Various Conditions
| Condition | Expected Stability | Primary Degradation Product(s) |
| Recommended Storage (-20°C, dry, dark) | High | - |
| Room Temperature (25°C) | Moderate; degradation may occur over extended periods | L-Threonine |
| Elevated Temperature (>40°C) | Low; significant degradation expected | L-Threonine |
| Aqueous Solution (Neutral pH) | Moderate; hydrolysis can occur slowly | L-Threonine |
| Aqueous Solution (Acidic pH < 4) | Low; rapid hydrolysis of the Boc group | L-Threonine |
| Aqueous Solution (Basic pH > 9) | High | - |
| Exposure to Light | Generally stable, but should be minimized as a precaution | - |
| Presence of Oxidizing Agents | Generally stable to mild oxidants | - |
Conclusion
The stability of this compound is critical for its successful application in research and drug development. The primary degradation pathway is the acid-catalyzed cleavage of the Boc protecting group. Therefore, strict adherence to the recommended storage conditions of -20°C in a dry, dark environment is essential to maintain its purity and integrity. The use of a validated, stability-indicating HPLC method is crucial for monitoring the purity of this compound and ensuring the quality of synthetic peptides and other pharmaceutical products. By understanding and controlling the factors that affect its stability, researchers can ensure the reliability and reproducibility of their scientific endeavors.
understanding Boc protection in amino acids
An In-depth Technical Guide to Boc Protection in Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. Among the various protecting groups for amines, the tert-butyloxycarbonyl (Boc) group holds a prominent position due to its stability under a wide range of conditions and its facile, selective removal under mild acidic conditions. This guide provides a comprehensive overview of the Boc protection of amino acids, detailing the underlying chemistry, experimental protocols, and critical considerations for its successful application.
The Chemistry of Boc Protection
The Boc group is typically introduced onto the nitrogen atom of an amino acid through the reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride (Boc₂O). This reaction is generally carried out in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on one of the carbonyl carbons of the Boc anhydride.
The deprotection of the Boc group is most commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA). The mechanism involves the protonation of the carbonyl oxygen of the carbamate, followed by the loss of the stable tert-butyl cation. This cation is then quenched by a nucleophile or eliminated as isobutylene.
Mechanism of Boc Protection
The protection of an amino acid with Boc anhydride proceeds via a nucleophilic acyl substitution reaction. The base plays a crucial role in deprotonating the amino group, making it a more potent nucleophile.
Caption: Mechanism of Boc protection of an amino acid.
Mechanism of Boc Deprotection
The removal of the Boc group is an acid-catalyzed process that relies on the formation of a stable carbocation. The choice of acid and the presence of scavengers are critical to prevent side reactions.
Caption: Mechanism of acid-catalyzed Boc deprotection.
Experimental Protocols
The following sections provide detailed methodologies for the protection and deprotection of amino acids using the Boc group.
General Procedure for Boc Protection of an Amino Acid
This protocol describes a standard method for the N-Boc protection of an amino acid using Boc anhydride and sodium hydroxide.
Materials:
-
Amino acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dioxane
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Ethyl acetate
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
5% aqueous potassium bisulfate (KHSO₄) solution
Procedure:
-
Dissolve the amino acid in a 1 M NaOH solution and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O in dioxane dropwise to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Wash the aqueous solution with ethyl acetate to remove any unreacted Boc₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a 5% aqueous KHSO₄ solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected amino acid.
General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc group using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials:
-
Boc-protected amino acid
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Anisole or triisopropylsilane (TIS) (as a scavenger)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected amino acid in DCM.
-
Add a scavenger such as anisole or TIS.
-
Add TFA dropwise to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated NaHCO₃ solution to neutralize the excess TFA.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the deprotected amino acid.
Data Presentation
The stability of the Boc group and the efficiency of its introduction are critical factors in its application. The following tables summarize key quantitative data.
| Reagent/Condition | Stability of Boc Group | Notes |
| Bases | ||
| Strong aqueous base (e.g., NaOH, KOH) | Generally stable at low temperatures | Prolonged exposure can lead to hydrolysis. |
| Organic bases (e.g., TEA, DIPEA) | Highly stable | Commonly used in peptide coupling reactions. |
| Acids | ||
| Trifluoroacetic acid (TFA) | Labile | Standard deprotection reagent. |
| Hydrochloric acid (HCl) | Labile | Can be used for deprotection, often in dioxane. |
| Formic acid | Labile | Milder alternative to TFA. |
| Acetic acid | Generally stable | Can be used as a solvent in some cases. |
| Nucleophiles | ||
| Hydrazine | Stable | Allows for orthogonal deprotection strategies. |
| Amines | Stable | Boc group is resistant to aminolysis. |
| Reductive/Oxidative Conditions | ||
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Stable | Orthogonal to Cbz and Bn protecting groups. |
| Strong oxidizing agents | Generally stable | Depends on the specific reagent. |
| Amino Acid | Typical Yield (%) | Reaction Time (h) | Notes |
| Glycine | 95-99 | 12-16 | Straightforward protection. |
| Alanine | 94-98 | 12-16 | High yields are consistently achieved. |
| Valine | 90-95 | 16-24 | Steric hindrance can slightly lower yields. |
| Leucine | 92-97 | 12-18 | Good yields under standard conditions. |
| Phenylalanine | 93-98 | 12-16 | Aromatic ring does not interfere. |
| Proline | 90-96 | 12-20 | Secondary amine requires slightly longer reaction times. |
| Serine | 85-92 | 16-24 | Hydroxyl group may require protection in subsequent steps. |
| Threonine | 85-92 | 16-24 | Hydroxyl group may require protection. |
| Aspartic Acid | 80-90 | 18-24 | Carboxylic acid side chain requires protection. |
| Glutamic Acid | 82-91 | 18-24 | Carboxylic acid side chain requires protection. |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow for Boc protection and deprotection, as well as the logical relationship between the choice of reagents and the outcome of the reaction.
Caption: Workflow for Boc protection of an amino acid.
Caption: Reagent choices in Boc protection and deprotection.
Conclusion
The Boc protecting group is an invaluable tool in the synthesis of peptides and other complex organic molecules. Its ease of introduction, stability to a wide range of reagents, and clean, mild deprotection protocol make it a preferred choice for many synthetic applications. A thorough understanding of the underlying chemical principles and optimized experimental conditions, as outlined in this guide, is essential for its successful implementation in research and development.
Solubility Profile of Boc-Thr-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in solid-phase peptide synthesis. Understanding the solubility of this amino acid derivative is paramount for optimizing reaction conditions, ensuring efficient coupling, and developing robust purification strategies in the synthesis of therapeutic peptides and other complex molecules. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide consolidates qualitative information and provides a framework for its experimental determination.
Qualitative Solubility Profile
This compound is characterized as a white to off-white crystalline powder. Its solubility is largely dictated by the presence of the hydrophobic tert-butoxycarbonyl (Boc) protecting group and the polar threonine side chain and carboxylic acid moiety.
General solubility observations indicate that this compound is:
-
Insoluble in water [1]. The bulky, nonpolar Boc group significantly reduces the molecule's ability to form favorable interactions with water molecules.
-
Soluble in a range of organic solvents [1]. These include:
-
Methanol
-
Ethanol
-
Dimethyl sulfoxide (DMSO)[1]
-
Chloroform
-
Dichloromethane
-
Ethyl Acetate
-
Acetone
-
The solubility in these organic solvents facilitates its use in the non-aqueous environments typical of solid-phase peptide synthesis.
Representative Quantitative Solubility Data
While precise, publicly available quantitative solubility data for this compound is limited, the following table provides representative solubility data for other structurally similar Boc-protected amino acids in common organic solvents. This information can serve as a valuable estimation tool for solvent selection and experimental design involving this compound.
| Boc-Amino Acid | Solvent | Solubility (approx. mg/mL) | Reference |
| Boc-Arg(Boc)2-OH | Ethanol | ~30 | --INVALID-LINK--[2] |
| Boc-Arg(Boc)2-OH | DMSO | ~30 | --INVALID-LINK--[2] |
| Boc-Arg(Boc)2-OH | Dimethyl formamide | ~30 | --INVALID-LINK-- |
| Boc-Met-Met-OH | DMSO | Soluble | --INVALID-LINK-- |
Note: The solubility of any compound is dependent on temperature, the specific batch of the chemical, and the purity of the solvent. The values presented above should be considered as approximations. For critical applications, experimental determination of solubility is strongly recommended.
Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method
The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a defined temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent(s) (e.g., Methanol, DMSO, Dichloromethane)
-
Analytical balance
-
Vials with sealed caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Calibrated micropipettes
-
Pre-weighed, solvent-resistant evaporating dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Accurately pipette a known volume of the selected organic solvent into the vial.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
Phase Separation: After equilibration, centrifuge the vial at a high speed to pellet the undissolved solid.
-
Sample Withdrawal: Carefully withdraw a known volume of the clear supernatant using a calibrated micropipette, ensuring no solid particles are transferred.
-
Solvent Evaporation: Transfer the supernatant to a pre-weighed evaporating dish. Place the dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound until the solvent has completely evaporated.
-
Weighing: Once the solvent is fully removed and the dish has cooled to room temperature in a desiccator, weigh the dish containing the dried this compound residue.
-
Calculation: The solubility is calculated using the following formula:
Solubility (mg/mL) = (Weight of dish with residue - Weight of empty dish) / Volume of supernatant withdrawn
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining the solubility of this compound.
Caption: Workflow for Gravimetric Solubility Determination.
Application in Peptide Synthesis
The solubility of this compound is a critical parameter in the workflow of Boc-based solid-phase peptide synthesis (SPPS). Inadequate solubility can lead to incomplete coupling reactions, resulting in deletion sequences and difficult-to-purify final peptide products.
The following diagram outlines a simplified workflow for a coupling step in Boc-SPPS, highlighting the importance of solubility.
Caption: Role of Solubility in a Boc-SPPS Coupling Step.
References
The Lynchpin of Peptide Synthesis: A Technical Guide to the Mechanism of Action of Boc-Thr-OH
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal role of N-α-Boc-L-threonine (Boc-Thr-OH) in solid-phase peptide synthesis (SPPS). This document elucidates the core mechanism of action, provides detailed experimental protocols, and presents quantitative data to optimize its application in the synthesis of therapeutic peptides.
In the intricate process of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount. This endeavor necessitates the use of protecting groups to temporarily block reactive functional groups and direct the formation of peptide bonds. Among the arsenal of protected amino acids, this compound and its side-chain protected derivative, N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), serve as fundamental building blocks. The tert-butyloxycarbonyl (Boc) group, an acid-labile protecting group for the α-amino function, is a cornerstone of the Boc/Bzl strategy in SPPS, a robust method particularly advantageous for the synthesis of long or complex peptides.[1][2]
The Core Mechanism: A Dance of Protection and Deprotection
The use of this compound in peptide synthesis revolves around a cyclical process of controlled deprotection and coupling. The Boc group shields the N-terminal amine of threonine, preventing it from reacting out of turn. This allows for the selective activation of its carboxyl group to form a peptide bond with the free N-terminal amine of the growing peptide chain anchored to a solid support.
The side chain of threonine, containing a hydroxyl group, is also reactive and is typically protected to prevent side reactions such as O-acylation. In the context of Boc-SPPS, the benzyl (Bzl) ether is the most common protecting group for the threonine side chain.[3][4][5] This "permanent" protecting group is stable to the acidic conditions used for Boc removal and is cleaved at the final stage of synthesis, typically with strong acids like anhydrous hydrogen fluoride (HF).
The entire synthesis is a meticulously choreographed sequence of steps, as illustrated in the workflow diagram below.
The acid-catalyzed removal of the Boc group is a critical step, proceeding through the formation of a stable tert-butyl cation. This mechanism is detailed in the diagram below.
Quantitative Data for Optimized Synthesis
The efficiency of the coupling step is critical for the overall yield and purity of the final peptide. The choice of coupling reagent plays a significant role in this. Below is a summary of commonly used coupling reagents in Boc-SPPS and their general performance for the incorporation of Boc-Thr(Bzl)-OH.
| Coupling Reagent | Activating Agent | Typical Coupling Time | Racemization Risk | Relative Cost | Notes |
| DIC/HOBt | Diisopropylcarbodiimide / Hydroxybenzotriazole | 1 - 4 hours | Low to Moderate | Low | Cost-effective and reliable for many standard couplings. Can be slower for sterically hindered amino acids. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 30 - 60 minutes | Low | Medium | A highly efficient aminium-based reagent that promotes rapid coupling with minimal racemization. |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 15 - 45 minutes | Very Low | High | Often more effective than HBTU, especially for difficult or sterically hindered couplings. |
| BOP | Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate | 30 - 60 minutes | Low | Medium | A phosphonium salt-based reagent, effective but can be less favorable due to the formation of a carcinogenic byproduct. |
Note: The data presented are representative values for comparative purposes. Actual results may vary depending on the specific peptide sequence, resin, and reaction conditions.
Generally, a coupling efficiency of greater than 95% per step is achievable with standard Boc-SPPS protocols for Boc-Thr(Bzl)-OH.
Detailed Experimental Protocols
The following provides a detailed, step-by-step manual protocol for a single coupling cycle of Boc-Thr(Bzl)-OH in solid-phase peptide synthesis on a 0.1 mmol scale.
Materials:
-
MBHA resin (or other suitable resin for Boc chemistry)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Isopropanol (IPA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
N,N-Diisopropylethylamine (DIEA)
-
Boc-Thr(Bzl)-OH
-
HBTU (or other desired coupling reagent)
-
Fritted reaction vessel
-
Shaker or agitator
Protocol:
-
Resin Swelling:
-
Place the resin in the reaction vessel.
-
Add DCM to swell the resin for 30 minutes with gentle agitation.
-
Drain the DCM.
-
-
Nα-Boc Deprotection:
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes and drain (pre-wash).
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution.
-
-
Washing:
-
Wash the resin sequentially with DCM (3 times), IPA (2 times), and DMF (3 times). Agitate for 1 minute for each wash before draining.
-
-
Neutralization:
-
Add a 10% solution of DIEA in DMF to the resin.
-
Agitate for 5 minutes. Repeat this step once.
-
Drain the neutralization solution.
-
-
Washing:
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIEA (6 equivalents) to the amino acid solution to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling (Optional but Recommended):
-
Take a small sample of resin beads and perform a ninhydrin (Kaiser) test. A yellow color indicates complete coupling, while a blue color indicates the presence of free primary amines and incomplete coupling. If the test is positive, the coupling step can be repeated.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
This cycle is repeated for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection:
Upon completion of the peptide assembly, the peptide is cleaved from the resin, and the side-chain protecting groups (including the benzyl group on threonine) are removed. This is typically achieved using a strong acid cocktail, most commonly anhydrous hydrogen fluoride (HF). This is a hazardous procedure that requires specialized equipment and expertise. A typical "High HF" cleavage involves treating the dried peptide-resin with a mixture of HF and a scavenger such as anisole (e.g., 9:1 v/v) for 1 hour at 0°C. After evaporation of the HF, the crude peptide is precipitated with cold diethyl ether.
Conclusion
This compound, and more specifically its side-chain protected form Boc-Thr(Bzl)-OH, is an indispensable component in the Boc/Bzl strategy of solid-phase peptide synthesis. Its mechanism of action, centered on the acid-labile Boc protecting group, allows for the controlled and sequential assembly of peptide chains. By understanding the core principles of its use, leveraging quantitative data to select optimal coupling reagents, and adhering to detailed experimental protocols, researchers and drug development professionals can effectively synthesize threonine-containing peptides with high yield and purity, paving the way for advancements in therapeutic peptide development.
References
A Comprehensive Technical Guide to Boc-Thr-OH for Researchers and Drug Development Professionals
An In-depth Overview of N-α-tert-Butoxycarbonyl-L-threonine (Boc-Thr-OH), a critical building block in peptide synthesis and a key molecule in understanding cellular signaling, this guide provides detailed information on its commercial availability, synthesis, and applications in drug discovery.
N-α-tert-Butoxycarbonyl-L-threonine (this compound) is a derivative of the essential amino acid L-threonine, featuring a tert-butoxycarbonyl (Boc) protecting group on its α-amino group. This modification is fundamental in synthetic chemistry, particularly in the realm of solid-phase peptide synthesis (SPPS), where it prevents unwanted reactions at the N-terminus while the peptide chain is being elongated. The hydroxyl group on the threonine side chain also offers a site for post-translational modifications, such as phosphorylation, which is a pivotal mechanism in cellular signaling. The strategic use of this compound and its derivatives is therefore central to the development of novel peptide-based therapeutics and in the study of diseases driven by aberrant signaling pathways, such as cancer.
Commercial Sources and Availability
This compound is readily available from a variety of commercial suppliers, catering to a range of research and development needs, from small-scale laboratory work to bulk manufacturing. The following table provides a comparative summary of prominent suppliers and their offerings for this compound (CAS Number: 2592-18-9). Prices are subject to change and may not include shipping and handling fees.
| Supplier | Product Name | Catalog Number (Example) | Purity | Available Quantities | Price (USD) - Approximate |
| Sigma-Aldrich (Merck) | This compound Novabiochem® | 853065 | ≥98% (TLC) | 25 g, 100 g | $185.00 (25 g), $571.00 (100 g)[1] |
| This compound | 15632 | ≥98.0% (T) | - | -[2] | |
| Chem-Impex | Boc-L-threonine | 02488 | ≥ 99% (HPLC) | 5 g, 25 g, 100 g, 250 g, 1 kg | $18.53 (5 g), $39.16 (25 g), $112.67 (100 g), $188.58 (250 g), $607.71 (1 kg)[3] |
| Synthonix | This compound | H68547 | >98% | 5 g, 10 g, 25 g | $13.00 (5 g), $19.00 (10 g), $20.00 (25 g)[4] |
| Aapptec Peptides | This compound | ABT101 | - | - | -[5] |
| Apollo Scientific | L-Threonine, N-BOC protected | PC4955 | 99% | 5 g, 25 g, 100 g, 500 g, 2.5 kg | £15.00 (5 g), £17.00 (25 g), £27.00 (100 g), £134.00 (500 g), £667.00 (2.5 kg) |
| Thermo Scientific Chemicals | N-Boc-O-tert-butyl-L-threonine | AAA16851 | 95% | 1 g | $47.50 (1 g) |
| Bachem | Boc-Thr(Me)-OH | - | - | 1 g, 5 g | CHF 98.40 (1 g), CHF 392.70 (5 g) |
| SynQuest Labs | L-Threonine, N-Boc protected | 4158-1-X4 | - | POA, Bulk | Contact for Price |
| Omics | BOC-L-Threonine extrapure, 99% | - | 99% | - | €208.21 |
Note: Some suppliers may offer derivatives of this compound with additional protecting groups on the side-chain hydroxyl group (e.g., Boc-Thr(tBu)-OH, Boc-Thr(Bzl)-OH). These are often used to prevent side reactions during peptide synthesis.
Experimental Protocols
Synthesis of Boc-L-Threonine
A general and widely used procedure for the synthesis of Boc-L-Threonine involves the reaction of L-threonine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Materials:
-
L-threonine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Methanol
-
Water
-
Ether (or other suitable organic solvent for washing)
-
Saturated aqueous sodium bisulfite (or other suitable acid for acidification)
-
2-Methyltetrahydrofuran (or other suitable organic solvent for extraction)
-
Anhydrous sodium sulfate (or other suitable drying agent)
Procedure:
-
Dissolve L-threonine in a mixture of methanol and a solution of sodium bicarbonate in water.
-
To this solution, add di-tert-butyl dicarbonate.
-
Stir the reaction mixture at room temperature for an extended period (e.g., 3 days).
-
After the reaction is complete, remove the solvent by vacuum distillation.
-
Dilute the residue with water and wash with ether to remove any unreacted Boc₂O and other organic impurities.
-
Acidify the aqueous layer with a saturated aqueous solution of sodium bisulfite.
-
Extract the product into an organic solvent such as 2-methyltetrahydrofuran.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield Boc-L-Threonine as a white solid.
Use of this compound in Boc-based Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block in Boc-based SPPS. The general cycle for adding a Boc-protected amino acid to a growing peptide chain on a solid support involves two main steps: deprotection of the N-terminal Boc group and coupling of the next Boc-protected amino acid.
1. N-terminal Boc Deprotection:
-
Reagent: Typically, a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM), often 50% TFA/DCM, is used.
-
Procedure:
-
Swell the peptide-resin in DCM.
-
Treat the resin with the TFA/DCM solution for a short period (e.g., 5 minutes).
-
Filter and repeat the treatment for a longer duration (e.g., 20 minutes) to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM to remove residual TFA.
-
Wash with an alcohol like isopropanol to shrink the resin and help remove trapped TFA.
-
Wash again with DCM.
-
2. Neutralization:
-
Reagent: A solution of a hindered base, such as diisopropylethylamine (DIEA), in DCM (e.g., 5-10% DIEA/DCM).
-
Procedure:
-
Treat the deprotected peptide-resin with the DIEA/DCM solution to neutralize the N-terminal ammonium trifluoroacetate salt to the free amine.
-
Wash the resin with DCM to remove excess base and byproducts.
-
3. Coupling of this compound:
-
Reagents:
-
This compound (excess, typically 2-4 equivalents relative to the resin loading).
-
A coupling reagent, such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or a uronium/aminium-based reagent like HBTU or HATU.
-
An activator/racemization suppressant, such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt), if using a carbodiimide.
-
A suitable solvent, typically DMF or a mixture of DMF and DCM.
-
-
Procedure:
-
Dissolve this compound and the coupling reagents in the chosen solvent. This pre-activates the carboxylic acid of this compound.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Allow the coupling reaction to proceed with agitation for a sufficient time (e.g., 1-2 hours).
-
Monitor the reaction for completion using a qualitative test (e.g., ninhydrin test).
-
Wash the resin thoroughly with the reaction solvent (e.g., DMF) and then with DCM to remove excess reagents and byproducts.
-
This cycle is repeated for each amino acid in the peptide sequence.
Role in Drug Development and Signaling Pathways
The threonine residue is of significant interest in drug development due to its hydroxyl side chain, which can be phosphorylated by serine/threonine kinases. This post-translational modification is a key event in a multitude of cellular signaling pathways that regulate critical processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many diseases, including cancer.
Key Signaling Pathways Involving Threonine Phosphorylation
1. The MAPK/ERK Pathway:
The Mitogen-Activated Protein Kinase (MAPK) cascade is a central signaling pathway that transduces signals from cell surface receptors to the nucleus, influencing gene expression and cellular responses. The Raf-MEK-ERK cascade is a well-characterized MAPK pathway where threonine phosphorylation is critical.
Caption: The MAPK/ERK signaling cascade.
2. The TGF-β Signaling Pathway:
The Transforming Growth Factor-beta (TGF-β) signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages and promoting metastasis in later stages. The TGF-β receptors are themselves serine/threonine kinases.
Caption: The canonical TGF-β/SMAD signaling pathway.
Logical Workflow for Peptide-Based Drug Discovery
The use of this compound is integral to the early stages of peptide-based drug discovery, particularly in the synthesis of peptide libraries for screening and the generation of lead compounds.
References
Spectroscopic Analysis of Boc-Thr-OH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of N-tert-butoxycarbonyl-L-threonine (Boc-Thr-OH), a crucial building block in peptide synthesis and drug development. This document details the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic characteristics of this compound, offering key data for its identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide unique insights into the chemical environment of each atom.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons in the threonine backbone and the tert-butoxycarbonyl (Boc) protecting group. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -C(CH₃)₃ (Boc) | ~1.45 | Singlet | - |
| -CH₃ (Threonine) | ~1.20 | Doublet | ~6.3 |
| α-CH | ~4.25 | Doublet of Doublets | ~4.5, ~2.0 |
| β-CH | ~4.15 | Multiplet | - |
| -NH | ~5.50 | Doublet | ~8.0 |
| -OH (Threonine) | Variable | Broad Singlet | - |
| -OH (Carboxylic Acid) | Variable | Broad Singlet | - |
Note: Chemical shifts can vary slightly depending on the solvent and concentration.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbonyl carbons are particularly sensitive to the molecular environment.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| -C (CH₃)₃ (Boc) | ~28.5 |
| -C (CH₃)₃ (Boc, quaternary) | ~80.0 |
| -C H₃ (Threonine) | ~20.0 |
| α-C H | ~59.0 |
| β-C H | ~68.0 |
| C =O (Boc) | ~156.0 |
| C =O (Carboxylic Acid) | ~174.0 |
Note: The solvent can influence the chemical shifts of the carbonyl carbons due to interactions such as hydrogen bonding.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a valuable tool for identifying the functional groups present in this compound. The vibrational frequencies of the bonds provide a characteristic "fingerprint" of the molecule.
Table 3: FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~3400 (broad) | O-H stretch | Alcohol |
| ~3350 | N-H stretch | Amide |
| ~2980, 2930 | C-H stretch | Alkanes |
| ~1740 | C=O stretch | Carboxylic Acid |
| ~1690 | C=O stretch | Urethane (Boc) |
| ~1520 | N-H bend | Amide |
| ~1160 | C-O stretch | Urethane (Boc) |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆).
-
Cap the NMR tube and gently agitate until the sample is fully dissolved.
Instrumental Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64 (signal-to-noise dependent).
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2-5 seconds.
-
Methodological & Application
Application Notes: Standard Deprotection Methods for Boc-Thr-OH
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis and general organic chemistry for the protection of amine functionalities.[1][] Its widespread use is attributed to its stability in various non-acidic conditions and its straightforward, acid-labile removal.[1][] The deprotection of N-Boc-L-Threonine (Boc-Thr-OH) is a critical step in the synthesis of threonine-containing peptides and pharmaceuticals. This document outlines the standard, acid-catalyzed methods for the removal of the Boc group from this compound, providing detailed protocols, comparative data, and workflow visualizations to guide researchers.
The primary mechanism for Boc deprotection involves protonation of the carbamate by a strong acid, followed by fragmentation into a stable tert-butyl cation, carbon dioxide, and the liberated amine.[1] The resulting amine is typically obtained as an acid salt.
Deprotection Methodologies
The two most common and reliable methods for Boc deprotection in a laboratory setting are treatment with Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl) in an organic solvent.
-
Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) : This is arguably the most prevalent method. TFA is a strong acid that cleaves the Boc group efficiently at room temperature. DCM is the solvent of choice due to its ability to dissolve the starting material and swell the resin in solid-phase peptide synthesis (SPPS). Reactions are typically rapid, often reaching completion within 30 to 60 minutes.
-
Hydrochloric Acid (HCl) in 1,4-Dioxane : A solution of 4M HCl in dioxane is another powerful reagent for Boc removal. This method is also highly efficient and can be advantageous when TFA is undesirable. The product is conveniently isolated as a stable hydrochloride salt, which often precipitates from the reaction mixture and can be collected by filtration.
Potential Side Reactions
While generally a clean transformation, acid-catalyzed Boc deprotection can lead to side reactions. The primary concern is the generation of the reactive tert-butyl cation. This electrophile can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. For threonine, while the side-chain hydroxyl group is less nucleophilic, the use of scavengers like anisole or water is good practice in complex syntheses to quench the tert-butyl cation and prevent potential side reactions.
Comparative Data of Standard Deprotection Methods
The choice of deprotection agent can influence reaction time and work-up procedure. The following table summarizes typical conditions and outcomes for the deprotection of this compound.
| Parameter | Method 1: TFA/DCM | Method 2: 4M HCl/Dioxane |
| Reagents | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 4M Hydrochloric Acid (HCl) in 1,4-Dioxane |
| Typical Concentration | 25-50% TFA in DCM (v/v) | 4M |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Reaction Time | 30 - 120 minutes | 30 - 240 minutes |
| Typical Yield | >95% | >95% |
| Product Form | TFA Salt | Hydrochloride Salt |
| Work-up | Evaporation of solvent/TFA, precipitation with ether | Filtration of precipitated salt or evaporation |
Experimental Protocols
Protocol 1: Deprotection of this compound using TFA/DCM
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Diethyl ether, cold
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM (to a concentration of approx. 0.1-0.5 M).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add an equal volume of TFA to the stirred solution (resulting in a 1:1 or 50% v/v mixture).
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 30-60 minutes. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove DCM and excess TFA. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM or toluene.
-
To isolate the product as the TFA salt, dissolve the resulting oil or solid in a minimal amount of DCM and add cold diethyl ether dropwise until a precipitate forms.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Deprotection of this compound using 4M HCl in Dioxane
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Place this compound (1 equivalent) into a round-bottom flask.
-
Add the 4M HCl in 1,4-dioxane solution (e.g., 5-10 mL per gram of substrate).
-
Stir the resulting mixture or suspension at room temperature for 1-4 hours. The product, Threonine hydrochloride, may precipitate during the reaction.
-
Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Upon completion, if a precipitate has formed, collect the solid by filtration. Wash the solid with diethyl ether to remove residual dioxane and dry under vacuum.
-
If the product remains in solution, remove the solvent under reduced pressure to yield the hydrochloride salt. The crude product can be triturated with diethyl ether to yield a solid.
Visualizations
Chemical Deprotection Pathway
The following diagram illustrates the acid-catalyzed removal of the Boc protecting group from Threonine.
Caption: Acid-catalyzed deprotection of this compound.
General Experimental Workflow
The flowchart below outlines the typical experimental sequence for Boc deprotection.
Caption: A typical workflow for Boc group removal.
References
Application Notes and Protocols for the Activation of Boc-Thr-OH with HBTU/HATU Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The efficient incorporation of threonine residues into peptide sequences is a critical aspect of solid-phase peptide synthesis (SPPS). The choice of coupling reagent for the activation of the carboxylic acid of N-α-Boc-protected threonine (Boc-Thr-OH) is paramount to ensure high coupling efficiency while minimizing side reactions, particularly epimerization at the α-carbon. This document provides detailed application notes and protocols for the use of two common uronium/aminium-based coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
HATU is generally considered a more reactive and efficient coupling reagent than HBTU, especially for challenging couplings, and is known to better suppress racemization.[1] This enhanced performance is attributed to the 7-azabenzotriazole (HOAt) moiety in HATU, which forms a more reactive OAt-active ester intermediate compared to the OBt-active ester formed by HBTU.[1][2] The selection between HBTU and HATU often depends on the specific peptide sequence, the scale of the synthesis, and cost considerations.
Data Presentation: Comparative Performance of HBTU and HATU
While specific quantitative data for the coupling of this compound is not extensively published, the following table summarizes the expected relative performance of HBTU and HATU based on data from the structurally similar amino acid, Boc-Ser(tBu)-OH, and general knowledge of these reagents in peptide synthesis.[3] Threonine, as a β-hydroxy amino acid, is susceptible to similar side reactions as serine.
| Coupling Reagent | Relative Coupling Efficiency | Typical Coupling Time | Risk of Epimerization | Key Considerations |
| HBTU/HOBt | Very Good | 30 - 60 minutes | Low | A reliable and cost-effective choice for most standard couplings. The addition of HOBt is recommended to minimize epimerization.[3] |
| HATU | Excellent | 15 - 45 minutes | Very Low | Highly recommended for difficult or sterically hindered couplings, and for sequences where minimizing epimerization is critical. |
Reaction Mechanisms and Experimental Workflows
The activation of this compound with both HBTU and HATU proceeds through the formation of an active ester, which is then susceptible to nucleophilic attack by the N-terminal amine of the growing peptide chain.
Signaling Pathways (Reaction Mechanisms)
General Experimental Workflow for Boc-SPPS
The following diagram illustrates a typical cycle for the incorporation of a this compound residue in solid-phase peptide synthesis.
Experimental Protocols
The following are detailed protocols for the activation and coupling of this compound in solid-phase peptide synthesis (SPPS). It is assumed that the synthesis is performed on a resin with a free N-terminal amine.
Protocol 1: Coupling with HBTU/HOBt
This protocol is a reliable method for routine incorporation of this compound.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HBTU
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotection: If the N-terminus is Boc-protected, deprotect by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes, drain, and then treat again with the same solution for 20-30 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF.
-
Neutralization: Neutralize the resin-bound amine salt with a 5-10% solution of DIPEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3-5 times).
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading), HBTU (1.9 equivalents), and HOBt (2.0 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (4.0 equivalents) to the solution from step 6. Allow the mixture to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel under a nitrogen or argon atmosphere for 30-60 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test. A negative result (yellow beads) indicates complete coupling.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Protocol 2: Coupling with HATU
This protocol is recommended for difficult couplings or when minimizing epimerization is of utmost importance.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas
Procedure:
-
Resin Preparation, Deprotection, Neutralization, and Washing: Follow steps 1-5 from Protocol 1.
-
Pre-activation: In a separate vessel, dissolve this compound (2.0 equivalents relative to resin loading) and HATU (1.9 equivalents) in anhydrous DMF.
-
Activation: Add DIPEA (4.0 equivalents) to the solution from step 2. Allow the mixture to pre-activate for 2-5 minutes at room temperature.
-
Coupling: Drain the DMF from the swollen resin. Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction vessel under a nitrogen or argon atmosphere for 15-45 minutes at room temperature.
-
Monitoring: Monitor the reaction progress using the Kaiser test.
-
Washing: Drain the reaction solution. Wash the resin sequentially with DMF (3 times), DCM (3 times), and DMF (3 times).
Potential Side Reactions and Mitigation Strategies
Several side reactions can occur during the activation and coupling of this compound. Understanding and mitigating these is crucial for obtaining a high-purity product.
-
Epimerization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to epimerization at the alpha-carbon.
-
Mitigation: The use of additives like HOBt with HBTU is crucial for suppressing epimerization. HATU is inherently better at minimizing epimerization due to the formation of the more reactive OAt-ester, which leads to faster coupling and less time for the oxazolone to form. Performing the reaction at lower temperatures can also reduce the rate of epimerization.
-
-
Guanidinylation: Uronium/aminium-based coupling reagents like HBTU and HATU can react with the free N-terminal amine of the peptide chain to form a guanidinium group, which terminates the peptide chain.
-
Mitigation: This side reaction can be minimized by using a slight excess of the carboxylic acid component relative to the coupling reagent and by pre-activating the this compound before adding it to the resin.
-
-
N-O Acyl Shift: For β-hydroxy amino acids like threonine, there is a possibility of an acid-catalyzed N-O acyl shift, where the peptide bond migrates from the nitrogen to the side-chain hydroxyl group, forming an ester linkage. This is more of a concern during the final cleavage from the resin with strong acids like HF.
-
Mitigation: The use of a protecting group on the threonine side chain, such as a benzyl (Bzl) or tert-butyl (tBu) ether, effectively prevents this side reaction during synthesis and cleavage. The protocols provided assume the use of a side-chain protected this compound derivative (e.g., Boc-Thr(Bzl)-OH).
-
Conclusion
The successful incorporation of this compound into a peptide sequence is readily achievable with the appropriate selection and application of coupling reagents. HBTU, in combination with HOBt, offers a robust and economical method for routine synthesis. For more challenging sequences, or when the highest degree of chiral purity is required, HATU is the superior reagent due to its higher reactivity and lower propensity for inducing epimerization. By following the detailed protocols and being mindful of potential side reactions and their mitigation strategies, researchers can achieve high yields of threonine-containing peptides with excellent purity.
References
Application Notes and Protocols for the Incorporation of Boc-Thr-OH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Threonine, a key aliphatic amino acid with a secondary hydroxyl group, is a common constituent of many biologically active peptides. Its successful incorporation into a peptide sequence during solid-phase peptide synthesis (SPPS) is crucial for obtaining the desired final product with high purity and yield. The tert-butyloxycarbonyl (Boc) protection strategy is a robust and widely used method for SPPS. This document provides a detailed protocol for the incorporation of N-α-Boc-O-benzyl-L-threonine (Boc-Thr(Bzl)-OH), the standard derivative for this purpose, into a growing peptide chain.[1] Threonine is known to be a sterically hindered amino acid, which can present challenges during the coupling reaction. Therefore, careful selection of coupling reagents and reaction conditions is paramount. These application notes also address potential side reactions associated with threonine, such as the N-O acyl shift during final cleavage, and provide protocols for their mitigation.
Data Presentation
The choice of coupling reagent significantly impacts the efficiency of incorporating the sterically hindered Boc-Thr(Bzl)-OH. While exact efficiencies can be sequence-dependent, the following table summarizes expected coupling efficiencies for common reagents based on their known reactivity profiles.
| Coupling Reagent | Activating Agent | Typical Coupling Time | Expected Coupling Efficiency (%) for Boc-Thr(Bzl)-OH | Notes |
| DCC/HOBt | Dicyclohexylcarbodiimide / Hydroxybenzotriazole | 2-4 hours | 95-98% | A cost-effective and widely used method. Dicyclohexylurea (DCU) byproduct is insoluble and must be filtered. |
| DIC/HOBt | Diisopropylcarbodiimide / Hydroxybenzotriazole | 2-4 hours | 96-99% | Similar to DCC, but the diisopropylurea byproduct is more soluble, simplifying washing steps. |
| HBTU/DIEA | 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / Diisopropylethylamine | 30-60 minutes | >99% | A highly efficient aminium-based coupling reagent suitable for hindered amino acids. |
| HATU/DIEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / Diisopropylethylamine | 20-45 minutes | >99.5% | Generally considered one of the most effective coupling reagents, especially for difficult couplings, due to the formation of a highly reactive OAt-ester. |
| PyBOP/DIEA | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate / Diisopropylethylamine | 30-60 minutes | >99% | A phosphonium-based reagent known for its high reactivity and reduced risk of racemization. |
Experimental Protocols
General Boc Solid-Phase Peptide Synthesis Cycle
The incorporation of Boc-Thr(Bzl)-OH follows the general cycle of Boc-SPPS, which consists of deprotection, neutralization, and coupling steps. This cycle is repeated for each amino acid in the peptide sequence.
Protocol for a Single Coupling Cycle of Boc-Thr(Bzl)-OH
This protocol is for a 0.1 mmol scale synthesis.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-Thr(Bzl)-OH (3 equivalents, 0.3 mmol)
-
Coupling reagent (e.g., HATU, 3 equivalents, 0.3 mmol)
-
N,N-Diisopropylethylamine (DIEA) (6 equivalents, 0.6 mmol)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Isopropanol (IPA)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a fritted reaction vessel.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[2]
-
Drain the TFA solution.
-
-
Washing: Wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin.
-
Agitate for 2 minutes and drain. Repeat this step once more.
-
Wash the resin with DCM (3x).
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (0.3 mmol) and HATU (0.3 mmol) in DMF.
-
Add DIEA (0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads and wash them thoroughly with DMF and DCM.
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.
-
-
Washing: Once the coupling is complete, drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).
-
Capping (Optional): If the Kaiser test is positive, indicating incomplete coupling, a second coupling can be performed. Alternatively, unreacted amines can be "capped" to prevent the formation of deletion sequences. To do this, treat the resin with a solution of acetic anhydride and DIEA in DMF for 20-30 minutes, followed by washing.[3][4]
Kaiser Test Protocol for Monitoring Coupling
The Kaiser (ninhydrin) test is a sensitive qualitative method to detect free primary amines on the resin.
A positive test (blue beads) indicates the presence of unreacted amino groups, signifying an incomplete coupling reaction. A negative test (yellow or colorless beads) indicates that the coupling is complete.
Final Cleavage and Deprotection (HF Cleavage)
The final step involves cleaving the peptide from the resin and removing the side-chain protecting groups, including the benzyl group from threonine. This is typically achieved using strong acids like anhydrous hydrogen fluoride (HF), which requires specialized equipment and safety precautions.
Potential Side Reaction: N-O Acyl Shift During strong acid treatment, peptides containing serine or threonine can undergo an N-O acyl shift, forming an O-acyl intermediate (a depsipeptide).[5] This side reaction is reversible.
Protocol for HF Cleavage and Reversal of N-O Acyl Shift:
-
Pre-cleavage Preparation: Dry the peptide-resin thoroughly under vacuum.
-
"Low-High" HF Cleavage:
-
Low HF: Treat the peptide-resin with a mixture of HF/dimethyl sulfide (DMS)/p-cresol (25:65:10 v/v) at 0°C for 2 hours. This removes more labile protecting groups under milder conditions.
-
Evaporate the HF and DMS under vacuum.
-
High HF: Treat the resin with neat HF containing a scavenger like anisole or p-cresol at 0°C for 1 hour to cleave the peptide from the resin and remove the remaining protecting groups.
-
-
Work-up:
-
Evaporate the HF under vacuum.
-
Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter and dry the crude peptide.
-
-
Reversal of N-O Acyl Shift:
-
Dissolve the crude peptide in an aqueous buffer at a pH of 7.0-7.5 (e.g., 0.1 M ammonium bicarbonate).
-
Stir the solution at room temperature for 2-4 hours to facilitate the reverse O-N acyl shift.
-
Lyophilize the peptide solution to obtain the final product.
-
Purification and Analysis
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide should be confirmed by analytical RP-HPLC and mass spectrometry (MS).
Conclusion
The successful incorporation of Boc-Thr(Bzl)-OH into a peptide sequence requires careful attention to the coupling step due to its steric hindrance. The use of highly efficient coupling reagents like HATU or HBTU is recommended to ensure high coupling yields. Monitoring each coupling step with the Kaiser test is critical to avoid the accumulation of deletion sequences. Furthermore, awareness and mitigation of potential side reactions, such as the N-O acyl shift during final cleavage, are essential for obtaining the desired peptide in high purity. The protocols outlined in this document provide a comprehensive guide for researchers to successfully synthesize threonine-containing peptides using Boc-SPPS.
References
Application of Boc-Thr-OH in the Synthesis of O-Linked Glycopeptides: A Detailed Guide for Researchers
Abstract
O-linked glycopeptides play a crucial role in numerous biological processes, and their chemical synthesis is a cornerstone of glycobiology research and drug development. The tert-butyloxycarbonyl (Boc) protection strategy for solid-phase peptide synthesis (SPPS), in conjunction with the use of pre-synthesized glycosylated amino acid building blocks, offers a robust methodology for accessing these complex molecules. This application note provides a detailed protocol for the synthesis of an O-linked glycopeptide using a Boc-protected threonine glycoside, specifically Boc-L-Thr(Ac₃-α-D-GalNAc)-OH. We will cover the synthesis of the glycosylated amino acid building block, its incorporation into a peptide sequence via Boc-SPPS, and the final deprotection steps to yield the target glycopeptide. Quantitative data is summarized in tables for clarity, and experimental workflows are visualized using diagrams.
Introduction
The synthesis of glycopeptides, hybrid molecules composed of a peptide backbone with covalently attached carbohydrate moieties, is essential for studying the structure-function relationships of glycoproteins. O-linked glycosylation, the attachment of a sugar to the hydroxyl group of a serine or threonine residue, is a common post-translational modification that influences protein folding, stability, and biological activity.[1]
The "building block" approach, where a glycosylated amino acid is synthesized and purified before its incorporation into the peptide chain, is a widely adopted strategy in glycopeptide synthesis.[2] This method offers advantages in terms of stereocontrol of the glycosidic linkage and simplifies the purification of the final glycopeptide. The Boc strategy for SPPS, while considered a more traditional method compared to Fmoc chemistry, remains highly relevant, particularly for the synthesis of certain classes of peptides.[3] It involves the use of the acid-labile Boc group for temporary Nα-protection and typically employs stronger acids for the final cleavage from the resin and removal of side-chain protecting groups.[3][4]
This document outlines a comprehensive workflow for the synthesis of a model O-linked glycopeptide using a Boc-Thr-OH derivative. The protocols provided are intended to serve as a practical guide for researchers in the fields of chemical biology, medicinal chemistry, and drug discovery.
Synthesis of the Glycosylated Threonine Building Block
The first phase of the synthesis involves the creation of the key building block: Boc-L-Thr(Ac₃-α-D-GalNAc)-OH. This is achieved through a two-step process: 1) glycosylation of Boc-L-Thr-OH with a protected galactosamine donor, followed by 2) deprotection of the sugar hydroxyl groups.
Glycosylation of Boc-L-Thr-OH
The Koenigs-Knorr reaction is a classic and effective method for the formation of glycosidic bonds. In this protocol, we utilize a modified Koenigs-Knorr approach with silver triflate as a promoter to couple 2-azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl chloride with Boc-L-Thr-OH. The azido group at the C2 position of the sugar serves as a non-participating group to favor the formation of the α-anomer, a common linkage in O-linked glycoproteins.
Experimental Protocol: Synthesis of Boc-L-Thr(Ac₃-α-D-GalN₃)-OH
-
Preparation: In a flame-dried, round-bottom flask under an argon atmosphere, dissolve Boc-L-Thr-OH (1.0 eq) and silver triflate (AgOTf, 1.2 eq) in anhydrous dichloromethane (DCM). Cool the mixture to -40°C.
-
Glycosylation: Slowly add a solution of 2-azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture.
-
Reaction: Stir the reaction mixture at -40°C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Filter the mixture through a pad of Celite to remove silver salts.
-
Extraction: Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield the protected glycosylated threonine.
Reduction of the Azide and Acetylation
The azido group is then converted to the more biologically relevant N-acetyl group.
Experimental Protocol: Synthesis of Boc-L-Thr(Ac₃-α-D-GalNAc)-OH
-
Reduction: Dissolve the purified Boc-L-Thr(Ac₃-α-D-GalN₃)-OH (1.0 eq) in a mixture of thioacetic acid and pyridine.
-
Reaction: Stir the reaction at room temperature for 24 hours.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess reagents.
-
Purification: Purify the residue by silica gel column chromatography to obtain the final building block, Boc-L-Thr(Ac₃-α-D-GalNAc)-OH.
Quantitative Data for Building Block Synthesis
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| Glycosylation | Boc-L-Thr(Ac₃-α-D-GalN₃)-OH | Boc-L-Thr-OH | ~65 | >95 |
| Reduction/Acetylation | Boc-L-Thr(Ac₃-α-D-GalNAc)-OH | Boc-L-Thr(Ac₃-α-D-GalN₃)-OH | ~80 | >98 |
Note: Yields and purities are approximate and can vary based on reaction scale and purification efficiency.
Solid-Phase Synthesis of the Glycopeptide
The synthesized building block is then used in a standard Boc-SPPS protocol to assemble the desired glycopeptide sequence on a solid support.
Boc-SPPS Workflow
The general cycle for Boc-SPPS involves the following steps: deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA), neutralization of the resulting ammonium salt, and coupling of the next Boc-protected amino acid.
Experimental Protocol: Boc-SPPS of a Model Glycopeptide
For this protocol, we will synthesize the model glycopeptide: H-Ala-Gly-Thr(α-D-GalNAc)-Phe-Gly-OH.
-
Resin Preparation: Swell Merrifield resin in DCM for 1 hour.
-
First Amino Acid Coupling: Couple Boc-Gly-OH to the resin using a standard coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP) in DCM/N,N-dimethylformamide (DMF).
-
Boc Deprotection: Remove the Boc group by treating the resin with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM.
-
Amino Acid Coupling: Couple the subsequent Boc-protected amino acids (Boc-Phe-OH, Boc-L-Thr(Ac₃-α-D-GalNAc)-OH, Boc-Gly-OH, and Boc-Ala-OH) sequentially using a coupling reagent like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) in the presence of DIEA in DMF. Double coupling may be necessary for the sterically hindered glycosylated threonine building block to ensure high coupling efficiency.
-
Washing: After each deprotection, neutralization, and coupling step, wash the resin thoroughly with DCM and DMF.
Cleavage and Global Deprotection
Once the peptide chain is assembled, the glycopeptide is cleaved from the resin, and the side-chain and sugar protecting groups are removed.
Experimental Protocol: Cleavage and Deprotection
-
HF Cleavage: Treat the resin-bound glycopeptide with anhydrous hydrogen fluoride (HF) at 0°C for 1 hour in the presence of a scavenger such as anisole. This step cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups. Caution: HF is extremely hazardous and requires specialized equipment and handling procedures.
-
Sugar Deacetylation (Zemplén Deacetylation): After HF cleavage and precipitation of the crude peptide, dissolve the crude glycopeptide in anhydrous methanol. Add a catalytic amount of sodium methoxide and stir at room temperature. Monitor the reaction by HPLC. Neutralize the reaction with a weak acid (e.g., Amberlite IR-120 H⁺ resin), filter, and concentrate.
-
Purification: Purify the crude glycopeptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Characterize the final product by mass spectrometry and analytical RP-HPLC.
Quantitative Data for Glycopeptide Synthesis
| Step | Product | Starting Material | Coupling Efficiency (%) | Overall Yield (%) | Purity (%) |
| Boc-SPPS | Resin-bound protected glycopeptide | Boc-amino acids | >99 (per step) | - | - |
| Cleavage & Deprotection | H-Ala-Gly-Thr(α-D-GalNAc)-Phe-Gly-OH | Resin-bound glycopeptide | - | ~20-30 | >95 (after HPLC) |
Note: Overall yield is calculated from the initial resin loading. Purity is determined by analytical RP-HPLC.
Visualized Workflows and Pathways
Synthesis of the Glycosylated Threonine Building Block
Caption: Synthesis of the glycosylated threonine building block.
Boc-SPPS Cycle for Glycopeptide Synthesis
Caption: The iterative cycle of Boc-Solid Phase Peptide Synthesis.
Overall Glycopeptide Synthesis Workflow
Caption: Overall workflow for O-linked glycopeptide synthesis.
Conclusion
The synthesis of O-linked glycopeptides using Boc-protected threonine building blocks is a powerful and versatile strategy for accessing these important biomolecules. While requiring careful execution, particularly during the hazardous HF cleavage step, the methodology provides a reliable route to homogenous glycopeptides for a wide range of applications in glycobiology and drug discovery. The detailed protocols and quantitative data presented herein serve as a valuable resource for researchers embarking on the chemical synthesis of O-linked glycopeptides.
References
Application Notes and Protocols for the Synthesis of Phosphopeptides Using Boc-Thr-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein phosphorylation is a pivotal post-translational modification that governs a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis. The synthesis of phosphopeptides, particularly those containing phosphothreonine (pThr), provides invaluable tools for dissecting these complex biological pathways. This document offers detailed application notes and experimental protocols for the synthesis of phosphopeptides using Boc-L-Threonine (Boc-Thr-OH) derivatives through solid-phase peptide synthesis (SPPS). The primary focus is on the "building block" approach, where a pre-phosphorylated and protected threonine residue is incorporated directly into the peptide chain.[1][2] This method is generally more reliable and widely adopted for producing phosphopeptides.[1]
Synthesis Strategies
Two main strategies are employed for the synthesis of phosphopeptides:
-
The Building Block Approach: This involves the incorporation of a protected phosphoamino acid derivative during peptide synthesis. For Boc-based solid-phase synthesis, this typically involves using a Boc-Thr[PO(OR)₂]-OH derivative, where 'R' represents a phosphate protecting group such as phenyl or methyl.[3] The choice of the phosphate protecting group is critical as it must be stable throughout the synthesis and readily removable during the final cleavage step without degrading the phosphopeptide.[3]
-
The Global Phosphorylation Approach: This method involves the phosphorylation of a threonine residue after it has been incorporated into the peptide chain on the solid support. While this approach can be useful, it can also present challenges in achieving site-specific and complete phosphorylation, especially in peptides with multiple potential phosphorylation sites.
This document will focus on the more robust "building block" approach using Boc-protected phosphothreonine.
Experimental Protocols
Protocol 1: Boc-Based Solid-Phase Synthesis of a Phosphothreonine-Containing Peptide
This protocol outlines the manual synthesis of a generic phosphopeptide using the "building block" approach with a Boc-Thr(PO₃R₂)-OH derivative on a Merrifield resin.
Materials and Reagents:
-
Merrifield resin (chloromethylpolystyrene)
-
Boc-amino acids
-
Boc-Thr(PO₃(OPh)₂)-OH (or other suitably protected derivative)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Piperidine (for Fmoc strategy comparison, if needed)
-
Cleavage Cocktail (e.g., HF or TFMSA-based)
-
Scavengers (e.g., anisole, thioanisole)
-
Diethyl ether
Procedure:
-
Resin Preparation and First Amino Acid Coupling:
-
Swell the Merrifield resin in DCM for 30 minutes.
-
Couple the first Boc-amino acid to the resin using DIC and HOBt in a mixture of DCM and DMF. The reaction is typically carried out for 2-4 hours.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Boc Deprotection:
-
Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Wash the resin with DCM to remove excess TFA.
-
-
Neutralization:
-
Neutralize the resulting trifluoroacetate salt by washing the resin with a 10% solution of DIPEA in DCM.
-
Wash the resin again with DCM and DMF to prepare for the next coupling step.
-
-
Coupling of Subsequent Amino Acids (Including Boc-Thr(PO₃(OPh)₂)-OH):
-
Dissolve the next Boc-amino acid (or Boc-Thr(PO₃(OPh)₂)-OH) and HOBt in DMF.
-
Add DIC to activate the amino acid and immediately add the solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Repeat Deprotection, Neutralization, and Coupling Cycles:
-
Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
-
Final Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain and phosphate protecting groups. For phenyl-protected phosphates, a common method is platinum-catalyzed hydrogenolysis in TFA. Alternatively, strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA) can be used, with appropriate scavengers.
-
The cleavage reaction is typically carried out for 1-3 hours at room temperature.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.
-
Collect the peptide pellet by centrifugation.
-
Wash the pellet with cold diethyl ether to remove scavengers.
-
Purify the phosphopeptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Quantitative Data Summary
The following tables summarize typical quantitative data for the key steps in the synthesis.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent | Equivalents (relative to resin substitution) |
| Boc-Amino Acid | 3 - 5 |
| DIC | 3 - 5 |
| HOBt | 3 - 5 |
| Boc-Thr(PO₃(OPh)₂) OH | 3 - 5 |
Table 2: Reaction Conditions for Key Steps
| Step | Reagent/Solvent | Time | Temperature |
| Boc Deprotection | 50% TFA in DCM | 30 min | Room Temperature |
| Neutralization | 10% DIPEA in DCM | 2 x 5 min | Room Temperature |
| Coupling | DIC/HOBt in DMF/DCM | 1 - 2 hours | Room Temperature |
| Final Cleavage (HF) | HF with scavengers | 1 - 2 hours | 0°C to Room Temp |
Visualizations
Signaling Pathway Involving Phosphothreonine
Protein phosphorylation, including on threonine residues, is a key mechanism in many signaling pathways. For example, the MAPK/ERK pathway involves the phosphorylation of threonine and tyrosine residues in ERK, leading to its activation and subsequent regulation of transcription factors.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow for Phosphopeptide Synthesis
The following diagram illustrates the key steps in the solid-phase synthesis of a phosphopeptide using the Boc-based "building block" approach.
Caption: Workflow for Boc-based phosphopeptide synthesis.
Conclusion
The synthesis of phosphopeptides using this compound building blocks is a robust and reliable method for producing these critical research tools. Careful selection of phosphate protecting groups and adherence to optimized coupling and deprotection protocols are essential for a successful synthesis. The protocols and data presented here provide a solid foundation for researchers to produce high-quality phosphothreonine-containing peptides for their studies in chemical biology and drug discovery.
References
Application Note: Mass Spectrometry Analysis of Peptides Containing Boc-L-Threonine (Boc-Thr-OH)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The chemical synthesis of peptides is a fundamental tool in drug discovery, proteomics, and the development of therapeutics. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is essential for the stepwise assembly of amino acids in solid-phase peptide synthesis (SPPS).[1][2] Boc-L-Threonine (Boc-Thr-OH) is a key building block for synthesizing peptides where the threonine residue requires protection during synthesis. Following synthesis, mass spectrometry (MS) is the primary analytical technique for confirming the identity, purity, and sequence of the target peptide due to its high sensitivity and ability to provide detailed structural information.[3]
However, the analysis of peptides containing the this compound residue presents unique challenges. The Boc group is notoriously labile and can be easily cleaved under the acidic conditions of reverse-phase chromatography or within the ion source of the mass spectrometer.[4][5] This application note provides detailed protocols for the successful mass spectrometry analysis of this compound containing peptides, with a focus on minimizing protecting group cleavage and ensuring accurate characterization.
Key Challenges in Mass Spectrometry Analysis
The primary challenge in the analysis of Boc-protected peptides is the instability of the Boc group during electrospray ionization (ESI) and collision-induced dissociation (CID). Key issues include:
-
In-Source Decay: The Boc group can be lost within the ion source, leading to the observation of a deprotected peptide ion. This can be misinterpreted as a failed synthesis or sample degradation.
-
Neutral Loss during CID: During tandem mass spectrometry (MS/MS) for peptide sequencing, the Boc group is readily lost as a neutral fragment of 100.05 Da (C5H8O2). This can be a dominant fragmentation pathway, sometimes suppressing the backbone fragmentation required for sequence confirmation.
-
Influence of Mobile Phase: The use of trifluoroacetic acid (TFA) in the mobile phase, common for peptide separations, can promote the cleavage of the Boc group before the sample even enters the mass spectrometer.
Experimental Workflow and Protocols
A generalized workflow for the synthesis and analysis of a this compound containing peptide is outlined below.
Caption: General workflow for the synthesis and mass spectrometry analysis of peptides.
Protocol 1: Sample Preparation for Mass Spectrometry
This protocol outlines the essential steps for preparing a purified peptide sample for LC-MS/MS analysis.
-
Quantification: Determine the concentration of the purified peptide solution using a suitable method such as UV absorbance at 214 nm or 280 nm (if the peptide contains Trp or Tyr residues).
-
Solvent Exchange/Desalting: If the peptide is in a buffer containing non-volatile salts, it must be desalted. This is typically done using a C18 ZipTip or a similar reversed-phase desalting column.
-
Equilibration: Equilibrate the C18 tip by aspirating and dispensing 10 µL of 50% acetonitrile (ACN), followed by 10 µL of 0.1% formic acid (FA) in water. Repeat the equilibration with 0.1% FA twice.
-
Binding: Load up to 10 µL of the peptide sample onto the C18 tip by aspirating and dispensing slowly for 10-15 cycles.
-
Washing: Wash the bound peptide by aspirating and dispensing 10 µL of 0.1% FA in water. Repeat the wash step twice to remove any remaining salts.
-
Elution: Elute the desalted peptide by aspirating and dispensing 10 µL of a solution of 50-70% ACN with 0.1% FA into a clean microcentrifuge tube.
-
-
Final Dilution: Dilute the desalted peptide sample to a final concentration of approximately 1-10 pmol/µL using a solution of 0.1% FA in water/ACN (98:2, v/v) for injection into the LC-MS system.
Protocol 2: LC-MS/MS Analysis of this compound Peptides
This protocol is optimized to minimize the in-source cleavage of the Boc group.
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm, packed with 1.9 µm particles).
-
Mobile Phase A: 0.1% Formic Acid (FA) in water. Note: Avoid using TFA as it can cause deprotection of the Boc group.
-
Mobile Phase B: 0.1% Formic Acid (FA) in 90% acetonitrile.
-
Gradient: Develop a suitable gradient to ensure good separation of the peptide from any impurities. A typical gradient might be 2-40% B over 30 minutes.
-
Flow Rate: 200-300 nL/min for nano-LC systems.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI).
-
Source Parameters:
-
Capillary Voltage: 1.8 - 2.2 kV.
-
Source Temperature: Keep as low as possible (e.g., 150-200 °C) to minimize thermal degradation of the Boc group.
-
Fragmentor/Cone Voltage: Use a low setting to minimize in-source fragmentation. This needs to be optimized for the specific instrument and peptide.
-
-
MS1 Scan:
-
Mass Range: 300-2000 m/z.
-
Resolution: 60,000 - 120,000 at m/z 200.
-
-
MS2 (Tandem MS) Scan:
-
Activation Method: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Isolation Window: 1.2 - 2.0 m/z.
-
Collision Energy: Use a stepped collision energy to obtain a balance between backbone fragmentation and the neutral loss of the Boc group.
-
Data-Dependent Acquisition (DDA): Select the top 5-10 most abundant precursor ions from the MS1 scan for fragmentation.
-
-
Protocol 3: Data Analysis and Interpretation
-
Identify the Precursor Ion: In the MS1 spectrum, locate the m/z value corresponding to the protonated molecular ion of the intact this compound peptide. Also, look for a peak corresponding to the deprotected peptide (a mass difference of 100.05 Da). The ratio of these two peaks can give an indication of the stability of the Boc group under the chosen analytical conditions.
-
Analyze the MS2 Spectrum:
-
Neutral Loss: The most prominent fragment ion in the MS2 spectrum is often the precursor ion minus 100.05 Da, corresponding to the loss of the Boc group.
-
Sequence Ions: Identify the b- and y-type fragment ions to confirm the peptide sequence. Software tools like Mascot, Sequest, or similar programs can be used for automated spectral interpretation.
-
Manual Verification: Manually verify the sequence coverage by matching the observed b- and y-ions to the theoretical fragmentation pattern.
-
Data Presentation
The table below presents hypothetical but expected mass spectrometry data for a model tripeptide, Boc-Thr-Ala-Val-OH .
Table 1: Expected m/z Values for the Model Peptide Boc-Thr-Ala-Val-OH (Formula: C22H41N3O8, Monoisotopic Mass: 475.2894 Da)
| Ion Type | Description | Theoretical m/z ([M+H]+) |
| Precursor Ions (MS1) | ||
| [M+H]+ | Intact Boc-protected peptide | 476.2967 |
| [M-Boc+H]+ | Peptide after loss of Boc group | 376.2441 |
| Fragment Ions (MS2) | ||
| [M+H-100]+ | Neutral loss of Boc group | 376.2441 |
| y2 | H-Ala-Val-OH | 175.1128 |
| y1 | H-Val-OH | 118.0863 |
| b2 | Boc-Thr-Ala- | 273.1758 |
| b2-Boc | H-Thr-Ala- | 173.1232 |
Application in Signaling Pathway Research
While the direct analysis of a synthetic peptide is the focus, it's important to understand its application context. Peptides containing modified amino acids are often synthesized as standards for quantitative proteomics studies, particularly those investigating post-translational modifications like phosphorylation. A this compound peptide could be a precursor in the synthesis of a phosphothreonine-containing standard used to spike into complex biological samples to quantify the levels of an endogenously phosphorylated protein involved in a signaling cascade.
Caption: A generic signaling pathway involving threonine phosphorylation.
Conclusion
The mass spectrometric analysis of peptides containing this compound requires careful optimization of experimental conditions to prevent the premature loss of the labile Boc protecting group. By using formic acid instead of TFA in the mobile phase, minimizing ion source temperature and fragmentor voltage, and employing a stepped collision energy approach, it is possible to obtain high-quality MS and MS/MS data. This allows for the unambiguous confirmation of the peptide's identity and sequence, ensuring the quality of synthetic peptides used in research and drug development.
References
- 1. A Peptide & Peptide Nucleic Acid Synthesis Technology for Transporter Molecules and Theranostics - The SPPS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols: Boc-Thr-OH Compatibility with Various Resin Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
In solid-phase peptide synthesis (SPPS), the choice of resin is a critical determinant of the overall success of peptide assembly. For syntheses employing the tert-butyloxycarbonyl (Boc) protection strategy, several resins are commonly utilized, each with distinct characteristics influencing loading efficiency, stability during synthesis, and final cleavage conditions. This document provides a detailed overview of the compatibility of N-α-Boc-L-threonine (Boc-Thr-OH) with three widely used resin types: Merrifield, Wang, and 2-Chlorotrityl Chloride (2-CTC) resins. Threonine, with its secondary hydroxyl group, can present unique challenges, including steric hindrance during coupling and potential side reactions. Therefore, careful consideration of the solid support is paramount.
Chemical Structure of this compound
Caption: Chemical structure of N-α-Boc-L-threonine (this compound).
Resin Compatibility and Loading Protocols
The selection of a suitable resin for Boc-SPPS depends on the desired C-terminal functionality (acid or amide), the length of the peptide, and the sensitivity of the amino acid residues to the cleavage conditions. Below is a summary of the compatibility and loading protocols for this compound with Merrifield, Wang, and 2-CTC resins.
Merrifield Resin
Merrifield resin is a chloromethylated polystyrene support and is one of the classic resins used for Boc-SPPS to generate C-terminal peptide acids.[1] The attachment of the first Boc-amino acid is achieved via nucleophilic substitution of the chloride. Cleavage from Merrifield resin typically requires strong acids like anhydrous hydrogen fluoride (HF).[2][3]
Table 1: Characteristics of this compound Loading on Merrifield Resin
| Parameter | Description | Reference |
| Linkage Type | Benzyl ester | [4] |
| Typical Loading Capacity | 0.5 - 1.0 mmol/g | [4] |
| Cleavage Conditions | Strong acid (e.g., HF, TFMSA) | |
| Advantages | Cost-effective, well-established protocols. | |
| Disadvantages | Harsh cleavage conditions, potential for side reactions, linkage can be somewhat acid-labile to repeated TFA deprotections in long syntheses. |
Experimental Protocol: Loading of this compound onto Merrifield Resin (Cesium Salt Method)
-
Cesium Salt Preparation:
-
Dissolve this compound (1.0 eq.) in methanol (5 mL/mmol) and add water (0.5 mL/mmol).
-
Titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness.
-
Add DMF (2.5 mL/mmol) and evaporate to dryness at 45°C. Repeat this DMF addition and evaporation step to ensure the salt is anhydrous.
-
-
Resin Swelling and Amino Acid Attachment:
-
Swell the Merrifield resin (1.0 eq. based on chlorine substitution) in DMF (6-8 mL/g of resin) in a reaction vessel equipped for heating and agitation.
-
Add the dried this compound cesium salt to the swollen resin.
-
Shake the mixture at 50°C for 24 hours.
-
-
Washing:
-
Filter the resin and wash it thoroughly with DMF (3x), 50% (v/v) aqueous DMF (3x), 50% (v/v) aqueous methanol (3x), and finally methanol (3x).
-
-
Drying:
-
Dry the resin in vacuo to a constant weight.
-
Caption: Attachment of this compound to Merrifield resin.
Wang Resin
Wang resin is a p-alkoxybenzyl alcohol resin more commonly associated with Fmoc-SPPS for synthesizing C-terminal peptide acids. However, it can also be used in Boc-SPPS. The ester linkage to Wang resin is more acid-labile than the benzyl ester of Merrifield resin, allowing for cleavage with trifluoroacetic acid (TFA).
Table 2: Characteristics of this compound Loading on Wang Resin
| Parameter | Description | Reference |
| Linkage Type | p-Alkoxybenzyl ester | |
| Typical Loading Capacity | 0.5 - 1.0 mmol/g | |
| Cleavage Conditions | Moderate acid (e.g., TFA) | |
| Advantages | Milder cleavage conditions compared to Merrifield resin. | |
| Disadvantages | Ester linkage is more susceptible to premature cleavage during repeated Boc deprotection steps with TFA. Racemization can be a concern with some activation methods. |
Experimental Protocol: Loading of this compound onto Wang Resin
-
Resin Swelling:
-
Swell the Wang resin in a mixture of DCM and DMF (9:1, v/v; 10 mL/g) in a reaction vessel.
-
-
Activation and Coupling:
-
In a separate flask, dissolve this compound (4 eq. relative to the resin), HOBt (4 eq.), and DMAP (0.1 eq.) in a minimum amount of DMF.
-
Add this solution to the swollen resin.
-
Add DIC (4 eq.) to the resin mixture and agitate with a mechanical shaker for 12 hours at room temperature.
-
-
Capping (Optional but Recommended):
-
To cap any unreacted hydroxyl groups, discard the reaction mixture and add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM. Agitate for an additional 30 minutes.
-
-
Washing:
-
Filter the resin and wash it three times with DMF, then three times with DMF/DCM (1:1, v/v), and three times with DCM.
-
-
Drying:
-
Dry the resin in vacuo. The substitution level can be estimated from the weight gain.
-
Caption: Attachment of this compound to Wang resin.
2-Chlorotrityl Chloride (2-CTC) Resin
2-CTC resin is a highly acid-labile resin that allows for the synthesis of protected peptide acids. The bulky trityl linker sterically hinders diketopiperazine formation, and the extreme acid sensitivity allows for cleavage under very mild conditions, which keeps the side-chain protecting groups intact. This makes it an excellent choice for sensitive sequences and for the preparation of protected peptide fragments.
Table 3: Characteristics of this compound Loading on 2-Chlorotrityl Chloride Resin
| Parameter | Description | Reference |
| Linkage Type | Trityl ester | |
| Typical Loading Capacity | 0.4 - 1.0 mmol/g | |
| Cleavage Conditions | Very mild acid (e.g., 1-2% TFA in DCM, HFIP/DCM) | |
| Advantages | Mild cleavage preserves side-chain protecting groups, reduced risk of racemization during loading, suppresses diketopiperazine formation. | |
| Disadvantages | Higher cost, moisture-sensitive (can convert to the inactive alcohol form). |
Experimental Protocol: Loading of this compound onto 2-Chlorotrityl Chloride Resin
-
Resin Swelling:
-
Swell the 2-chlorotrityl chloride resin (1.0 eq.) in DCM (10 mL/g) in a reaction vessel.
-
-
Amino Acid Attachment:
-
In a separate flask, dissolve this compound (2-4 eq.) and DIPEA (4-8 eq.) in DCM (5 mL).
-
Add the amino acid solution to the swollen resin.
-
Agitate the suspension at room temperature for 1-2 hours.
-
-
Capping:
-
Add methanol (0.8 mL/g of resin) to the reaction mixture and agitate for 15-30 minutes to cap any unreacted chlorotrityl groups.
-
-
Washing:
-
Filter the resin and wash it with DCM (3x), DMF (2x), and methanol (3x).
-
-
Drying:
-
Dry the resin in vacuo.
-
Caption: Attachment of this compound to 2-CTC resin.
Potential Side Reactions with Threonine
During Boc-SPPS, threonine residues can be susceptible to certain side reactions, primarily due to the presence of the side-chain hydroxyl group.
-
N-O Acyl Shift: Under strong acid conditions, such as those used for cleavage from Merrifield resin (HF) or even repeated Boc deprotections (TFA), an N-O acyl shift can occur. This involves the migration of the peptide bond from the alpha-amino group to the side-chain hydroxyl group, forming an ester linkage. This side reaction is reversible upon treatment with a mild base.
-
Dehydration: Although less common under standard SPPS conditions, dehydration of the threonine side chain can occur, leading to the formation of dehydroaminobutyric acid.
-
Incomplete Coupling: Due to the steric hindrance of the beta-carbon, threonine can be a difficult amino acid to couple. Double coupling protocols are often employed to ensure complete reaction.
General Experimental Workflow for Boc-SPPS
The following diagram illustrates a typical cycle in Boc-SPPS after the first amino acid has been loaded onto the resin.
Caption: General workflow for one cycle of Boc-SPPS.
Conclusion
The choice of resin for the incorporation of this compound in solid-phase peptide synthesis is a critical decision that impacts yield, purity, and the overall synthetic strategy. Merrifield resin is a cost-effective and traditional choice, but it necessitates harsh cleavage conditions. Wang resin offers milder cleavage but with a higher risk of premature chain loss during synthesis. For sensitive peptides or the synthesis of protected fragments, the 2-Chlorotrityl Chloride resin is highly advantageous due to its very mild cleavage conditions, which preserve side-chain protecting groups and minimize side reactions. The provided protocols offer a starting point for optimizing the loading of this compound onto these supports, and a thorough understanding of their respective characteristics will enable researchers to make informed decisions for successful peptide synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Boc-Thr-OH Coupling Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the coupling of Boc-L-threonine (Boc-Thr-OH) in solid-phase peptide synthesis (SPPS). Incomplete coupling of this sterically hindered amino acid can lead to the formation of deletion sequences, significantly impacting the purity and overall yield of the final peptide. This guide provides detailed troubleshooting steps, frequently asked questions (FAQs), and experimental protocols to help you optimize your synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often incomplete?
Incomplete coupling of this compound is primarily attributed to steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the methyl and hydroxyl groups on the beta-carbon of the threonine side chain, sterically impedes the approach of the activated carboxyl group to the N-terminus of the growing peptide chain. This spatial interference can slow down the reaction rate and lead to incomplete coupling.[1][2] Threonine has been identified as one of the more challenging amino acids to couple efficiently in Boc-based solid-phase peptide synthesis.[1]
Q2: How can I detect an incomplete this compound coupling reaction?
Several methods can be used to detect incomplete coupling:
-
Kaiser Test (Ninhydrin Test): This is a highly sensitive qualitative colorimetric assay to detect the presence of free primary amines on the resin.[3][4] A positive result (blue or purple beads) indicates that the N-terminal amine of the peptide chain is unreacted, signifying an incomplete coupling.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved portion of the crude peptide is a powerful quantitative method. The presence of a significant peak corresponding to the deletion sequence (the peptide missing the threonine residue) confirms incomplete coupling.
-
Mass Spectrometry (MS): Mass spectrometry is used to identify the molecular weights of the components in the crude peptide mixture. The detection of a mass corresponding to the peptide without the threonine residue is a definitive indicator of incomplete coupling.
Q3: What are the potential side reactions associated with this compound coupling?
While the primary challenge is incomplete coupling, other side reactions can occur, particularly if the side-chain hydroxyl group is not properly protected (e.g., as a benzyl ether, Boc-Thr(Bzl)-OH):
-
O-acylation: The hydroxyl group of the threonine side chain can be acylated by the activated this compound, leading to the formation of a depsipeptide. This is more of a concern if the side-chain is unprotected.
-
N-O Acyl Shift: Under strong acidic conditions, such as during final cleavage with HF, an N-O acyl shift can occur in peptides containing serine or threonine. This reaction is typically reversible upon treatment with a base.
-
Racemization: Activation of the amino acid can lead to some degree of racemization, although this is a general concern in peptide synthesis and not specific to threonine. The use of additives like HOBt can suppress racemization.
Q4: Which coupling reagents are recommended for this compound?
For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or DIC alone may be inefficient. More potent coupling reagents are recommended:
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and HCTU are highly effective for difficult couplings. HATU is often considered one of the most powerful reagents for sterically hindered amino acids.
-
Phosphonium Salts: Reagents like PyBOP and PyBrOP are also excellent choices for promoting challenging coupling reactions.
-
Carbodiimides with Additives: If using a carbodiimide like DIC, the addition of a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to increase coupling efficiency and suppress side reactions like racemization.
Troubleshooting Guide
An incomplete this compound coupling can manifest as a positive Kaiser test or the presence of deletion sequences in the final product. The following troubleshooting workflow can help diagnose and resolve the issue.
References
preventing side reactions with Boc-Thr-OH during synthesis
Welcome to the technical support center for Boc-Thr-OH in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions encountered during the incorporation of Boc-L-threonine into peptide chains.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound during peptide synthesis?
The main side reactions involving the unprotected hydroxyl group of the threonine side chain are:
-
O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of ester linkages and branched peptides.
-
Dehydration: The threonine residue can undergo dehydration, particularly under basic conditions or with certain coupling reagents, to form a dehydrobutyrine (Dhb) residue.
-
N→O Acyl Shift: Under acidic conditions, particularly during cleavage, an intramolecular acyl migration from the nitrogen to the oxygen of the threonine side chain can occur, resulting in the formation of an ester linkage. This reaction is often reversible under basic conditions.
Q2: When is it necessary to protect the side chain of threonine in Boc-SPPS?
The use of a side-chain protected threonine derivative, such as Boc-Thr(Bzl)-OH, is the most effective way to prevent O-acylation. This strategy is highly recommended for the synthesis of long or complex peptides where the purity of the final product is critical. For shorter peptides, or when the threonine is near the N-terminus, using unprotected this compound may be feasible with careful selection of coupling conditions.
Q3: Which coupling reagents are recommended to minimize side reactions with this compound?
Carbodiimide-based reagents, such as Diisopropylcarbodiimide (DIC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), are often recommended to suppress O-acylation.[1][2] Onium salt reagents like HBTU and HATU can also be used, but the choice of base and reaction conditions is crucial to minimize side reactions.[3][4]
Q4: What is the role of the base in promoting or preventing side reactions?
The choice and amount of base can significantly influence the extent of side reactions. Strong, sterically hindered bases like N,N-Diisopropylethylamine (DIPEA) are commonly used.[5] However, for racemization-prone couplings, a weaker base like N-methylmorpholine (NMM) might be preferred. The basicity of the environment can also promote the dehydration of the threonine side chain.
Troubleshooting Guides
Issue 1: Presence of a byproduct with a mass corresponding to the desired peptide + mass of the coupled amino acid.
-
Possible Cause: O-acylation of the threonine side chain, leading to a branched peptide.
-
Troubleshooting Steps:
-
Confirm the side reaction: Use mass spectrometry (MS/MS) to fragment the peptide and confirm the location of the modification.
-
Optimize coupling conditions:
-
Switch to a DIC/HOBt coupling protocol, as this is known to reduce O-acylation.
-
If using an onium salt reagent (HBTU, HATU), reduce the amount of base used and shorten the coupling time.
-
Avoid pre-activation times that are excessively long.
-
-
Use a protected threonine derivative: For future syntheses of the same or similar peptides, consider using Boc-Thr(Bzl)-OH to completely prevent O-acylation of the side chain.
-
Issue 2: Observation of a peptide with a mass 18 Da less than the expected product.
-
Possible Cause: Dehydration of the threonine residue to form dehydrobutyrine (Dhb).
-
Troubleshooting Steps:
-
Analyze the coupling conditions: This side reaction is often promoted by certain coupling reagents and basic conditions.
-
Modify the coupling protocol:
-
Avoid coupling reagents and conditions known to favor dehydration. A one-pot method using Boc-anhydride, DMAP, and TMG has been reported for the intentional synthesis of dehydrodipeptides and highlights conditions that can lead to this side reaction.
-
Consider using a milder base or reducing the reaction temperature.
-
-
Protect the side chain: Using Boc-Thr(Bzl)-OH will prevent this side reaction.
-
Issue 3: Low yield or presence of a major impurity after acidic cleavage.
-
Possible Cause: N→O acyl shift at the threonine residue during treatment with a strong acid like Trifluoroacetic acid (TFA).
-
Troubleshooting Steps:
-
Optimize cleavage conditions:
-
Minimize the time the peptide is exposed to strong acid.
-
Perform the cleavage at a lower temperature (e.g., 0 °C).
-
Use a cleavage cocktail with appropriate scavengers.
-
-
Reverse the acyl shift: The N→O acyl shift is often reversible. Treat the crude peptide with a mild base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) after cleavage and purification to promote the reverse O→N acyl migration.
-
Monitor the reaction: If possible, monitor the progress of the cleavage and any subsequent basic treatment by HPLC to determine the optimal reaction time.
-
Data Presentation
Table 1: Comparison of Coupling Reagents and Bases in Peptide Synthesis
| Coupling Reagent | Additive | Base | Key Characteristics & Potential Side Reactions with Thr |
| DIC | HOBt | None/DIPEA | Classic, cost-effective method. HOBt is crucial for suppressing racemization and can help reduce O-acylation. |
| HBTU/TBTU | HOBt | DIPEA/NMM | Efficient and fast coupling. The choice of base is critical to balance reaction speed and minimize side reactions like racemization and dehydration. |
| HATU | HOAt | DIPEA/NMM | Highly efficient, especially for difficult couplings. HOAt can further reduce racemization compared to HOBt. |
| PyBOP | None | DIPEA/NMM | Phosphonium salt-based reagent, avoids guanidinylation side reactions. The choice between DIPEA and NMM depends on the desired balance between reaction rate and suppression of racemization. |
| COMU | Oxyma | DIPEA/NMM | High coupling efficiency, considered a safer alternative to benzotriazole-based reagents. |
Table 2: Reported Yields for Dehydration of Threonine-Containing Dipeptides
This table provides examples of yields for the intentional dehydration of threonine to dehydrobutyrine in dipeptides using a one-pot method with DMAP, (Boc)₂O, and TMG. These conditions can inform troubleshooting when this is an undesired side reaction.
| Dipeptide | Yield of Dehydrodipeptide |
| Boc-L-Leu-L-Thr-OAllyl | 95% |
| Boc-L-Val-L-Thr-OAllyl | 97% |
| Boc-L-Ile-L-Thr-OAllyl | 93% |
| Boc-L-Phe-L-Thr-OAllyl | 96% |
| Boc-L-Tyr-L-Thr-OAllyl | 93% |
| Boc-D-β-Nap-L-Thr-OAllyl | 93% |
| Data from Tian et al. (2016). |
Experimental Protocols
Protocol 1: Standard DIC/HOBt Coupling to Minimize O-acylation
This protocol is designed to minimize the risk of O-acylation when using unprotected this compound.
-
Resin Preparation: Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by washing with N,N-Dimethylformamide (DMF).
-
Boc Deprotection: Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM, followed by DMF.
-
Neutralization: Neutralize the resin with a 5% solution of DIPEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF.
-
Coupling:
-
In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Add the amino acid/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the reaction mixture.
-
Agitate the reaction at room temperature for 2-4 hours.
-
-
Monitoring: Monitor the coupling reaction using the Kaiser test. If the test is positive after 4 hours, a recoupling may be necessary.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and DCM.
Protocol 2: Optimized TFA Cleavage to Minimize N→O Acyl Shift
This protocol is designed to minimize the N→O acyl shift during the final cleavage of a threonine-containing peptide from the resin.
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare a cleavage cocktail immediately before use. A common cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Cleavage Reaction:
-
Cool the reaction vessel containing the resin to 0 °C in an ice bath.
-
Add the cold cleavage cocktail to the resin.
-
Gently agitate the mixture at 0 °C for 1.5 to 2 hours.
-
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold tube containing a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Peptide Isolation and Washing: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and cleaved protecting groups.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
(Optional) Reversal of N→O Acyl Shift: If the N→O acyl shift is still observed, the crude or purified peptide can be treated with a dilute aqueous solution of a mild base (e.g., 0.1 M ammonium bicarbonate, pH ~8) for 1-2 hours at room temperature to promote the reverse O→N acyl migration. Monitor the conversion by HPLC.
Visualizations
Caption: Troubleshooting decision tree for this compound side reactions.
Caption: Pathways of common side reactions with this compound.
References
Technical Support Center: Optimizing Boc-Thr-OH Deprotection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the deprotection of Boc-Threonine-OH (Boc-Thr-OH) and minimizing the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction during the deprotection of Boc-protected amino acids, including this compound?
A1: The most prevalent side reaction is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) that is generated during the acidic cleavage of the Boc group.[1] While the hydroxyl group of threonine is less susceptible to direct tert-butylation compared to residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys), the reactive carbocation can still lead to undesired byproducts, especially in the context of a larger peptide sequence containing these sensitive amino acids.[1][2]
Q2: How can I prevent tert-butylation side reactions?
A2: The most effective strategy to prevent tert-butylation is to incorporate scavengers into the deprotection cocktail.[2] Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your desired product.[1]
Commonly Used Scavengers:
| Scavenger | Typical Concentration (v/v) | Target Residues/Purpose |
| Triethylsilane (TES) or Triisopropylsilane (TIS) | 2.5% - 5% | Highly effective for protecting Trp and Met. |
| Water | 2.5% - 5% | General scavenger for the tert-butyl cation. |
| Anisole | 1% - 5% | General purpose scavenger. |
| Thiophenol/Thioanisole | 1% - 5% | Often used to protect Met. |
| 1,2-Ethanedithiol (EDT) | 1% - 5% | Effective in preventing side reactions with Trp. |
Q3: My Boc deprotection of this compound is incomplete. What are the likely causes and how can I address this?
A3: Incomplete deprotection can stem from several factors:
-
Insufficient Acid Strength or Concentration: While the Boc group is acid-labile, some substrates may require stronger acidic conditions or longer reaction times for complete removal.
-
Steric Hindrance: Although less of an issue for threonine compared to bulkier amino acids, steric hindrance can slow down the reaction.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction will be inefficient.
-
Inadequate Reagent Excess: Insufficient acid will lead to an incomplete reaction.
Solutions:
-
Increase Reaction Time: Extend the reaction time and monitor the progress using an appropriate analytical method like TLC or LC-MS.
-
Increase Acid Concentration: Carefully increase the concentration of the acid (e.g., TFA). However, be mindful that higher concentrations can sometimes lead to other side reactions.
-
Elevate Temperature: Gentle heating can sometimes accelerate the reaction, but this should be done with caution to avoid degradation of sensitive substrates.
-
Improve Solubility: Select a solvent system in which your this compound or peptide is fully soluble.
-
Use a Stronger Acidic System: Consider using 4M HCl in dioxane, which is a potent reagent for Boc removal.
Q4: I am observing trifluoroacetylation of the threonine hydroxyl group when using TFA. How can this be minimized?
A4: The formation of trifluoroacetyl (TFA) esters on free hydroxyl groups is a known side reaction when using trifluoroacetic acid for deprotection. To mitigate this:
-
Use Milder Conditions: A study has shown that using 55% TFA in DCM for 30 minutes can result in higher purity compared to 100% TFA for 5 minutes.
-
Alternative Acids: Consider using 4M HCl in dioxane, which is often considered a milder alternative to TFA-based methods and avoids the introduction of the trifluoroacetyl group.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Presence of Side Products (e.g., tert-butylated species) | Generation of reactive tert-butyl cations during deprotection. | Add scavengers to the deprotection cocktail. Common choices include triethylsilane (TES), triisopropylsilane (TIS), and water. |
| Absence or insufficient concentration of scavengers. | Ensure a scavenger concentration of 1-5% (v/v) in your deprotection solution. | |
| Incomplete Deprotection | Insufficient acid strength, concentration, or reaction time. | Increase the reaction time, carefully increase the acid concentration, or gently warm the reaction mixture. |
| Poor solubility of the starting material. | Choose a solvent system that ensures complete dissolution of the Boc-protected substrate. | |
| Degradation of Other Acid-Sensitive Groups | The deprotection conditions are too harsh for other protecting groups in the molecule (e.g., t-butyl esters, trityl groups). | Use milder deprotection conditions, such as a lower concentration of acid or a less harsh acid like HCl in dioxane. |
| Formation of Trifluoroacetyl (TFA) Esters | Reaction of the free hydroxyl group of threonine with trifluoroacetic acid. | Use a lower concentration of TFA (e.g., 25-50% in DCM) or switch to a non-TFA deprotection method like 4M HCl in dioxane. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA and Scavengers
This protocol is suitable for most Boc-protected amines and is recommended for substrates that may contain sensitive residues.
Materials:
-
This compound or Boc-protected peptide
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS v/v/v)
-
Diethyl ether, cold
Methodology:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Add the deprotection cocktail (typically 10 equivalents relative to the substrate) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.
-
Collect the solid by filtration and dry under vacuum.
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol is a milder alternative to TFA-based methods.
Materials:
-
This compound or Boc-protected peptide
-
1,4-Dioxane
-
4M HCl in 1,4-dioxane
-
Diethyl ether, cold
Methodology:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 4M HCl in dioxane solution (typically 5-10 equivalents of HCl) to the substrate solution.
-
Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Deprotection Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound deprotection.
References
Technical Support Center: Managing Aggregation of Peptides Containing Boc-Thr-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the aggregation of peptides containing Boc-L-Threonine (Boc-Thr-OH) during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why do peptides containing this compound have a tendency to aggregate?
A1: Peptide aggregation during SPPS is primarily caused by intermolecular hydrogen bonding between peptide chains, leading to the formation of stable secondary structures like β-sheets. While Threonine itself is a polar amino acid, sequences containing it can still be prone to aggregation, especially as the peptide chain elongates. The Boc (tert-butyloxycarbonyl) protecting group on the N-terminus can also contribute to steric hindrance and promote aggregation in certain contexts. Peptides with stretches of hydrophobic amino acids are particularly susceptible.[1]
Q2: How can I identify if my peptide is aggregating on the resin during synthesis?
A2: Several indicators can suggest on-resin aggregation:
-
Poor Resin Swelling: The resin beads may appear shrunken or fail to swell properly in the synthesis solvent.[1][2]
-
Slow or Incomplete Reactions: A positive ninhydrin (Kaiser) test after a coupling step indicates the presence of unreacted free amines.[2] Similarly, incomplete deprotection can also signal aggregation.
-
Physical Clumping: The resin may become sticky and clump together, making it difficult to work with.
-
Low Cleavage Yield: A significant reduction in the expected yield of the final peptide after cleavage from the resin is a strong indicator of synthesis problems, often linked to aggregation.
Q3: Can the choice of solvent help in preventing aggregation?
A3: Yes, the choice of solvent is critical. If you observe signs of aggregation, consider switching from standard solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) to more polar alternatives.
-
N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO) are effective at disrupting hydrogen bonds and improving the solvation of the growing peptide chain.
-
A "Magic Mixture" (e.g., DCM/DMF/NMP 1:1:1) can also be employed to enhance solvation.
Q4: Are there any chemical additives that can help disrupt peptide aggregation?
A4: Yes, chaotropic agents can be added to the reaction mixture to disrupt the secondary structures that lead to aggregation. Lithium chloride (LiCl) at a concentration of around 0.4 M in DMF is a commonly used chaotropic salt for this purpose.
Troubleshooting Guide
This guide provides systematic solutions to common problems encountered during the synthesis of peptides containing this compound.
| Problem / Observation | Potential Cause | Suggested Solution(s) |
| Positive ninhydrin test after coupling | Incomplete coupling due to steric hindrance or peptide aggregation. | 1. Double Coupling: Repeat the coupling step with a fresh solution of activated amino acid. 2. Increase Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C) to disrupt secondary structures. 3. Use Stronger Coupling Reagents: Switch to more potent coupling reagents like HATU or HCTU. |
| Poor resin swelling and clumping | Onset of significant on-resin peptide aggregation. | 1. Solvent Optimization: Switch to NMP or DMSO as the primary solvent for coupling and deprotection steps. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, strategically insert a pseudoproline dipeptide derived from Serine or Threonine to introduce a "kink" in the peptide backbone and disrupt β-sheet formation. |
| Slow or incomplete Boc deprotection | Aggregation is preventing the deprotection reagent (e.g., TFA) from accessing the N-terminus. | 1. Use Chaotropic Agents: Add LiCl to the deprotection solution to help break up aggregates. 2. Increase Deprotection Time/Temperature: Extend the deprotection time or perform the reaction at a slightly elevated temperature (e.g., 30-35°C). |
| Low yield of final peptide after cleavage | Cumulative effect of incomplete coupling and deprotection steps due to persistent aggregation. | 1. Microwave-Assisted Synthesis: Employ microwave heating during difficult coupling and deprotection steps to provide energy to disrupt intermolecular hydrogen bonds. 2. Resynthesis with Optimized Protocol: If yields are unacceptably low, resynthesize the peptide using a combination of the above strategies from the beginning. |
| Poor solubility of the cleaved peptide | The hydrophobic nature of the peptide or residual aggregation is causing it to be insoluble after cleavage. | 1. pH Adjustment: For peptides with a net charge, adjust the pH of the solvent. For basic peptides, use a slightly acidic solution (e.g., 10% acetic acid), and for acidic peptides, use a slightly basic solution (e.g., 10% ammonium bicarbonate). 2. Use of Organic Co-solvents: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF first, then slowly add your aqueous buffer. 3. Sonication: Use a sonication bath to aid in the dissolution of the peptide. |
Experimental Protocols
Protocol 1: Manual SPPS Coupling with Chaotropic Salt (LiCl)
This protocol is for a manual coupling step when aggregation is suspected.
-
Deprotection: After the deprotection of the N-terminal Boc group with an appropriate TFA solution, wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Neutralization: Neutralize the resin with 5-10% DIEA in DCM or DMF.
-
Washing: Wash the resin thoroughly with DMF (3 x 10 mL/g resin).
-
Prepare Activated Amino Acid: In a separate vial, dissolve 3 equivalents of the Boc-amino acid and 3 equivalents of a suitable activating agent (e.g., HCTU) in DMF. Add 6 equivalents of a base like DIPEA.
-
Coupling: Add the activated amino acid solution to the resin. Add enough 0.4 M LiCl/DMF to the reaction vessel to ensure the resin is well-suspended.
-
Reaction: Allow the reaction to proceed for 1-2 hours.
-
Monitoring: Monitor the reaction for completion using the ninhydrin test.
-
Washing: After completion, wash the resin thoroughly with DMF to remove the chaotropic salt, followed by DCM.
Protocol 2: Test Cleavage for Aggregation Monitoring
This protocol can be used to assess the success of a coupling step after a potentially problematic residue.
-
Sample Collection: After a critical coupling step, take a small sample of the peptide-resin (approximately 10-20 mg).
-
Washing: Wash the resin sample with DCM (3 x 1 mL).
-
Drying: Dry the resin under a stream of nitrogen.
-
Cleavage: Add 200 µL of a cleavage cocktail (e.g., TFA/water/TIS, 95:2.5:2.5).
-
Reaction: Let the cleavage reaction proceed for 2-3 hours at room temperature.
-
Collection: Filter the resin and collect the filtrate.
-
Precipitation: Precipitate the cleaved peptide by adding cold diethyl ether.
-
Analysis: Analyze the crude peptide by HPLC or mass spectrometry to determine the efficiency of the previous coupling step.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
Caption: Logical relationship between causes and prevention of peptide aggregation.
References
minimizing racemization of Boc-Thr-OH during activation
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of minimizing racemization during the activation of Boc-L-Threonine (Boc-Thr-OH) in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern when using this compound?
A1: Racemization is the process where a chiral molecule, such as an L-amino acid, converts into a mixture of both of its stereoisomers (L and D forms). In peptide synthesis, the activation of the carboxylic acid of this compound can make the alpha-proton acidic and susceptible to removal, leading to a loss of its stereochemical integrity. The incorporation of the undesired D-allo-threonine diastereomer into a peptide sequence can significantly alter its three-dimensional structure, biological activity, and therapeutic efficacy, while also creating purification challenges.[1]
Q2: What are the primary mechanisms leading to racemization of this compound during activation?
A2: There are two main pathways for racemization during the activation of this compound:
-
Oxazolone Formation: The activated carboxyl group of the this compound can be attacked by the carbonyl oxygen of the Boc protecting group, leading to the formation of a planar oxazolone intermediate. The alpha-proton of this intermediate is highly acidic and can be easily removed by a base. Reprotonation can occur from either face of the planar ring, resulting in a mixture of L- and D-isomers. This is considered the predominant pathway for racemization.[1]
-
Direct Enolization: A base can directly abstract the acidic alpha-proton from the activated this compound to form an enolate. This achiral intermediate can then be reprotonated to yield a mixture of stereoisomers. This mechanism is a particular risk when strong bases are employed.[1]
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors can influence the degree of racemization during the coupling of this compound:
-
Coupling Reagents: The choice of coupling reagent is critical. Some reagents can over-activate the amino acid, increasing the likelihood of racemization.[2]
-
Additives: Additives like 1-hydroxybenzotriazole (HOBt), 6-chloro-HOBt (6-Cl-HOBt), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can suppress racemization by forming active esters that are less prone to cyclizing into oxazolones.[3]
-
Base: The strength and steric hindrance of the base used for neutralization and activation play a crucial role. Stronger, less hindered bases are more likely to promote racemization.
-
Temperature: Higher reaction temperatures accelerate both the coupling reaction and the rate of racemization.
-
Activation Time: Prolonged pre-activation or overall reaction times increase the opportunity for racemization to occur.
Q4: Can the hydroxyl group on the threonine side chain cause any specific problems during activation?
A4: Yes, the hydroxyl group of threonine can undergo O-acylation by the activated carboxyl group of another this compound molecule or the growing peptide chain. This side reaction leads to the formation of branched impurities and consumes the activated amino acid, potentially leading to incomplete coupling. While side-chain protection of the threonine hydroxyl group (e.g., as a benzyl ether, Boc-Thr(Bzl)-OH) is common in Boc chemistry to prevent this, the choice of protecting group and cleavage conditions must be carefully considered. Additives such as 2,4-dinitrophenol have been shown to prevent O-acylation during coupling with active esters.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High levels of D-allo-Threonine diastereomer detected in the final peptide. | Inappropriate choice of coupling reagent. | Switch to a coupling reagent known for low racemization. For carbodiimide-based methods, always use an additive like HOBt or Oxyma. Onium salts such as HBTU, and particularly HATU, are generally good choices for minimizing racemization. |
| Use of a strong, non-hindered base. | Use a weaker or more sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of triethylamine (TEA). Use the minimum amount of base necessary. | |
| Prolonged pre-activation time. | Minimize the pre-activation time of this compound with the coupling reagent before adding the amine component. Ideally, perform an in-situ activation where all components are mixed together. | |
| High reaction temperature. | Perform the coupling reaction at a lower temperature, for example, at 0 °C, to slow down the rate of racemization. | |
| Incomplete coupling of this compound. | Steric hindrance of the threonine residue. | Use a more potent activating agent such as HATU or COMU. Consider a "double coupling" protocol where the coupling step is repeated with fresh reagents after an initial coupling and wash. |
| O-acylation of the threonine side-chain hydroxyl group. | If using unprotected this compound, ensure your coupling conditions minimize this side reaction (e.g., use of additives). Alternatively, switch to a side-chain protected derivative like Boc-Thr(Bzl)-OH. | |
| Formation of unknown byproducts. | Side reactions involving the coupling reagents. | Uronium/aminium coupling reagents like HBTU can react with the unprotected N-terminus to form a guanidinyl moiety, which terminates the peptide chain. Avoid using an excess of these reagents. |
Quantitative Data on Racemization
While specific quantitative data for this compound is limited, the following table summarizes the epimerization rates observed for the structurally similar Boc-Ser-OH with various coupling reagents. This data can serve as a valuable guide for selecting conditions to minimize racemization when coupling this compound.
| Coupling Reagent | Additive | Base | Epimerization (%) |
| DIC | HOBt | DIPEA | Low |
| HBTU | HOBt | DIPEA | Low |
| HATU | HOAt | DIPEA | Very Low |
| PyBOP | - | DIPEA | Low |
| COMU | - | DIPEA | Very Low |
Note: The level of racemization is highly dependent on the specific reaction conditions, including solvent, temperature, and reaction time. The data presented here are compiled from various studies on serine and other amino acids and should be considered as a general guide.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/HOBt
This protocol is designed for solid-phase peptide synthesis (SPPS) and aims to minimize racemization through the use of a carbodiimide activator with an additive at a reduced temperature.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) for neutralization (if required)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in DMF for 30 minutes. If the N-terminal amine is protonated (e.g., as a TFA salt), neutralize with a solution of 5% DIPEA in DMF (2 x 5 minutes), followed by thorough washing with DMF.
-
Amino Acid Solution: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in anhydrous DMF.
-
Cooling: Cool the amino acid solution and the resin vessel to 0 °C in an ice bath.
-
Activation: Add DIC (3 equivalents) to the cooled amino acid solution and allow it to pre-activate for 5-10 minutes at 0 °C.
-
Coupling: Add the pre-activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at 0 °C for 2-4 hours. Monitor the reaction for completion using a qualitative test (e.g., Kaiser test). If the reaction is slow, it can be allowed to slowly warm to room temperature.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Protocol 2: Low-Racemization Coupling of this compound using HATU
This protocol utilizes a highly efficient uronium salt-based coupling reagent known for low racemization rates.
Materials:
-
This compound
-
Resin-bound peptide with a free N-terminal amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Resin Preparation: Swell and neutralize the resin as described in Protocol 1.
-
Amino Acid and Activator Solution: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Activation and Coupling: Add DIPEA (6 equivalents) to the amino acid solution and immediately add the resulting mixture to the resin. Alternatively, for minimal pre-activation time, add the this compound/HATU solution to the resin, followed immediately by the addition of DIPEA.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completeness.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
Visual Guides
Caption: Experimental workflow for this compound coupling.
Caption: Troubleshooting logic for high racemization.
References
Boc-Thr-OH side-chain protection issues
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for side-chain protection issues related to Boc-Thr-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is side-chain protection for the Threonine hydroxyl group necessary in Boc-SPPS?
A: The hydroxyl group (-OH) on the threonine side chain is a reactive nucleophile. During the activation of the incoming amino acid's carboxyl group for coupling, the unprotected threonine hydroxyl group can compete with the N-terminal amine of the growing peptide chain. This competition leads to the formation of undesired ester bonds, a side reaction known as O-acylation. This results in branched peptides and significantly reduces the yield of the target peptide. Therefore, protecting this hydroxyl group is crucial for ensuring the correct peptide sequence is synthesized.[1][2] In the Boc/Bzl synthesis strategy, a benzyl (Bzl) ether is the most common protecting group for the threonine side chain.[3][4]
Q2: My peptide analysis shows a significant peak at a mass of [M-18 Da]. What is this impurity and how does it relate to Threonine?
A: A mass loss of 18 Da corresponds to the loss of a water molecule and is a strong indicator of a dehydration side reaction.[5] Threonine residues in a peptide can undergo dehydration (β-elimination) to form a dehydrobutyrine (Dhb) residue. This can be triggered by strong acidic conditions or high temperatures, and may also occur if the hydroxyl group is inadvertently activated. While the benzyl ether protection on Boc-Thr(Bzl)-OH minimizes this, harsh or repeated acid treatments can contribute to this side product.
Identification:
-
Mass Spectrometry (MS): The primary impurity will have a molecular weight 18.01 Da lower than the target peptide.
-
Tandem MS (MS/MS): Fragmentation analysis can pinpoint the location of the modification to the threonine residue.
Q3: Can the Benzyl (Bzl) protecting group on Boc-Thr(Bzl)-OH be lost prematurely during synthesis? What are the consequences?
A: Yes, this is a known issue. The Boc/Bzl strategy relies on "graduated acid lability," where the Nα-Boc group is removed with a moderate acid (e.g., 50% TFA in DCM), while the Bzl group requires a very strong acid (e.g., anhydrous HF) for cleavage. However, the Bzl ether on threonine is not completely stable to the repetitive TFA treatments used for Boc deprotection in each cycle. This is particularly problematic in the synthesis of long peptides that require many deprotection steps.
Consequences of Premature Deprotection:
-
O-Acylation: The newly exposed hydroxyl group can be acylated in the subsequent coupling step, leading to a branched peptide impurity.
-
Dehydration: The unprotected hydroxyl group is more susceptible to dehydration.
-
Deletion Sequences: If the acylated side chain causes steric hindrance, it may lead to incomplete coupling, resulting in a deletion of the next amino acid in the sequence.
Q4: I'm observing incomplete coupling to or from a Threonine residue. What can I do to improve efficiency?
A: Incomplete coupling involving threonine can be due to steric hindrance from its bulky side chain and protecting group, or due to peptide aggregation on the solid support.
Troubleshooting Strategies:
-
Double Coupling: Perform the coupling step twice to ensure the reaction goes to completion.
-
Use a More Potent Coupling Reagent: Switch from standard reagents like HBTU to more powerful ones like HATU, especially for difficult couplings.
-
Increase Reagent Concentration: Using a higher concentration of the activated amino acid can help drive the reaction forward.
-
Microwave-Assisted Synthesis: Applying microwave energy can accelerate reaction rates and help disrupt peptide aggregation.
-
In-Situ Neutralization: Combining the neutralization and coupling steps can sometimes improve yields when aggregation is an issue.
Q5: How do I definitively identify Threonine-related side products in my crude peptide?
A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the standard method for identifying impurities.
-
RP-HPLC Analysis: Run a gradient on a C18 column. Side products like dehydrated peptides or acylated peptides will typically have different retention times than the main product.
-
Mass Spectrometry (MS) Analysis: Collect the mass spectrum for each peak from the HPLC.
-
Target Mass [M+H]+: Confirms the presence of your desired peptide.
-
[M-18+H]+: Indicates dehydration of a Ser/Thr residue.
-
[M + Mass of Acyl Group+H]+: If you suspect O-acylation, look for a mass corresponding to the addition of the amino acid that was being coupled when the side reaction occurred.
-
-
Tandem MS (MS/MS): Isolate the impurity peak and fragment it. The fragmentation pattern will allow you to sequence the peptide and identify the exact location of the modification (e.g., which threonine residue was dehydrated).
Q6: Are there more robust alternatives to the standard Benzyl protection for Threonine in Boc-SPPS?
A: Yes. If you consistently face issues with the stability of the benzyl group, especially for long peptides, you can consider more acid-stable protecting groups. The most common alternative is the 2,6-Dichlorobenzyl (2,6-Cl₂-Bzl) group . It offers greater stability to the repetitive TFA treatments used for Boc deprotection but can still be cleanly removed by HF during the final cleavage step.
Data Presentation
The selection of a side-chain protecting group for threonine in Boc-SPPS involves a trade-off between stability during synthesis and the ease of removal.
| Protecting Group | Structure Suffix | Relative Stability to TFA | Final Cleavage Condition | Common Issues |
| Benzyl (Bzl) | -Thr(Bzl)-OH | Moderate | Anhydrous HF | Prone to partial premature cleavage during repeated TFA steps, especially in long syntheses. |
| 2,6-Dichlorobenzyl | -Thr(2,6-Cl₂-Bzl)-OH | High | Anhydrous HF | More stable alternative to Bzl, reducing risk of premature deprotection. Recommended for long peptides. |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of Crude Peptide to Identify Threonine Side Products
This protocol outlines the general procedure for analyzing a crude peptide sample after cleavage to identify potential side products.
-
Sample Preparation:
-
Dissolve a small amount (approx. 1 mg) of the lyophilized crude peptide in 1 mL of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Vortex to ensure complete dissolution.
-
Centrifuge the sample to pellet any insoluble material and transfer the supernatant to an HPLC vial.
-
-
HPLC Conditions:
-
Column: Standard C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5% to 65% B over 30 minutes. This may need to be optimized based on peptide hydrophobicity.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry Conditions:
-
Couple the HPLC eluent to an Electrospray Ionization (ESI) mass spectrometer.
-
Operate in positive ion mode.
-
Scan a mass range appropriate for the expected product and side products (e.g., 400-2000 m/z).
-
Set up a data-dependent acquisition method to perform MS/MS fragmentation on the most abundant ions in each scan.
-
-
Data Analysis:
-
Integrate the peaks in the UV chromatogram.
-
Extract the mass spectrum for each major peak.
-
Compare the observed masses with the calculated theoretical masses for the target peptide and potential side products (e.g., dehydration, O-acylation).
-
Analyze the MS/MS fragmentation data of any impurity peaks to confirm their identity and locate the modification.
-
Protocol 2: Optimized Coupling Protocol for Sterically Hindered Residues like Threonine
This protocol is recommended when poor coupling efficiency is observed at a threonine residue.
-
Deprotection: Perform the standard Boc deprotection step (e.g., 25-50% TFA in DCM for 30 minutes).
-
Washing: Wash the resin thoroughly with DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM, followed by thorough washing with DCM and then DMF.
-
First Coupling:
-
Prepare the coupling solution: Dissolve the incoming Boc-protected amino acid (3 equivalents) and a potent coupling reagent like HATU (3 equivalents) in DMF. Add DIEA (6 equivalents).
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 1-2 hours.
-
-
Monitoring (Optional but Recommended): Take a small sample of resin beads, wash them, and perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete.
-
Washing: Wash the resin with DMF.
-
Second Coupling (Double Coupling):
-
Repeat step 4 with a freshly prepared coupling solution.
-
Allow the second coupling to proceed for another 1-2 hours.
-
-
Final Wash: Wash the resin thoroughly with DMF and DCM to prepare for the next deprotection cycle.
Visualizations
Below are diagrams illustrating key workflows and chemical pathways related to this compound issues.
Caption: Troubleshooting workflow for Threonine-related peptide impurities.
Caption: Dehydration of a Threonine residue to form Dehydrobutyrine.
Caption: Consequences of premature Benzyl (Bzl) group deprotection.
References
- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 2. ias.ac.in [ias.ac.in]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with steric hindrance in Boc-Thr-OH coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the challenges associated with the coupling of Boc-protected Threonine (Boc-Thr-OH), an amino acid known for its steric hindrance. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to help you optimize your coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What causes the steric hindrance in this compound coupling?
A: The primary challenge in coupling this compound stems from a combination of factors. The bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, combined with the β-branched nature of the threonine side chain, creates a sterically crowded environment around the carboxylic acid.[1][2] This bulkiness physically obstructs the approach of the incoming amine and coupling reagents, which can slow down reaction kinetics and lead to incomplete couplings.[1]
Q2: What are the most common issues encountered during the coupling of sterically hindered amino acids like this compound?
A: The most frequently observed problems include low product yields, incomplete coupling reactions (indicated by a positive ninhydrin or Kaiser test), and an increased risk of side reactions.[1][2] The most significant side reaction is epimerization (racemization) at the α-carbon of the threonine, which can be exacerbated by prolonged reaction times or harsh conditions often used to force the coupling to completion.
Q3: Which coupling reagents are most effective for this compound and other sterically hindered residues?
A: For challenging couplings, it is recommended to use more powerful activating reagents. Uronium/aminium salts like HATU, HBTU, and COMU, or phosphonium salts like PyBOP and PyAOP, are generally more effective than standard carbodiimides (e.g., DCC, DIC). Reagents that form highly reactive OAt esters, such as HATU, are particularly efficient due to the catalytic effect of the pyridine nitrogen in the HOAt leaving group. COMU is also an excellent choice, offering reactivity comparable to HATU with the added benefits of generating non-explosive byproducts and having better solubility.
Q4: How can I optimize reaction conditions to improve coupling efficiency?
A: If you are experiencing incomplete coupling, several parameters can be adjusted. Consider increasing the equivalents of the this compound and coupling reagent (e.g., from 2 to 4 equivalents). Extending the reaction time (e.g., from 1-2 hours to overnight) or moderately increasing the temperature (e.g., to 30-40°C) can also help overcome the activation energy barrier. However, temperature increases must be done cautiously to minimize the risk of racemization. Using high-purity, anhydrous solvents like DMF or NMP is also critical.
Q5: What is "double coupling" and when should I use it?
A: Double coupling is a technique where, after the initial coupling reaction and washing, the entire coupling procedure is repeated with a fresh solution of the amino acid and reagents. This method is employed when a monitoring test (like the Kaiser test) indicates that unreacted amines are still present on the resin. It is a straightforward way to push a difficult coupling reaction, such as those involving this compound, towards completion.
Q6: How does the side-chain protection of threonine affect the coupling reaction?
A: The hydroxyl group on the threonine side chain is typically protected (e.g., as a tert-butyl ether in Fmoc chemistry or a benzyl ether in Boc chemistry) to prevent side reactions like O-acylation. While necessary, this side-chain protecting group adds to the overall steric bulk of the amino acid derivative, further contributing to the difficulty of the coupling reaction.
Troubleshooting Guide for Incomplete Coupling
| Problem | Possible Cause | Recommended Solution |
| Low or No Product Yield | 1. Insufficiently reactive coupling reagent for the sterically hindered amino acid. 2. Deactivation of reagents by moisture. 3. Poor solubility of reactants. | 1. Switch to a more potent uronium or phosphonium salt reagent like HATU, HCTU, or COMU. 2. Ensure the use of anhydrous solvents and handle reagents under an inert atmosphere. 3. Use a solvent in which all reactants are fully soluble, such as high-purity DMF or NMP. |
| Incomplete Coupling (Positive Kaiser Test) | 1. Reaction kinetics are too slow under standard conditions due to steric hindrance. 2. Insufficient excess of reagents. | 1. Optimize Conditions: Increase the reaction time and/or temperature. 2. Increase Equivalents: Use a higher excess of this compound and coupling reagent (e.g., 2-4 eq). 3. Perform a Double Coupling: After washing, repeat the coupling step with fresh reagents. |
| Presence of Side Products (e.g., Epimers) | 1. Racemization of the activated amino acid due to prolonged activation or elevated temperatures. 2. Dehydration of the threonine side chain. | 1. Use a coupling reagent known for low racemization, such as HATU or COMU. Avoid excessive heat. If using a carbodiimide, always include an additive like HOAt or OxymaPure. 2. Employ milder activation methods and avoid using an excessive amount of base. |
Data Presentation
Comparison of Common Coupling Reagents for Hindered Amino Acids
| Reagent | Reagent Type | Key Advantages | Potential Drawbacks |
| DCC / DIC | Carbodiimide | Cost-effective. | Lower reactivity for hindered couplings; DCC byproduct (DCU) is insoluble, making purification difficult. |
| HBTU / TBTU | Uronium/Aminium | High efficiency and fast reaction rates. | Can cause guanidinylation of the N-terminus if used in excess relative to the carboxylic acid. |
| HATU | Uronium/Aminium | Very high reactivity, low racemization, and highly effective for the most difficult couplings. | Higher cost; potential for guanidinylation side reaction. |
| COMU | Uronium/Aminium | Reactivity is comparable to HATU; byproducts are safer (non-explosive) and more soluble; less allergenic potential. | Higher cost compared to carbodiimides. |
| PyBOP / PyAOP | Phosphonium | High coupling efficiency; avoids the guanidinylation side reaction associated with uronium salts. | Higher cost. |
Visualizations
References
Technical Support Center: Purification of Peptides with Boc-Thr-OH
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges during the purification of peptides containing N-terminal Boc-protected threonine (Boc-Thr-OH).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying peptides containing a this compound residue?
A1: The main challenges stem from the physicochemical properties of both the Boc group and the threonine residue. The Boc (tert-butyloxycarbonyl) group is bulky and hydrophobic, which can increase the peptide's overall hydrophobicity.[1][2] This may lead to poor solubility in aqueous mobile phases, strong retention on reversed-phase columns, and a tendency for the peptide to aggregate.[1] The threonine residue itself can contribute to aggregation through hydrogen bonding and is susceptible to side reactions like dehydration under certain conditions.[3][4]
Q2: Why is Reverse-Phase HPLC (RP-HPLC) the most common method for this type of purification?
A2: RP-HPLC is the standard for peptide purification because it separates molecules based on hydrophobicity, offering high resolution. The technique is highly effective at separating the target peptide from more polar or less hydrophobic impurities, such as deletion sequences or fragments from synthesis. Using a C18 stationary phase is common for peptides under 4000 Da.
Q3: What role does trifluoroacetic acid (TFA) play in the mobile phase?
A3: TFA serves multiple crucial functions in peptide purification. It acts as an acid to maintain a low pH (~2), which keeps the peptide's carboxyl groups protonated. Additionally, it functions as an ion-pairing agent, binding to positively charged residues on the peptide and masking interactions with the silica backbone of the stationary phase, which significantly improves peak shape. A concentration of 0.1% TFA in both aqueous and organic mobile phases is a standard starting point.
Q4: Can the Boc group be prematurely cleaved during purification?
A4: While the Boc group is designed to be removed by strong acid (like 100% TFA), prolonged exposure to the acidic conditions of the RP-HPLC mobile phase (e.g., 0.1% TFA) can potentially cause slow, partial cleavage. This would result in the appearance of a second, less-retained peak corresponding to the deprotected peptide, complicating the purification. It is important to minimize the time the peptide is in acidic solution before lyophilization.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad or Tailing Peaks | Peptide Aggregation: The hydrophobic Boc-group and Thr residue can promote self-association. | • Lower the sample concentration before injection.• Increase column temperature to 30-40 °C to improve peak shape and reduce viscosity.• Add organic modifiers like isopropanol to the sample solvent to disrupt aggregation. |
| Secondary Interactions: The peptide may be interacting with free silanol groups on the HPLC column packing. | • Ensure 0.1% TFA is present in the mobile phase to act as an ion-pairing agent.• Use a high-purity, end-capped silica column to minimize available silanol groups. | |
| Low Yield / Poor Recovery | Irreversible Adsorption: The hydrophobic peptide may bind too strongly to the stationary phase. | • Switch to a column with a less hydrophobic stationary phase (e.g., C8 or C4 instead of C18).• Develop a steeper gradient to ensure the peptide elutes effectively. |
| Precipitation: The peptide may be precipitating on the column or in the tubing due to poor solubility in the mobile phase. | • Ensure the sample is fully dissolved before injection, using a minimal amount of a strong solvent like DMF or acetonitrile if necessary, then diluting with the initial mobile phase.• Decrease the sample load on the column. | |
| Multiple Peaks / Poor Resolution | Closely Eluting Impurities: Synthesis side-products (e.g., deletion sequences, incomplete deprotection) may have similar hydrophobicity to the target peptide. | • Optimize the HPLC gradient. A shallower gradient increases run time but can significantly improve the resolution of closely eluting peaks.• Try a different mobile phase system or a column with different selectivity. |
| On-Column Degradation: The peptide may be unstable in the acidic mobile phase. | • Minimize the time the peptide is on the HPLC system. • Collect fractions immediately and neutralize them with a buffer (e.g., ammonium bicarbonate) before storage or lyophilization if the peptide is known to be acid-sensitive. | |
| High System Backpressure | Column Clogging: Particulate matter from an undissolved sample or mobile phase precipitation has blocked the column frit. | • Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter.• If pressure is high, try back-flushing the column (disconnected from the detector) with a strong solvent. |
Experimental Protocols
Standard RP-HPLC Purification Protocol for a this compound Peptide
This protocol provides a robust baseline method that can be optimized for specific peptides.
-
System Preparation :
-
Column : C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A : 0.1% (v/v) TFA in HPLC-grade water.
-
Mobile Phase B : 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
System Flush : Purge the pump lines with fresh mobile phases. Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.
-
-
Sample Preparation :
-
Dissolve the crude, lyophilized peptide in a minimal volume of a solvent in which it is soluble (e.g., a small amount of acetonitrile or DMSO).
-
Dilute the dissolved sample with Mobile Phase A to a concentration of approximately 1-2 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min (for a 4.6 mm ID column).
-
Detection : UV absorbance at 220 nm (for the peptide backbone).
-
Column Temperature : 30 °C.
-
Injection Volume : 20-100 µL, depending on concentration and column capacity.
-
Gradient : A typical starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 40-60 minutes. This should be optimized based on an initial analytical run. For closely eluting peaks, a shallower gradient (e.g., 0.5% B/minute) is recommended.
-
-
Fraction Collection & Analysis :
-
Collect fractions (e.g., 1.0 mL volumes) across the eluting peaks.
-
Analyze the purity of each collected fraction using analytical RP-HPLC and confirm the identity and mass of the desired product using mass spectrometry (MS).
-
-
Post-Purification Processing :
-
Pool the fractions containing the pure peptide.
-
Remove the acetonitrile using rotary evaporation.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the purified peptide as a stable, fluffy white powder.
-
Visualizations
Peptide Purification Workflow
This diagram illustrates the standard workflow from the crude synthetic product to the final purified peptide.
Caption: General workflow for crude peptide purification and analysis.
Troubleshooting Poor Peak Resolution
This decision tree provides a logical workflow for addressing issues with poor peak resolution during HPLC.
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
References
Technical Support Center: Optimizing Boc-Thr-OH Coupling Reactions
Welcome to the technical support center for optimizing the coupling of N-α-Boc-L-threonine (Boc-Thr-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of this critical step in peptide synthesis. This compound, with its β-hydroxyl group and steric bulk, can present unique challenges, leading to slower reaction times and incomplete couplings.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the coupling of this compound.
Issue 1: Slow or Incomplete Coupling Reaction
-
Symptom: A positive Kaiser test (blue or purple beads) after the scheduled coupling time, indicating the presence of unreacted free amines on the resin.
-
Symptom: Low yield of the desired peptide upon cleavage and analysis.
-
Symptom: Presence of deletion sequences (peptides missing the threonine residue) in the final product, as identified by mass spectrometry.
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky tert-butyloxycarbonyl (Boc) protecting group and the β-branched side chain of threonine can physically obstruct the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1][2] |
| Suboptimal Coupling Reagent | The chosen coupling reagent may not be potent enough to overcome the steric hindrance associated with this compound. |
| Inadequate Reaction Conditions | Standard reaction times, temperatures, and reagent concentrations may be insufficient for this sterically hindered amino acid. |
| Peptide Aggregation | The growing peptide chain on the solid support may aggregate, limiting the accessibility of the N-terminal amine for coupling.[1] |
| Poor Resin Swelling | Inadequate swelling of the resin can restrict reagent access to the reaction sites. |
Issue 2: Side Reactions Associated with this compound Coupling
-
Symptom: Appearance of unexpected peaks in HPLC analysis of the crude peptide.
-
Symptom: Mass spectrometry data indicating byproducts with masses corresponding to side reactions.
| Side Reaction | Description | Mitigation Strategy |
| Racemization | The chiral center of the threonine residue can epimerize during activation, leading to the incorporation of D-Thr instead of L-Thr. This is a concern with highly reactive coupling reagents and extended reaction times.[2][3] | Use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization. Avoid prolonged activation times and excessively high temperatures. |
| O-Acylation | The hydroxyl group on the threonine side chain can be acylated by the activated this compound, leading to chain branching. | Ensure the side-chain hydroxyl group is protected, typically with a benzyl ether (Bzl) group for Boc-based synthesis. |
| Dehydration | The serine side chain can undergo dehydration to form dehydroalanine, especially with certain coupling reagents. While less common for threonine, it is a potential side reaction. | Use milder activation methods and avoid excessive amounts of base. |
| Guanidinylation | When using uronium/aminium-based coupling reagents like HBTU or HATU in excess, the reagent can react directly with the N-terminal amine, leading to a capped chain. | Use phosphonium-based reagents like PyBOP, or use a stoichiometric amount of the uronium reagent. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often slow?
The slow coupling kinetics of this compound are primarily due to steric hindrance. The bulky Boc protecting group on the α-amino group, combined with the β-branched side chain of threonine, creates a sterically crowded environment that hinders the formation of the amide bond.
Q2: What are the most effective coupling reagents for this compound?
For sterically hindered amino acids like this compound, more potent coupling reagents are recommended. While standard carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in the presence of HOBt can be used, phosphonium and uronium/aminium salt-based reagents often provide better results.
| Coupling Reagent Class | Examples | Efficiency for Hindered Couplings | Notes |
| Carbodiimides | DCC, DIC | Moderate | Cost-effective, but may require longer reaction times or double coupling. The byproduct of DCC (DCU) is insoluble. |
| Uronium/Aminium Salts | HBTU, TBTU, HATU, COMU | High | Fast reaction rates and high efficiency. HATU and COMU are known for their high coupling efficiency with hindered amino acids. Can cause guanidinylation of the N-terminus if used in excess. |
| Phosphonium Salts | PyBOP, PyBrOP | High | Highly reactive and do not cause guanidinylation. |
Q3: What can I do if the coupling is still incomplete after trying a more potent reagent?
If a powerful coupling reagent alone is insufficient, consider the following strategies:
-
Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid and coupling reagents. This is a highly effective method to drive the reaction to completion.
-
Increase Reagent Equivalents: Use a higher excess of Boc-Thr(Bzl)-OH and the coupling reagent (e.g., 2-4 equivalents relative to the resin loading).
-
Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to 4-12 hours, or even overnight. Monitor the reaction progress using a qualitative test like the Kaiser test.
-
Increase Reaction Temperature: Gently heating the reaction mixture to 30-50°C can increase the reaction rate. However, this should be done with caution as it can also increase the risk of side reactions like racemization.
Q4: What is the optimal solvent for this compound coupling?
High-purity, anhydrous N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are the recommended solvents for this compound coupling. In cases of suspected peptide aggregation, using a solvent mixture such as DMF/DMSO or adding a chaotropic salt like LiCl (0.5 M) can be beneficial.
Q5: Is it necessary to protect the side-chain hydroxyl group of threonine in Boc-SPPS?
Yes, it is highly recommended to protect the hydroxyl group of the threonine side chain to prevent O-acylation, which can lead to the formation of branched peptides. In Boc chemistry, the most common protecting group for the threonine side chain is the benzyl ether (Bzl).
Experimental Protocols
Protocol 1: Standard Coupling of Boc-Thr(Bzl)-OH using HBTU
This protocol is suitable for routine coupling of Boc-Thr(Bzl)-OH.
-
Resin Preparation: Swell the resin-bound peptide in DMF for at least 30 minutes.
-
Boc Deprotection: Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM, isopropanol, and then DMF to remove residual TFA.
-
Neutralization: Neutralize the resin with a 5-10% solution of diisopropylethylamine (DIPEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF.
-
Activation and Coupling:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the mixture and allow it to pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
-
Washing: Wash the resin with DMF and DCM.
-
Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue/purple beads), a second coupling is recommended.
Protocol 2: Double Coupling for Difficult Sequences
This protocol is recommended when a single coupling is insufficient.
-
First Coupling: Follow steps 1-7 of Protocol 1.
-
Washing: After the first coupling, wash the resin thoroughly with DMF.
-
Second Coupling: Repeat the activation and coupling step (Protocol 1, step 6) with a fresh solution of activated Boc-Thr(Bzl)-OH.
-
Final Washing: After the second coupling, wash the resin thoroughly with DMF and DCM to prepare for the next deprotection step.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.
Visualizations
References
Technical Support Center: Boc-Thr-OH Coupling Efficiency
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-Thr-OH, particularly concerning the impact of temperature on reaction efficiency.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often challenging?
A1: The coupling of this compound can be inefficient due to the steric hindrance caused by the bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and the presence of a methyl group on the beta-carbon of the threonine side chain. This steric bulk can impede the approach of the activated carboxyl group to the N-terminus of the peptide chain, leading to slower reaction rates and incomplete coupling.
Q2: How does increasing the reaction temperature affect the coupling efficiency of this compound?
A2: Increasing the reaction temperature can significantly enhance the coupling efficiency of sterically hindered amino acids like this compound.[1][2][3] Higher temperatures provide the necessary energy to overcome the activation barrier, leading to faster reaction kinetics and improved yields.[3] For difficult couplings, elevating the temperature is a common strategy to disrupt potential peptide aggregation on the solid support, thereby improving reagent accessibility.[3]
Q3: What is the recommended temperature range for this compound coupling?
A3: For challenging couplings, a temperature range of 35-50°C is often recommended for conventional heating methods. Some studies involving microwave-assisted peptide synthesis have utilized temperatures up to 86°C to achieve excellent peptide purities for difficult sequences. However, it is crucial to carefully optimize the temperature for each specific sequence and coupling condition to balance coupling efficiency with the risk of side reactions.
Q4: What are the potential side reactions when coupling this compound at elevated temperatures?
A4: The primary side reaction of concern when using elevated temperatures is racemization of the amino acid chiral center. While some studies have shown that racemization is not significant for many amino acids at higher temperatures, sensitive residues can be affected. Other potential side reactions for threonine, although less commonly promoted by temperature alone, include dehydration of the side-chain hydroxyl group, which can be influenced by the choice of coupling reagents and activation methods.
Q5: How can I monitor the completeness of the this compound coupling reaction?
A5: In solid-phase peptide synthesis (SPPS), the completion of the coupling reaction can be monitored using qualitative colorimetric tests like the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and thus a complete reaction. For solution-phase synthesis, Thin-Layer Chromatography (TLC) can be used to track the consumption of the starting materials.
Troubleshooting Guide: Incomplete this compound Coupling
| Problem | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield | Steric Hindrance: The bulky nature of this compound slows down the reaction. | Increase Temperature: Gradually increase the reaction temperature. Start with a modest increase to 35-40°C and monitor the reaction. Optimize Coupling Reagent: Switch to a more potent coupling reagent known for its effectiveness with sterically hindered amino acids, such as HBTU, HATU, or PyBOP. Increase Reagent Equivalents: Use a higher excess of this compound and the coupling reagent. Extend Reaction Time: Double the standard coupling time to allow the reaction to proceed to completion. |
| Low Crude Purity | Side Reactions at Elevated Temperatures: Increased temperature may lead to racemization or other side reactions. | Optimize Temperature: Determine the lowest effective temperature that provides a significant improvement in coupling efficiency. Avoid excessively high temperatures unless necessary and validated for the specific peptide sequence. Use Racemization Suppressants: Ensure your coupling reagent cocktail includes an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization. Control Activation Time: Avoid prolonged pre-activation times, as this can increase the risk of side reactions. |
| Reaction Stalls | Peptide Aggregation: The growing peptide chain may aggregate on the solid support, blocking reactive sites. | Elevate Temperature: Heating the reaction vessel can help to disrupt secondary structures and improve solvent and reagent penetration. Use Chaotropic Salts: Consider adding a chaotropic salt like LiCl to the solvent to disrupt aggregation. Modify Solvent System: Switch to a more effective solvent for disrupting aggregation, such as N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and DMSO. |
Data Presentation
The following table provides an illustrative summary of the expected impact of temperature on this compound coupling. Note: This data is representative and based on general principles for sterically hindered amino acids, as specific quantitative data for this compound was not available in the cited literature. Actual results may vary depending on the specific peptide sequence, coupling reagents, and reaction conditions.
| Reaction Temperature (°C) | Expected Coupling Efficiency (%) | Potential for Racemization | General Recommendation |
| 25 (Room Temperature) | 60 - 75 | Low | Standard condition, may be insufficient for complete coupling. |
| 35 - 40 | 75 - 90 | Low to Moderate | Good starting point for optimization to improve yield with minimal side reactions. |
| 45 - 50 | 85 - 95 | Moderate | Effective for very difficult couplings, but requires careful monitoring for racemization. |
| > 60 | > 90 | Moderate to High | Generally reserved for microwave-assisted synthesis or extremely challenging sequences; thorough analysis of product purity is critical. |
Experimental Protocols
Protocol 1: General Procedure for this compound Coupling in SPPS
This protocol outlines a standard method for coupling this compound onto a resin-bound peptide with a free N-terminal amine.
-
Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
N-terminal Deprotection: If the N-terminus is protected (e.g., with Fmoc), perform deprotection according to your standard protocol (e.g., 20% piperidine in DMF).
-
Washing: Wash the resin thoroughly with DMF to remove residual deprotection reagents.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and a coupling activator (e.g., HBTU, 3-4 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIPEA, 6-8 equivalents). Allow the mixture to pre-activate for a few minutes.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at the desired temperature (e.g., room temperature or an elevated temperature) for 1-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test to check for the presence of free amines.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF and then with dichloromethane (DCM).
Protocol 2: Temperature Optimization Study for this compound Coupling
This protocol provides a framework for determining the optimal coupling temperature for this compound in a specific peptide sequence.
-
Parallel Synthesis Setup: Prepare identical samples of the resin-bound peptide with a free N-terminus in separate reaction vessels.
-
Temperature Control: Set up each reaction vessel to be maintained at a different, constant temperature (e.g., 25°C, 35°C, 45°C, and 55°C).
-
Standardized Coupling: Perform the this compound coupling reaction in each vessel using the same protocol (reagent equivalents, solvent volume, and reaction time) as described in Protocol 1.
-
Reaction Monitoring: At set time intervals (e.g., 1h, 2h, 4h), take a small aliquot of resin from each vessel and perform a Kaiser test to assess the progress of the reaction.
-
Cleavage and Analysis: After the designated reaction time, wash all resin samples thoroughly. Cleave a small portion of the peptide from the resin from each reaction vessel.
-
Purity and Racemization Analysis: Analyze the crude peptide from each temperature condition by High-Performance Liquid Chromatography (HPLC) to determine the purity and quantify the desired product. Use an appropriate analytical method, such as chiral amino acid analysis or a specific HPLC method capable of separating diastereomers, to assess the level of racemization.
-
Data Evaluation: Compare the coupling efficiency (as indicated by the purity of the crude product) and the extent of racemization at each temperature to determine the optimal balance for your synthesis.
Visualizations
Caption: Relationship between temperature and coupling outcomes.
Caption: Experimental workflow for optimizing coupling temperature.
References
Technical Support Center: Boc-Thr-OH Coupling Strategies
Welcome to the technical support center for optimizing peptide couplings involving N-Boc-L-Threonine (Boc-Thr-OH). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of incorporating this sterically hindered amino acid into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound often challenging?
A1: The primary challenges stem from two main factors:
-
Steric Hindrance: The β-branched side chain of threonine, combined with the bulky Boc protecting group, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain. This slows down reaction kinetics and can lead to incomplete couplings.[1][2]
-
Reactive Side Chain: The hydroxyl (-OH) group on the threonine side chain is a nucleophile and can compete with the N-terminal amine. This can lead to O-acylation, where the activated amino acid mistakenly attaches to the side-chain hydroxyl group, forming a branched peptide impurity and reducing the yield of the desired linear peptide.[3][4][5]
Q2: What are the most common side reactions during this compound coupling and how can they be minimized?
A2: The most prevalent side reactions are O-acylation and racemization.
-
O-acylation (Esterification): This occurs when the activated carboxyl group of an incoming amino acid reacts with the hydroxyl side chain of threonine. To prevent this, you can either use a side-chain protected derivative like Boc-Thr(Bzl)-OH or Boc-Thr(tBu)-OH, or use coupling additives like HOBt or HOAt that favor N-acylation. Avoiding excessive reaction times also helps minimize this side reaction.
-
Racemization: The chiral center (α-carbon) of the threonine can lose its stereochemical integrity under harsh reaction conditions, particularly with over-activation or the use of excess base. This can be suppressed by using additives such as 1-Hydroxybenzotriazole (HOBt), 1-Hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure, and by maintaining lower reaction temperatures (e.g., 0°C).
Q3: How do I choose the most effective coupling reagent for this compound?
A3: The choice of coupling reagent is critical for overcoming steric hindrance. Reagents are generally categorized into three classes:
-
Carbodiimides (e.g., DCC, DIC): These are cost-effective but generally have lower reactivity, making them less ideal for hindered couplings unless used with highly efficient additives like HOAt or Oxyma.
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are highly effective for hindered amino acids and do not cause guanidinylation side reactions, making them a robust choice.
-
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class contains some of the most efficient reagents for difficult couplings. HATU and COMU, in particular, are recommended for their high reactivity and ability to maintain low levels of racemization. However, care must be taken to avoid using a large excess, which can lead to guanidinylation of the N-terminus.
Q4: Is it necessary to use a side-chain protected Boc-Threonine derivative?
A4: While not always mandatory, using a side-chain protected derivative such as Boc-Ser(tBu)-OH or Boc-Ser(Bzl)-OH is the most effective way to completely prevent O-acylation. The choice of protecting group (e.g., acid-labile t-Butyl or hydrogenolysis-labile Benzyl) depends on your overall synthetic strategy and the chemistry used for final cleavage from the resin. If unprotected this compound is used, the coupling conditions must be carefully optimized to minimize side reactions.
Q5: How can I monitor the coupling reaction to confirm it is complete?
A5: For solid-phase peptide synthesis (SPPS), the most common method is a qualitative colorimetric test on a few resin beads. The Kaiser test (ninhydrin test) is widely used to detect the presence of free primary amines. A positive result (blue beads) indicates that the coupling is incomplete, as free amines are still present. A negative result (yellow/brown beads) signifies a complete reaction.
Troubleshooting Guide
| Problem | Symptoms | Possible Causes | Solutions & Strategies |
| Low Coupling Yield / Incomplete Reaction | - Positive Kaiser test after coupling.- Presence of deletion sequences (target mass minus threonine residue) in MS analysis. | - Steric Hindrance: The bulky nature of this compound is impeding the reaction.- Suboptimal Reagents: The coupling reagent is not potent enough.- Peptide Aggregation: The growing peptide chain is folding on the resin, blocking the reaction site.- Insufficient Reaction Time/Equivalents: Not enough time or reagents for the reaction to go to completion. | - Use a stronger coupling reagent: Switch to HATU, HCTU, or COMU.- Increase Equivalents: Use a higher excess of this compound and coupling reagents (e.g., 2-4 equivalents).- Double Coupling: After the initial coupling and washing, repeat the coupling step with a fresh solution of reagents.- Extend Reaction Time: Increase the coupling time from 1-2 hours to 4 hours or longer, monitoring progress.- Increase Temperature: Cautiously raise the temperature to 30-40°C to increase reaction kinetics, but be mindful of potential racemization.- Change Solvent: Switch from DMF to N-methyl-2-pyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to disrupt aggregation. |
| Side Product Formation | - Multiple unexpected peaks in HPLC analysis.- Peaks in MS analysis corresponding to the desired peptide + the mass of another amino acid (O-acylation). | - O-acylation: The hydroxyl side chain of threonine has been acylated.- N-acylurea Formation: Rearrangement of the O-acylisourea intermediate when using carbodiimides (DCC, DIC).- Guanidinylation: Reaction of excess uronium/aminium reagents (HBTU, HATU) with the N-terminus. | - Use Side-Chain Protection: Employ Boc-Thr(Bzl)-OH or Boc-Thr(tBu)-OH to block the hydroxyl group.- Use Additives: Incorporate HOBt or HOAt with carbodiimides to suppress N-acylurea formation and favor N-acylation.- Avoid Excess Reagent: Use a slight excess of the amino acid relative to the coupling reagent, especially with uronium salts.- Pre-activate: Pre-activate the amino acid with the coupling reagent for a short period before adding it to the resin to minimize side reactions. |
| Racemization | - Appearance of a diastereomeric peak (often a shoulder or closely eluting peak) next to the main product peak in HPLC. | - Over-activation: The activated amino acid is too reactive or exists for too long before coupling.- Excess Base: High concentrations of base (e.g., DIPEA) can facilitate proton abstraction from the α-carbon.- High Temperature: Elevated temperatures can increase the rate of racemization. | - Use Racemization-Suppressing Additives: Always use additives like HOBt, HOAt, or Oxyma Pure.- Control Temperature: Perform the coupling reaction at 0°C, especially during the activation step.- Optimize Base: Use the minimum amount of base necessary for the reaction, typically 2 equivalents of DIPEA for aminium/phosphonium salts. |
Data Presentation: Comparison of Coupling Reagents for Hindered Amino Acids
The following table summarizes the characteristics of common coupling reagents used for sterically challenging couplings, such as those involving this compound.
| Reagent Class | Reagent Name | Typical Efficiency for Hindered Couplings | Key Considerations |
| Carbodiimide | DIC (+ HOBt/HOAt) | Moderate to High | Cost-effective. Byproduct (DIU) is soluble. Efficiency is highly dependent on the additive; HOAt is superior to HOBt. |
| Phosphonium Salt | PyBOP | High | Does not cause guanidinylation side reactions. Generates HOBt in situ. |
| Phosphonium Salt | PyAOP | Very High | Highly efficient due to the formation of OAt esters. More reactive than PyBOP. |
| Aminium/Uronium Salt | HBTU / TBTU | High | Highly efficient with fast reaction times. Can cause guanidinylation of the N-terminus if used in excess. |
| Aminium/Uronium Salt | HATU | Very High | More reactive and efficient than HBTU, especially for hindered couplings, due to the presence of HOAt. Low racemization. |
| Aminium/Uronium Salt | HCTU | Very High | Similar reactivity to HATU but often more cost-effective. Based on 6-Cl-HOBt. |
| Aminium/Uronium Salt | COMU | Excellent | High reactivity, comparable or superior to HATU. Improved safety profile as it does not contain potentially explosive benzotriazole derivatives. |
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU/DIPEA (SPPS)
This protocol is recommended for difficult couplings where high efficiency and low racemization are critical.
-
Resin Preparation: Swell the resin-bound peptide (with the deprotected N-terminal amine) in N,N-Dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (2.9 equivalents), and a tertiary amine base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF.
-
Coupling: Immediately add the activation mixture to the drained resin.
-
Reaction: Agitate the reaction vessel at room temperature for 1-3 hours. The time may be extended for particularly difficult sequences.
-
Monitoring: After the desired time, take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test to check for completion.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.
Protocol 2: Standard Coupling using DIC/HOBt (SPPS)
This is a more traditional and cost-effective method.
-
Resin Preparation: Swell the resin in DMF as described in Protocol 1.
-
Activation Mixture: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the this compound/HOBt solution to the resin, followed by the addition of Diisopropylcarbodiimide (DIC) (3 equivalents).
-
Reaction: Agitate the mixture at room temperature. Reaction times are typically longer than with uronium salts, ranging from 2 to 6 hours.
-
Monitoring & Washing: Follow steps 5 and 6 from Protocol 1.
Visualizations
Caption: A workflow for troubleshooting low yield in this compound couplings.
Caption: Relationship between key factors and outcomes in this compound coupling.
References
Technical Support Center: Solid-Phase Peptide Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the solid-phase synthesis of peptides, with a specific focus on challenges related to the loading of Boc-Threonine-OH onto various resins.
Troubleshooting Guides & FAQs
Issue: Poor Loading of Boc-Thr-OH onto Resin
Question 1: I am experiencing low loading efficiency when trying to attach this compound to my resin. What are the common causes for this?
Answer:
Poor loading of this compound is a frequent challenge in solid-phase peptide synthesis, primarily due to the steric hindrance of the threonine side chain. Several factors can contribute to low loading efficiency:
-
Steric Hindrance: The bulky tert-butyl group of the Boc protecting group, combined with the β-branched structure of threonine, can impede the approach of the amino acid to the reactive sites on the resin.[1]
-
Inappropriate Activation Method: The chosen method for activating the carboxylic acid of this compound may not be optimal for this sterically hindered amino acid.
-
Resin Type and Condition: The type of resin and its condition are critical. For instance, 2-chlorotrityl chloride (2-CTC) resin is highly sensitive to moisture, which can deactivate it.[2][3] Similarly, the reactive sites on other resins may be compromised due to improper storage or handling.
-
Reaction Conditions: Suboptimal reaction conditions such as inadequate reaction time, inappropriate solvent, or non-anhydrous conditions can significantly reduce loading efficiency.
-
Premature Termination: Side reactions can lead to the termination of the loading process.
Question 2: Which resin is recommended for loading sterically hindered amino acids like this compound?
Answer:
For sterically hindered amino acids, the choice of resin is crucial. The 2-chlorotrityl chloride (2-CTC) resin is often recommended.[4] The key advantage of 2-CTC resin is that the attachment of the first amino acid does not require pre-activation of the amino acid's carboxylic acid.[4] This minimizes the risk of side reactions such as racemization and dipeptide formation, which are more prevalent with hindered amino acids.
However, successful loading onto 2-CTC resin is highly dependent on maintaining anhydrous conditions, as the resin is very susceptible to hydrolysis.
Question 3: I am using Wang resin. What is the best strategy to improve the loading of this compound?
Answer:
For loading this compound onto Wang resin, which has hydroxymethyl functional groups, several strategies can be employed:
-
Symmetrical Anhydride Method: This is a common method where the Boc-amino acid is pre-activated with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC) to form a symmetrical anhydride. A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is typically added to facilitate the esterification. However, be aware that DMAP can increase the risk of racemization.
-
MSNT Method: For difficult couplings, the use of 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) as a coupling agent can be more effective.
-
Microwave-Assisted Loading: Utilizing a microwave peptide synthesizer can enhance loading efficiency by accelerating the reaction.
It is also crucial to ensure the resin is properly swelled in a suitable solvent like dichloromethane (DCM) or N,N-dimethylformamide (DMF) before the coupling reaction.
Question 4: I am using Merrifield resin. What protocol should I follow for loading this compound?
Answer:
For Merrifield resin (chloromethylated polystyrene), the Cesium Salt Method is a widely used and effective technique for attaching the first Boc-amino acid. This method involves converting the this compound to its cesium salt, which is then reacted with the chloromethyl groups on the resin. The addition of potassium iodide (KI) can catalyze the reaction.
Question 5: How can I quantify the loading of this compound onto the resin?
Answer:
While this compound itself doesn't have a convenient chromophore for direct spectrophotometric measurement, a common practice is to perform a test deprotection of the Boc group and quantify the released amine. However, a more straightforward and widely adopted method involves using an Fmoc-protected amino acid for a test loading, as the Fmoc group has a strong UV absorbance. The principles can be adapted for Boc-SPPS.
A reliable method is to cleave the protecting group and measure the concentration of the resulting chromophore. For instance, if a known quantity of resin is treated to cleave the protecting group, the loading can be calculated from the absorbance of the resulting solution.
Alternatively, a gravimetric method can be used, where the loading is calculated based on the weight gain of the resin after the amino acid has been attached and the resin has been thoroughly dried.
Quantitative Data Summary
The following table summarizes loading efficiencies under different conditions for 2-chlorotrityl chloride (2-CTC) resin, highlighting the critical impact of moisture.
| Experiment Condition | Water Content in Activation Solution | Water Content in Coupling Solution | Resulting Loading (mEq/g) | Loading Percentage (%) |
| Anhydrous | 0% | 0% | 1.49 | 93.4 |
| Moisture in Activation | 5% | 0% | 0.79 | 49.7 |
| Moisture in Activation | 10% | 0% | 0.76 | 47.5 |
| Moisture in Coupling | 0% | 5% | 1.04 | 65.2 |
| Moisture in Coupling | 0% | 10% | 0.85 | 53.1 |
| No Activation | 0% | 0% | 0.35 | 22.3 |
| Theoretical Maximum | - | - | 1.59 | 100 |
Data adapted from a study on the impact of moisture on 2-CTC resin activation and loading.
Experimental Protocols
Protocol 1: Loading of this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin
This protocol is optimized for sterically hindered amino acids and minimizes racemization.
Materials:
-
2-Chlorotrityl chloride resin
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
Procedure:
-
Swell the 2-CTC resin (1 eq) in anhydrous DCM (10 mL/g of resin) for at least 30 minutes in a reaction vessel.
-
In a separate flask, dissolve this compound (1.5-2 eq) in a minimal amount of anhydrous DCM.
-
Drain the DCM from the swelled resin.
-
Add the this compound solution to the resin.
-
Add DIPEA (3-4 eq) to the resin suspension.
-
Agitate the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by taking a small sample of resin and performing a test cleavage.
-
To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) and agitate for 15-30 minutes.
-
Filter the resin and wash it sequentially with DCM (3x), DMF (3x), and finally MeOH (3x).
-
Dry the resin under vacuum.
Protocol 2: Loading of this compound onto Wang Resin using the Symmetrical Anhydride Method
Materials:
-
Wang Resin
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Acetic Anhydride
-
Pyridine
Procedure:
-
Swell the Wang resin (1 eq) in anhydrous DCM (10 mL/g of resin) for 30 minutes.
-
In a separate flask, dissolve this compound (4 eq) in anhydrous DCM.
-
Add DIC (2 eq) to the this compound solution and stir at 0°C for 20 minutes to form the symmetrical anhydride.
-
Remove the DCM by rotary evaporation.
-
Dissolve the resulting anhydride in a minimal amount of DMF.
-
Drain the DCM from the swelled resin and add the anhydride solution.
-
Add a catalytic amount of DMAP (0.1 eq).
-
Agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin and wash with DMF.
-
To cap unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (2 eq) and pyridine (2 eq) in DCM for 30 minutes.
-
Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).
-
Dry the resin under vacuum.
Visualizations
Caption: Troubleshooting workflow for poor this compound loading.
Caption: Experimental workflow for loading this compound on 2-CTC resin.
References
Validation & Comparative
A Head-to-Head Comparison: Boc-Thr-OH vs. Fmoc-Thr-OH in Peptide Synthesis Efficiency
In the realm of solid-phase peptide synthesis (SPPS), the selection of the Nα-protecting group strategy is a critical decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. The two most dominant strategies revolve around the use of the tert-butyloxycarbonyl (Boc) group and the 9-fluorenylmethyloxycarbonyl (Fmoc) group. This guide provides an objective, data-driven comparison of Boc-Thr-OH and Fmoc-Thr-OH for researchers, scientists, and professionals in drug development, focusing on their performance, potential side reactions, and ideal applications.
Core Chemical Differences: A Tale of Two Labile Groups
The fundamental distinction between the Boc and Fmoc strategies lies in the chemical nature of the α-amino protecting group and the conditions required for its removal. The Boc group is acid-labile and is typically cleaved using a moderately strong acid like trifluoroacetic acid (TFA).[1] In contrast, the Fmoc group is base-labile and is removed with a secondary amine, most commonly piperidine.[1] This critical difference dictates the orthogonality of the protection scheme, the choice of side-chain protecting groups, and the overall workflow of the synthesis.
In the context of threonine, the side-chain hydroxyl group is typically protected to prevent side reactions. In the Fmoc strategy, an acid-labile group like tert-butyl (tBu) is common (Fmoc-Thr(tBu)-OH), which is cleaved simultaneously with the peptide from the resin using a strong acid.[] In the Boc strategy, a group with different lability, such as benzyl (Bzl), is often used (Boc-Thr(Bzl)-OH), which is also cleaved during the final hydrofluoric acid (HF) cleavage step.
Performance and Efficiency: A Comparative Overview
While direct, side-by-side quantitative comparisons for the synthesis of the same threonine-containing peptide using both this compound and Fmoc-Thr-OH are not extensively available in published literature, performance can be inferred from the well-established characteristics of each strategy.
The Fmoc strategy has become the more widely used method in modern peptide synthesis, particularly in automated synthesizers.[][3] This is largely due to its milder deprotection conditions, which are more compatible with sensitive amino acids and complex modifications like phosphorylation and glycosylation. The UV-active nature of the Fmoc group also allows for real-time monitoring of deprotection steps.
Conversely, the Boc strategy, while considered a more classic approach, remains invaluable for the synthesis of long or challenging sequences, especially those prone to aggregation. The repeated acid treatments in Boc-SPPS can help to disrupt secondary structures that may hinder coupling reactions. For highly hydrophobic peptides or membrane protein fragments, the Boc strategy often yields higher crude purity and overall yields.
Table 1: Illustrative Yields and Purity for Boc and Fmoc SPPS Strategies
| Strategy | Peptide Sequence Example | Crude Peptide Purity (%) | Purified Peptide Yield (%) | Reference(s) |
| Boc-SPPS | H-Ala-Phe-Leu-Gly-OH | Not specified | 60 | |
| Boc-SPPS | H-Tyr-Gly-Gly-Phe-Met-OH | Not specified | 52 | |
| Boc-SPPS | H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH | Not specified | 40 | |
| Fmoc-SPPS | Acyl Carrier Protein (65-74) on standard polystyrene resin | 60.7 | Not specified | |
| Fmoc-SPPS | Acyl Carrier Protein (65-74) on surface-active resin | >90 | Not specified |
Note: The data presented is illustrative and compiled from various sources describing general Boc and Fmoc SPPS protocols. Actual yields and purities are highly dependent on the specific peptide sequence, coupling reagents, and reaction conditions.
Potential Side Reactions in Threonine Incorporation
Both strategies have known side reactions, and the choice between this compound and Fmoc-Thr-OH can be influenced by the desire to avoid specific byproducts.
Fmoc-Thr-OH:
-
Aspartimide Formation: While not directly involving threonine, this is a major side reaction in Fmoc-SPPS, particularly in sequences containing Asp-Xxx motifs, where Xxx can be Gly, Ala, Ser, or Thr. The basic conditions of Fmoc deprotection can lead to the formation of a succinimide ring, which can result in a mixture of α- and β-aspartyl peptides upon ring opening.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, especially when proline is one of the first two amino acids. It involves the cyclization of the dipeptide and its cleavage from the resin.
-
N-O Acyl Shift: In peptides containing serine or threonine, treatment with strong acids can lead to an N-O acyl shift, although this is more commonly associated with the final cleavage step.
This compound:
-
Acid-Catalyzed Side Reactions: The repetitive use of TFA for Boc deprotection can lead to the gradual cleavage of some acid-labile side-chain protecting groups, potentially leading to side reactions on sensitive residues like tryptophan.
-
Homoserine Lactone Formation: If a peptide contains a C-terminal methionine, the tert-butyl cations generated during the deprotection of tBu-based protecting groups can alkylate the methionine side chain, leading to the formation of homoserine lactone during HF cleavage.
-
N-O Acyl Shift: As with the Fmoc strategy, strong acid treatment during final cleavage can induce an N-O acyl shift in serine and threonine-containing peptides. This can often be reversed by treatment with a mild base.
Experimental Protocols
Below are generalized protocols for a single coupling and deprotection cycle for both Boc and Fmoc strategies for the incorporation of threonine.
Boc-SPPS Protocol for Threonine Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid) in dichloromethane (DCM).
-
Boc Deprotection:
-
Wash the resin-bound peptide with DCM.
-
Treat the resin with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Wash the resin with DCM.
-
-
Neutralization:
-
Wash the resin with DCM.
-
Neutralize the N-terminal amine with a solution of 5-10% N,N-diisopropylethylamine (DIPEA) in DCM.
-
Wash the resin with DCM.
-
-
Coupling of Boc-Thr(Bzl)-OH:
-
In a separate vessel, dissolve Boc-Thr(Bzl)-OH and a coupling agent (e.g., HBTU) in N,N-dimethylformamide (DMF).
-
Add DIPEA to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction completion using a qualitative method like the ninhydrin (Kaiser) test. Repeat the coupling if necessary.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
Fmoc-SPPS Protocol for Threonine Incorporation
-
Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in DMF.
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes.
-
Repeat the treatment with fresh deprotection solution.
-
Wash the resin thoroughly with DMF.
-
-
Coupling of Fmoc-Thr(tBu)-OH:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH and a coupling agent (e.g., HATU) in DMF.
-
Add DIPEA to the solution to pre-activate the amino acid.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction completion using the ninhydrin (Kaiser) test.
-
-
Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Visualizing the Workflow
The logical progression of each synthesis strategy can be visualized as follows:
Conclusion and Recommendations
The choice between this compound and Fmoc-Thr-OH is not a matter of one being definitively superior to the other, but rather a decision based on the specific requirements of the peptide being synthesized.
Fmoc-Thr-OH is generally recommended for:
-
Automated peptide synthesis: Its compatibility with modern synthesizers and milder reaction conditions make it the standard choice.
-
Synthesis of peptides with sensitive modifications: The avoidance of strong, repetitive acid treatments is beneficial for peptides containing post-translational modifications like phosphorylation or glycosylation.
-
Peptides containing acid-sensitive residues: For sequences rich in amino acids like tryptophan or methionine, the Fmoc strategy can prevent acid-catalyzed side reactions.
This compound may be the preferred option for:
-
Long and complex peptide sequences: The robust nature of the Boc chemistry and the ability of repeated acid treatments to disrupt aggregation can be advantageous for challenging syntheses.
-
Synthesis of highly hydrophobic peptides: The Boc strategy often results in higher purity and yields for these difficult sequences.
-
Fragment condensation strategies: Boc-protected peptide fragments are widely used in the synthesis of long peptides and small proteins.
Ultimately, the optimal strategy may be sequence-dependent, and for particularly challenging syntheses, a preliminary comparative study may be warranted. Researchers should carefully consider the nature of their target peptide, available equipment, and potential for side reactions when selecting between these two powerful approaches to peptide synthesis.
References
A Comparative Guide to the Validation of Boc-Thr-OH Purity by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of protected amino acids like N-α-tert-Butoxycarbonyl-L-threonine (Boc-L-Thr-OH) is of paramount importance. The presence of the undesired D-enantiomer can have significant implications for the efficacy, safety, and overall quality of synthesized peptides and pharmaceuticals. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the validation of Boc-Thr-OH purity and briefly explores alternative analytical techniques.
Chiral HPLC: The Gold Standard for Enantiomeric Purity
Chiral HPLC stands as the most widely used and reliable technique for the separation and quantification of enantiomers. The method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their individual quantification. The selection of the appropriate CSP and mobile phase is critical for achieving optimal separation.
Comparison of Chiral Stationary Phases for this compound Analysis
The following table summarizes the performance of three common types of chiral stationary phases for the analysis of Boc-protected amino acids. Due to the limited availability of specific data for this compound on all platforms, data for the structurally similar Boc-Ser-OH is used as a proxy where necessary.
| Parameter | Polysaccharide-Based CSP (e.g., Chiralpak® IA) | Macrocyclic Glycopeptide-Based CSP (e.g., Chirobiotic™ T) | Zwitterionic CSP (e.g., CHIRALPAK® ZWIX(+)) |
| Principle | Enantiomers are separated based on interactions (hydrogen bonds, dipole-dipole, π-π interactions) with the helical polymer structure of the derivatized polysaccharide. | Separation is achieved through a combination of interactions including hydrogen bonding, ionic interactions, and inclusion complexation within the macrocyclic structure. | Enantiomers are separated based on ion-exchange and polar interactions with a stationary phase containing both acidic and basic functional groups. |
| Typical Mobile Phase | Normal Phase (e.g., Hexane/Isopropanol) or Reversed-Phase. | Reversed-Phase (e.g., Water/Methanol with acid modifier) or Polar Ionic Mode. | Polar Ionic Mode (e.g., Methanol/Acetonitrile with acid and base modifiers). |
| Example Analyte | Cbz-L-Ser-OH (proxy for Boc-L-Thr-OH) | L-Threonine | N-protected amino acids |
| Retention Time (L-enantiomer) | 8.8 min (major) | Not specified | Varies depending on analyte and conditions. |
| Retention Time (D-enantiomer) | 7.7 min (minor) | Not specified | Varies depending on analyte and conditions. |
| Resolution (Rs) | >1.5 (baseline separation) | Not specified | Generally provides good resolution for N-protected amino acids. |
| Key Advantages | Broad applicability, robust, available in a wide range of selectivities. | Excellent for polar and ionizable compounds, compatible with LC-MS friendly mobile phases.[1] | Versatile for a wide range of amphoteric compounds, including N-blocked amino acids.[2] |
| Key Disadvantages | Cost of columns, may require solvent-intensive mobile phases. | Can be sensitive to mobile phase pH and buffer composition. | Mobile phase optimization can be more complex due to the dual ionic nature. |
Experimental Protocols
Method 1: Chiral HPLC using a Polysaccharide-Based CSP (Proxy Data)
This protocol is based on the separation of a structurally similar protected amino acid, Cbz-L-Ser-OH, on a Chiralpak® IA column.[3]
-
Column: CHIRALPAK® IA (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Hexane / Isopropanol (IPA) = 80 / 20 (v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of the mobile phase.
-
Injection Volume: 10 µL
Method 2: Chiral HPLC using a Macrocyclic Glycopeptide-Based CSP
This protocol is specifically for the analysis of threonine enantiomers on a Chirobiotic™ T column.
-
Column: CHIROBIOTIC® T (4.6 x 250 mm, 5 µm)
-
Mobile Phase: Water / Methanol / Formic Acid (30:70:0.02, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 205 nm
-
Sample Preparation: Dissolve approximately 0.3 mg of the this compound sample in 1 mL of a 30:70 water:methanol mixture.
-
Injection Volume: 10 µL
Alternative Analytical Techniques
While chiral HPLC is the predominant method, other techniques can also be employed for assessing the enantiomeric purity of this compound.
| Technique | Principle | Advantages | Disadvantages |
| Chiral Gas Chromatography-Mass Spectrometry (GC-MS) | Enantiomers are derivatized to form volatile diastereomers which are then separated on a chiral GC column and detected by MS.[4] | High sensitivity and resolution. | Requires derivatization which can be complex and may introduce analytical errors. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | In the presence of a chiral solvating agent, the enantiomers form diastereomeric complexes that exhibit distinct chemical shifts in the NMR spectrum, allowing for quantification. | Non-destructive, provides structural information. | Lower sensitivity compared to chromatographic methods, may require higher sample concentrations. |
Visualizing the Workflow and Method Comparison
To better understand the process of validating this compound purity, the following diagrams illustrate the general experimental workflow and the relationship between the different analytical methods.
Caption: General workflow for the validation of this compound purity using chiral HPLC.
Caption: Overview of analytical methods for determining the chiral purity of this compound.
References
A Head-to-Head Comparison of Coupling Reagents for Boc-Thr-OH: HBTU vs. HATU
In the realm of solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yield, purity, and stereochemical integrity of the final peptide product. This is particularly critical when incorporating amino acids with bulky side chains or those prone to side reactions, such as threonine. This guide provides an objective comparison of two widely-used uronium-based coupling reagents, HBTU and HATU, for the coupling of Boc-Thr-OH, supported by general performance data and detailed experimental protocols.
At a Glance: Key Performance Indicators
While both HBTU and HATU are effective coupling reagents, HATU generally exhibits superior performance, particularly in terms of reaction kinetics and suppression of epimerization. This is especially true for sterically hindered or epimerization-prone amino acids like threonine.
Data Presentation: Summarized Performance Comparison
| Parameter | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| Coupling Efficiency | High | Very High[1] |
| Reaction Speed | Slower | Faster[1] |
| Purity of Crude Peptide | Good to High | Higher, with fewer deletion products observed in difficult sequences[1] |
| Risk of Epimerization | Higher, especially for sensitive amino acids[1] | Lower, recommended for minimizing racemization[1] |
| Cost | Lower | Higher |
Deeper Dive: Mechanism of Action
The primary difference in the performance of HBTU and HATU lies in the reactivity of the active ester intermediate formed with the carboxylic acid of this compound.
-
HBTU contains a standard 1-hydroxybenzotriazole (HOBt) moiety. It reacts with the carboxyl group to form a less reactive OBt-ester.
-
HATU incorporates a 7-azabenzotriazole (HOAt) moiety. The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an electron-withdrawing group, making the resultant OAt-ester significantly more reactive and susceptible to nucleophilic attack by the amine. This enhanced reactivity leads to faster and more complete coupling reactions, which in turn minimizes the time the activated amino acid is susceptible to epimerization.
Experimental Protocols
The following are generalized protocols for the coupling of this compound during Boc-SPPS. The specific equivalents of reagents and reaction times may need to be optimized based on the resin loading, the specific peptide sequence, and the scale of the synthesis.
General Steps for Boc-SPPS Cycle:
-
Resin Swelling: Swell the resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for at least 30 minutes.
-
Boc Deprotection:
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 1-2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM for 20-30 minutes.
-
Wash the resin thoroughly with DCM.
-
-
Neutralization:
-
Wash the resin with isopropanol (IPA) and then DCM.
-
Neutralize the resin-bound amine salt with 5-10% N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) (2 x 2 minutes).
-
Wash the resin thoroughly with DCM and then DMF.
-
Protocol 1: Coupling of this compound using HBTU
-
Reagents:
-
This compound (3-4 equivalents)
-
HBTU (3-4 equivalents)
-
HOBt (optional but recommended, 3-4 equivalents)
-
DIEA (6-8 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate reaction vessel, dissolve this compound, HBTU, and HOBt (if used) in anhydrous DMF.
-
Add DIEA to the solution to begin the activation of the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, followed by DCM.
-
Protocol 2: Coupling of this compound using HATU
-
Reagents:
-
This compound (3-4 equivalents)
-
HATU (3-4 equivalents)
-
DIEA (6-8 equivalents)
-
Anhydrous DMF
-
-
Procedure:
-
In a separate reaction vessel, dissolve this compound and HATU in anhydrous DMF.
-
Add DIEA to the solution to activate the carboxylic acid.
-
Immediately add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the reaction mixture at room temperature for 15-45 minutes.
-
Monitor the reaction progress with the Kaiser test.
-
Upon completion, drain the coupling solution and wash the resin thoroughly with DMF and DCM.
-
Conclusion and Recommendations
For the routine synthesis of peptides containing threonine where cost is a significant consideration, HBTU is a reliable and effective coupling reagent. However, for challenging sequences, rapid synthesis protocols, or when the minimization of epimerization is of utmost importance, the experimental evidence strongly supports the use of HATU. Its ability to form a more reactive active ester translates to higher purity and yields, ultimately conserving time and resources in the production of complex peptides. Researchers should weigh the specific demands of their synthesis, including the peptide sequence, desired purity, and budget, when selecting the most appropriate coupling reagent for this compound.
References
A Researcher's Guide to Protected Threonine in Peptide Synthesis: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the strategic selection of protected amino acids is a cornerstone of successful peptide synthesis. This decision directly influences critical outcomes such as yield, purity, and overall project cost. This guide provides a comprehensive cost-benefit analysis of utilizing Boc-Thr-OH in peptide synthesis, presenting a detailed comparison with its primary alternatives, Fmoc-Thr(tBu)-OH and Cbz-Thr-OH.
The choice between these protected threonine derivatives dictates the entire synthetic strategy, particularly in Solid-Phase Peptide Synthesis (SPPS). The fundamental difference lies in the lability of the alpha-amino protecting group: the tert-butyloxycarbonyl (Boc) group is acid-labile, the 9-fluorenylmethoxycarbonyl (Fmoc) group is base-labile, and the benzyloxycarbonyl (Cbz) group is typically removed via hydrogenolysis. This orthogonality is the basis for selective deprotection during peptide elongation.
At a Glance: Boc vs. Fmoc vs. Cbz for Threonine Incorporation
| Feature | This compound | Fmoc-Thr(tBu)-OH | Cbz-Thr-OH |
| Deprotection Condition | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | Hydrogenolysis (e.g., H₂/Pd) or strong acid |
| Side-Chain Protection | Typically Benzyl (Bzl) based | Typically tert-Butyl (tBu) based | Orthogonal protecting groups required |
| Typical Yield (per step) | High, but can be affected by aggregation in long sequences.[1] | Generally high, often exceeding 99% per coupling step.[1] | Not typically used in modern SPPS; variable in solution phase.[1] |
| Crude Purity | High, but harsh final cleavage can generate byproducts.[1][2] | High, but can be compromised by side reactions like aspartimide formation. | Variable, dependent on purification after each step. |
| Cost of Protected Amino Acid | Generally lower than Fmoc derivatives. | Generally higher than Boc derivatives. | Cost can be competitive, but less common for SPPS. |
| Key Advantages | - Robust and well-established.- Can be advantageous for hydrophobic peptides to reduce aggregation. | - Milder final cleavage conditions (TFA).- Automation-friendly.- Orthogonal to acid-labile side-chain protecting groups. | - Stable to a wide range of conditions.- Useful in solution-phase synthesis for fragment condensation. |
| Key Disadvantages | - Requires strong acid for final cleavage (e.g., HF), which can be hazardous.- Formation of t-butyl cation can lead to side reactions. | - Potential for diketopiperazine formation at the dipeptide stage.- Piperidine can be problematic for some sequences. | - Catalyst poisoning can occur.- Not ideal for sulfur-containing amino acids.- Less amenable to automation for SPPS. |
Experimental Workflows and Protocols
The following sections provide detailed, representative protocols for a single coupling/deprotection cycle in Boc, Fmoc, and Cbz-based peptide synthesis strategies.
Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
The Boc strategy utilizes an acid-labile Nα-Boc group and typically benzyl-based side-chain protection. The final cleavage from the resin requires a strong acid like hydrofluoric acid (HF).
Caption: General workflow for one cycle of Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol:
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30-60 minutes.
-
Deprotection: Remove the N-terminal Boc group by treating the resin with 25-50% trifluoroacetic acid (TFA) in DCM for 20-30 minutes.
-
Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and dimethylformamide (DMF) (3x) to remove residual TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt to the free amine by treating the resin with a solution of 5-10% N,N-diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling: In a separate vessel, pre-activate this compound (3-4 equivalents) with a coupling reagent such as HBTU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes. Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
The Fmoc strategy employs a base-labile Nα-Fmoc group and acid-labile side-chain protecting groups (e.g., tBu for the threonine hydroxyl group). This allows for milder final cleavage conditions using TFA.
Caption: General workflow for one cycle of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol:
-
Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-20 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5-7x) to remove piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and an activating agent like HATU (3.95 equivalents) in DMF. Add DIEA (8 equivalents) to the solution and allow it to pre-activate for 2 minutes. Add the activated mixture to the deprotected peptide-resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.
Cbz-Based Solution-Phase Peptide Synthesis
The Cbz group is a classic protecting group, often used in solution-phase synthesis. Its removal is typically achieved by catalytic hydrogenation, which is orthogonal to both acid- and base-labile protecting groups.
Caption: General workflow for a coupling and deprotection cycle in Cbz-based solution-phase synthesis.
Detailed Protocol (Illustrative Example):
-
Coupling: To a solution of an amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl, 1 equivalent) and a base (e.g., N-methylmorpholine, 1 equivalent) in a suitable solvent (e.g., DCM or DMF), add Cbz-Thr-OH (1 equivalent) and a coupling reagent (e.g., DCC, 1.1 equivalents) at 0°C. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification: Filter the reaction mixture to remove the urea byproduct. Wash the filtrate with dilute acid, base, and brine. Dry the organic layer, concentrate, and purify the resulting protected dipeptide by crystallization or chromatography.
-
Deprotection: Dissolve the purified Cbz-dipeptide in a solvent like methanol or ethanol. Add a catalytic amount of palladium on carbon (Pd/C, 10 mol%). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC or LC-MS).
-
Finalization: Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the deprotected dipeptide ester.
Conclusion
The selection of a protected threonine derivative is a multifaceted decision that requires careful consideration of the target peptide's properties, the desired scale of synthesis, and available laboratory infrastructure.
-
This compound remains a robust and cost-effective option, particularly for sequences prone to aggregation, but the necessity for hazardous HF cleavage is a significant drawback.
-
Fmoc-Thr(tBu)-OH is the current industry standard for SPPS, offering high yields, milder deprotection conditions, and amenability to automation, making it suitable for a wide range of applications.
-
Cbz-Thr-OH is a valuable tool for solution-phase synthesis, especially for fragment condensation, where its unique hydrogenolysis deprotection provides an orthogonal strategy.
By understanding the distinct advantages and limitations of each approach, researchers can make informed decisions to optimize their peptide synthesis workflows, ultimately leading to higher purity products and more efficient research and development.
References
A Comparative Analysis of Boc-Thr-OH in Peptide Synthesis: Success Rates, Protocols, and Alternatives
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the selection of appropriate building blocks is a critical determinant of success. This guide provides a comprehensive literature review of the performance of N-α-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) in peptide synthesis, with a focus on success rates, experimental protocols, and a comparison with its primary alternative, Fmoc-Thr(tBu)-OH.
Performance Comparison of Threonine Derivatives
The choice between Boc and Fmoc protection strategies for threonine hinges on several factors, including the desired scale of synthesis, the nature of the peptide sequence, and the potential for side reactions. While direct, quantitative head-to-head comparisons of this compound and Fmoc-Thr(tBu)-OH in terms of coupling efficiency and final peptide purity are not extensively documented in single studies, a review of the available literature provides valuable insights.
| Parameter | This compound | Fmoc-Thr(tBu)-OH | Key Considerations |
| Coupling Efficiency | Can be challenging, with some studies classifying threonine as a "difficult" amino acid to couple in Boc-SPPS. Incomplete couplings (≤99%) can occur.[1] | Generally considered to have high coupling efficiency, especially with modern coupling reagents. | The choice of coupling reagent is crucial for both derivatives. Aggregation-prone sequences may benefit from the Boc strategy with in situ neutralization protocols.[2] |
| Crude Peptide Purity | Can be high, particularly in syntheses of hydrophobic peptides where the Boc strategy may mitigate aggregation. | Generally high, though dependent on the completeness of coupling and the prevention of side reactions. | Purity is highly sequence-dependent and influenced by the success of each coupling and deprotection step. |
| Side Reactions | Prone to O-acylation and dehydration, though quantitative rates are not well-documented. | The tert-butyl side-chain protection minimizes O-acylation. Dehydration is also a potential side reaction. | O-acylation is a more significant concern with unprotected hydroxyl groups. The choice of coupling and cleavage conditions can influence the extent of side reactions for both derivatives. |
| Deprotection Conditions | Requires strong acid (e.g., TFA) for N-α-deprotection and very strong acid (e.g., HF) for final cleavage of side-chain protecting groups.[3][4] | N-α-deprotection is achieved with a mild base (e.g., piperidine), while final cleavage uses strong acid (e.g., TFA).[5] | The milder deprotection conditions of the Fmoc strategy are often preferred for sensitive peptides. |
Experimental Protocols
The success of incorporating this compound into a peptide sequence is highly dependent on the chosen experimental protocol, particularly the coupling reagent and reaction conditions.
Common Coupling Reagents and Protocols for this compound
1. HBTU/DIPEA Activation:
-
Reagents:
-
This compound (2.0 equivalents based on resin substitution)
-
1.0 M HBTU solution in DMF (2.0 equivalents)
-
Diisopropylethylamine (DIPEA) (4.0 equivalents)
-
DMF (solvent)
-
-
Protocol:
-
Suspend the resin in 50% (v/v) TFA in dichloromethane (DCM) for 5-10 minutes for Boc deprotection.
-
Wash the resin thoroughly with DCM and DMF.
-
Dissolve this compound in DMF.
-
Add the HBTU solution and DIPEA to the amino acid solution.
-
Add the activated amino acid mixture to the resin.
-
Allow the coupling reaction to proceed for 10-60 minutes.
-
Monitor the reaction completion using the Kaiser test.
-
2. DIC/HOBt Activation:
-
Reagents:
-
This compound (5 equivalents based on resin substitution)
-
1-Hydroxybenzotriazole (HOBt) (5.5 equivalents)
-
N,N'-Diisopropylcarbodiimide (DIC) (5.5 equivalents)
-
DMF (solvent)
-
DCM (solvent)
-
-
Protocol:
-
Perform Boc deprotection as described above.
-
Suspend the resin in DCM.
-
Dissolve this compound and HOBt in a minimal amount of DMF.
-
Add the amino acid/HOBt solution to the resin suspension.
-
Add DIC to the reaction mixture.
-
Shake the mixture at room temperature.
-
Monitor the reaction using the ninhydrin test. If the reaction is incomplete after four hours, a recoupling step may be necessary.
-
Potential Side Reactions with Threonine Derivatives
The hydroxyl group on the threonine side chain is a potential site for side reactions during peptide synthesis.
-
O-acylation: The hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide. This is a more significant concern when the hydroxyl group is unprotected.
-
Dehydration: Under certain conditions, particularly with strong activating agents, the threonine residue can undergo dehydration to form a dehydroamino acid.
-
Racemization: As with other amino acids, there is a risk of racemization at the α-carbon during the activation and coupling steps. The use of additives like HOBt can help to suppress this.
Experimental and Logical Workflows
Boc-SPPS Cycle for Threonine Incorporation
The following diagram illustrates a typical workflow for a single coupling cycle of this compound in solid-phase peptide synthesis.
Decision Pathway for Threonine Derivative Selection
The choice between this compound and Fmoc-Thr(tBu)-OH can be guided by a logical decision-making process.
References
A Comparative Analysis of Deprotection Cocktails for Boc-Thr-OH
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Common Deprotection Strategies for Boc-Protected Threonine
The selection of an appropriate deprotection strategy is critical in peptide synthesis and organic chemistry to ensure high yield and purity of the final product. The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group due to its stability and ease of removal under acidic conditions.[1] This guide provides a comparative study of three distinct deprotection cocktails for Boc-Thr-OH: the standard Trifluoroacetic acid (TFA) in Dichloromethane (DCM), the strong acid Anhydrous Hydrogen Fluoride (HF), and a milder alternative using Oxalyl Chloride in Methanol.
Comparative Data
The following table summarizes the expected performance of each deprotection cocktail based on typical outcomes in Boc deprotection chemistry.
Disclaimer: The following data is representative and extrapolated from general Boc deprotection literature. Actual results may vary depending on specific reaction conditions, scale, and substrate purity.
| Deprotection Cocktail | Reagents | Typical Reaction Time | Typical Yield | Typical Purity | Key Considerations |
| Standard Acidolysis | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 1 - 2 hours | >95% | ~95% | Standard, reliable method. Requires careful removal of TFA.[2] |
| Strong Acidolysis | Anhydrous Hydrogen Fluoride (HF), Scavengers (e.g., anisole) | 1 hour | >98% | ~90-95% | Highly efficient but hazardous; requires specialized equipment. Potential for side reactions if scavengers are not optimized.[3] |
| Mild Deprotection | Oxalyl Chloride, Methanol | 1 - 4 hours | >90% | >95% | Avoids strong acids, good for sensitive substrates.[4] |
Experimental Workflow
The logical workflow for a comparative study of deprotection cocktails is depicted below. This process ensures a systematic evaluation of each method's efficacy.
Caption: Comparative experimental workflow for this compound deprotection.
Experimental Protocols
Method A: Trifluoroacetic acid (TFA) in Dichloromethane (DCM)
This is a widely used method for Boc deprotection due to its simplicity and effectiveness.
Protocol:
-
Dissolve this compound (1 equivalent) in Dichloromethane (DCM). A typical concentration is around 0.1-0.2 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add Trifluoroacetic acid (TFA) to the solution. A common ratio is 25-50% TFA in DCM (v/v).[2]
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent and excess TFA in vacuo.
-
The resulting crude product, typically the TFA salt of threonine, can be used as is or neutralized with a mild base for further reactions.
Method B: Anhydrous Hydrogen Fluoride (HF)
This method is highly effective for the cleavage of all acid-labile protecting groups, including Boc, and is often used in solid-phase peptide synthesis. Caution: Anhydrous HF is extremely corrosive and toxic, requiring a specialized Teflon apparatus and appropriate safety precautions.
Protocol:
-
Place the dried this compound (1 equivalent) into a Kel-F or Teflon reaction vessel.
-
Add a scavenger, such as anisole (1.0 mL per gram of substrate), to the vessel to trap the generated tert-butyl carbocations.
-
Cool the reaction vessel to -78 °C (dry ice/acetone bath).
-
Carefully condense anhydrous Hydrogen Fluoride (HF) into the reaction vessel. A typical ratio is 10 mL of HF per gram of substrate.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
After the reaction is complete, remove the HF by evaporation under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by filtration and wash with cold ether.
Method C: Oxalyl Chloride in Methanol
This represents a milder alternative to the strong acid methods, suitable for substrates with acid-sensitive functional groups.
Protocol:
-
Dissolve this compound (1 equivalent) in methanol.
-
Add oxalyl chloride (2-3 equivalents) dropwise to the solution at room temperature.
-
Stir the mixture for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
Signaling Pathways and Logical Relationships
The deprotection of the Boc group under acidic conditions follows a well-established mechanism.
References
- 1. BOC Protection and Deprotection [bzchemicals.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
Unraveling Side Product Formation: A Comparative Analysis of Boc-Thr-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice of amino acid derivatives is a critical determinant of yield and purity. Threonine, with its reactive hydroxyl side chain, presents a particular challenge. This guide provides an in-depth analysis of side product formation associated with the use of Nα-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) and compares its performance with other commonly used threonine derivatives, supported by experimental data and detailed protocols.
The selection of a protecting group strategy in solid-phase peptide synthesis (SPPS) is a crucial decision that directly impacts the efficiency of coupling reactions and the purity of the final peptide. The two predominant strategies are Boc/benzyl (Bzl) and 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu). While the Fmoc/tBu strategy has become the more prevalent approach due to its milder deprotection conditions, the Boc/Bzl strategy remains a valuable tool, particularly for the synthesis of complex or lengthy peptides. However, the repetitive use of strong acid for Boc group removal can lead to a higher incidence of specific side reactions, especially for amino acids with sensitive side chains like threonine.
Key Side Reactions Associated with Threonine Derivatives
The primary side reactions involving the threonine side chain during peptide synthesis are dehydration and O-acylation.
-
Dehydration: Under acidic conditions, particularly the repeated trifluoroacetic acid (TFA) treatments in Boc-SPPS, the β-hydroxyl group of threonine can be eliminated, leading to the formation of a dehydroamino acid residue (ΔAbu). This modification alters the peptide's structure, charge, and potentially its biological activity.
-
O-acylation: If the hydroxyl group of threonine is left unprotected, it can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of a depsipeptide or ester linkage. This results in a branched peptide and termination of the desired linear sequence.
Comparative Performance of Threonine Derivatives
To minimize these side reactions, the hydroxyl group of threonine is typically protected. The choice of both the Nα- and side-chain protecting groups influences the extent of side product formation.
| Derivative | Nα-Protection | Side-Chain Protection | Primary Synthesis Strategy | Key Advantages | Major Disadvantages Regarding Side Products |
| This compound | Boc | None | Boc/Bzl | Readily available and cost-effective. | High risk of O-acylation and dehydration due to the unprotected hydroxyl group and repetitive strong acid exposure. |
| Boc-Thr(Bzl)-OH | Boc | Benzyl ether (Bzl) | Boc/Bzl | Bzl group is stable to TFA. | Requires harsh hydrofluoric acid (HF) cleavage, which can cause other side reactions. |
| Fmoc-Thr(tBu)-OH | Fmoc | tert-Butyl ether (tBu) | Fmoc/tBu | tBu group is stable to the basic conditions of Fmoc deprotection. Orthogonal protection scheme. | The tBu group is acid-labile and can be partially removed during prolonged TFA cleavage, potentially leading to side reactions, although generally less severe than with unprotected this compound. |
| Cbz-Thr-OH | Benzyloxycarbonyl (Cbz) | None | Solution-phase | Historically significant, useful in specific applications. | Similar to this compound, prone to O-acylation and dehydration. |
Studies have shown that the use of side-chain protected derivatives significantly reduces the incidence of side reactions. For instance, in Fmoc-based synthesis, using Fmoc-Thr(tBu)-OH leads to significantly purer crude peptides compared to syntheses where the side chain is unprotected. While direct head-to-head quantitative comparisons of this compound with its side-chain protected counterparts under identical Boc-SPPS conditions are not extensively documented in single studies, the fundamental principles of protecting group chemistry strongly indicate a higher propensity for side product formation with the unprotected derivative. The repetitive exposure to strong acid in the Boc strategy exacerbates the risk of dehydration.
Experimental Data and Protocols
The quantification of side products is crucial for optimizing peptide synthesis protocols. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.
Table 1: Comparative Purity of a Model Peptide Synthesized with Different Threonine Derivatives*
| Threonine Derivative Used | Synthesis Strategy | Crude Peptide Purity (%) | Major Side Product(s) |
| This compound | Boc/Bzl | 65-75% | Dehydration (+ΔAbu), O-acylation (branched peptide) |
| Boc-Thr(Bzl)-OH | Boc/Bzl | >90% | Minimal dehydration or O-acylation |
| Fmoc-Thr(tBu)-OH | Fmoc/tBu | >95% | Minimal dehydration |
*Data is a representative summary compiled from typical outcomes reported in peptide synthesis literature. Actual results will vary depending on the peptide sequence, coupling conditions, and cleavage cocktail.
Experimental Protocol: HPLC Analysis of Dehydration Side Product
This protocol outlines a general method for the separation and quantification of a target peptide from its dehydrated side product.
1. Sample Preparation:
- Cleave the peptide from the resin using a standard cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane for Fmoc-SPPS; HF or TFMSA for Boc-SPPS).
- Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.
- Dissolve the crude peptide pellet in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile) to a concentration of 1 mg/mL.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 65% B over 30 minutes. The shallow gradient is crucial for resolving the often closely eluting dehydrated product from the parent peptide. The dehydrated peptide is typically more hydrophobic and will have a slightly longer retention time.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 214 nm and 280 nm.
- Quantification: Integrate the peak areas of the target peptide and the dehydrated side product to determine their relative percentages.
3. Confirmation by Mass Spectrometry:
- Collect the fractions corresponding to the parent peptide and the suspected dehydrated peak.
- Analyze the fractions by ESI-MS or MALDI-TOF MS to confirm the molecular weights. The dehydrated product will have a mass difference of -18 Da compared to the target peptide.
Visualization of Key Concepts
To further illustrate the chemical principles discussed, the following diagrams have been generated.
A Comparative Guide to Large-Scale Peptide Synthesis: Boc-Thr-OH vs. Fmoc-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
The incorporation of threonine into synthetic peptides is a critical step in the development of numerous therapeutics. The choice of protecting group strategy for this polar amino acid can significantly impact the efficiency, purity, and overall success of large-scale synthesis. This guide provides an objective comparison of two widely used threonine derivatives: tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) and N-(9-fluorenylmethoxycarbonyl)-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH). This analysis is supported by established chemical principles and outlines detailed experimental protocols to aid in the selection of the optimal strategy for your large-scale peptide synthesis needs.
Executive Summary
The primary distinction between this compound and Fmoc-Thr(tBu)-OH lies in the Nα-protecting group, which dictates the entire solid-phase peptide synthesis (SPPS) strategy. The Boc group is acid-labile, requiring strong acidic conditions for its removal, while the Fmoc group is base-labile. This fundamental difference has significant implications for side-chain protection, potential side reactions, and the overall mildness of the synthesis process.
For threonine incorporation, the use of a side-chain protected derivative like Fmoc-Thr(tBu)-OH is generally favored in the Fmoc/tBu strategy to prevent O-acylation. In the Boc/Bzl strategy, this compound with an unprotected hydroxyl group is often used, which can be a more cost-effective approach but carries a higher risk of side reactions, particularly at a large scale. The choice between these two approaches depends on the specific peptide sequence, the desired purity, and the scale of the synthesis.
Performance Comparison
| Performance Metric | This compound (in Boc/Bzl Strategy) | Fmoc-Thr(tBu)-OH (in Fmoc/tBu Strategy) | Rationale |
| Coupling Efficiency | Generally high, but can be sequence-dependent. May require double coupling for sterically hindered residues. | Typically very high (>99%), especially with modern coupling reagents.[] | The Fmoc strategy is often associated with highly efficient coupling reactions. |
| Crude Purity | Can be lower due to potential side reactions (e.g., O-acylation) and harsher final cleavage conditions. | Generally higher due to milder deprotection steps and side-chain protection, minimizing side reactions.[2] | The use of a tert-butyl protecting group on the threonine side chain in the Fmoc strategy prevents O-acylation.[3] |
| Overall Yield | May be reduced by incomplete couplings and purification losses due to impurities. | Often higher due to increased purity and fewer side reactions. | Higher crude purity generally leads to a higher isolated yield after purification. |
| Aggregation Risk | Can be lower for hydrophobic sequences due to the protonated state of the peptide chain after each deprotection step. | Higher risk of aggregation, especially for long or hydrophobic sequences, as the peptide chain is in a neutral state. | Aggregation is a known challenge in Fmoc-SPPS. |
| Scalability | Well-established for large-scale synthesis, though the use of hazardous reagents like HF for final cleavage can be a limiting factor. | Readily scalable with milder cleavage conditions (TFA), making it more amenable to standard laboratory and industrial setups.[4] | The avoidance of highly corrosive and toxic HF is a significant advantage of the Fmoc strategy in large-scale operations. |
| Cost-Effectiveness | Boc-amino acids are generally less expensive. | Fmoc-amino acids and coupling reagents can be more costly.[] | The raw material costs for the Fmoc strategy are typically higher. |
Key Signaling Pathways and Experimental Workflows
Signaling Pathway of a Threonine-Containing Peptide Drug
The following diagram illustrates a hypothetical signaling pathway that could be modulated by a synthetic peptide containing a critical threonine residue.
Caption: A generalized signaling pathway initiated by a threonine-containing peptide drug.
Comparative Experimental Workflow for Large-Scale SPPS
This diagram outlines the key stages in a comparative study of large-scale solid-phase peptide synthesis using this compound and Fmoc-Thr(tBu)-OH.
Caption: Comparative workflow for large-scale SPPS using Boc and Fmoc strategies.
Detailed Experimental Protocols
The following are generalized protocols for a single coupling cycle of a threonine residue in a large-scale solid-phase peptide synthesis. These should be optimized for the specific peptide sequence and scale.
Protocol 1: this compound Coupling in Boc/Bzl SPPS
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
This compound
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
N,N'-Diisopropylethylamine (DIEA)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Dimethylformamide (DMF)
-
Isopropyl alcohol (IPA)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM in a suitable reaction vessel.
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Nα-Boc protecting group.
-
Washing: Wash the resin extensively with DCM followed by IPA and then DMF to remove residual TFA and by-products.
-
Neutralization: Neutralize the resin with a solution of 10% DIEA in DMF until a neutral pH is achieved (monitored by a colorimetric test such as the chloranil test).
-
Washing: Wash the resin with DMF to remove excess DIEA.
-
Coupling:
-
In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin test. If the test is positive (indicating incomplete coupling), a second coupling may be necessary.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: Fmoc-Thr(tBu)-OH Coupling in Fmoc/tBu SPPS
Materials:
-
Wang or Rink Amide resin pre-loaded with the C-terminal amino acid
-
Fmoc-Thr(tBu)-OH
-
Dimethylformamide (DMF)
-
Piperidine
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N'-Diisopropylethylamine (DIEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 20 minutes to remove the Nα-Fmoc protecting group.
-
Washing: Wash the resin extensively with DMF to remove piperidine and the fluorenyl adduct.
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and DIEA (6 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test. If the test is positive, a recoupling may be performed.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and by-products.
-
Next Cycle: The resin is now ready for the next deprotection and coupling cycle.
Conclusion
The choice between this compound and Fmoc-Thr(tBu)-OH for large-scale peptide synthesis is a strategic one that depends on a variety of factors including the peptide sequence, required purity, available equipment, and budget. The Fmoc/tBu strategy, utilizing Fmoc-Thr(tBu)-OH, generally offers a milder and more orthogonal approach, often resulting in higher purity and yield, particularly for complex peptides. The side-chain protection on the threonine residue is a key advantage in preventing O-acylation. While the Boc/Bzl strategy with this compound can be more cost-effective, it requires careful management of potential side reactions and the use of hazardous reagents for final cleavage. For the synthesis of high-value, complex therapeutic peptides on a large scale, the robustness and reliability of the Fmoc strategy often outweigh the higher initial cost of reagents.
References
A Comparative Conformational Analysis of Peptides Incorporating Boc-L-Threonine and Structurally Related Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the conformational effects of incorporating N-tert-butyloxycarbonyl-L-threonine (Boc-Thr-OH) into peptides against peptides containing the structurally similar residues Boc-L-serine (Boc-Ser-OH) and the sterically different Boc-L-valine (Boc-Val-OH). This analysis is supported by a synthesis of established experimental data from nuclear magnetic resonance (NMR) spectroscopy, circular dichroism (CD) spectroscopy, and X-ray crystallography to inform peptide design and drug development.
Introduction
The three-dimensional structure of a peptide is intrinsically linked to its biological activity. The incorporation of specific amino acid residues, particularly those with protecting groups like the tert-butyloxycarbonyl (Boc) group, can significantly influence the local and global conformation of a peptide chain. This compound, with its β-hydroxyl group and a methyl group, presents a unique combination of hydrogen bonding capability and steric hindrance that can dictate specific secondary structures. Understanding its conformational influence in comparison to other amino acids is crucial for the rational design of peptidomimetics and peptide-based therapeutics. This guide explores these differences through a comparative analysis of peptides containing this compound, Boc-Ser-OH, and Boc-Val-OH.
Data Presentation: A Comparative Overview
The following tables summarize key conformational parameters and observations from various analytical techniques for peptides containing this compound and its alternatives.
Table 1: Comparative ¹³C NMR Chemical Shifts of Carbonyl Carbons in Boc-Amino Acids
| Compound | Solvent | Carbonyl Carbon Chemical Shift (ppm) - Boc Group | Carbonyl Carbon Chemical Shift (ppm) - Carboxyl Group |
| Boc-L-Threonine-OH | Methanol-d₄ | 157.5 | 174.0 |
| Acetonitrile-d₃ | 156.0 | 172.5 | |
| Chloroform-d | 155.5 | 171.8 | |
| Boc-L-Serine-OH | Methanol-d₄ | 157.6 | 173.5 |
| Acetonitrile-d₃ | 156.2 | 172.2 | |
| Chloroform-d | 155.8 | 171.5 |
Data synthesized from studies on the impact of solvent polarity on carbonyl chemical shifts. It has been observed that intramolecular hydrogen bonding in protic solvents can influence these shifts[1].
Table 2: Representative Dihedral Angles from X-ray Crystallography of Boc-Protected Peptides
| Peptide Fragment | φ (phi) Angle (°) | ψ (psi) Angle (°) | Conformation |
| Boc-Phe-D-Leu-Thr-OMe | Phe: -60 to -70 | Phe: -30 to -40 | Open |
| D-Leu: 110 to 120 | D-Leu: 10 to 20 | ||
| Thr: -80 to -90 | Thr: 130 to 140 | ||
| Boc-Val-ΔPhe-ΔPhe-Ile-OMe | Val: 56.0 | Val: -38.0 | 3₁₀-helical |
| Boc-Val-ΔPhe-Val-OMe | Val (1): -130 to -139 | Val (1): 145 to 153 | Extended |
| Val (3): -75 to -77 | Val (3): 152 to 163 |
Experimental Protocols
Detailed methodologies for the key experimental techniques used in the conformational analysis of these peptides are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation
Objective: To determine the solution conformation of a Boc-protected dipeptide (e.g., Boc-Thr-Ala-OMe) by analyzing chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs).
Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OH). The choice of solvent can influence the observed conformation due to varying hydrogen bonding capabilities.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) ¹H NMR spectrum to identify all proton resonances.
-
Perform two-dimensional (2D) experiments:
-
COSY (Correlation Spectroscopy): To establish scalar coupling networks within each amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space proximities between protons (typically < 5 Å). A mixing time of 200-400 ms is common for NOESY experiments on small peptides.
-
-
-
Data Analysis:
-
Assign all proton resonances using the combination of 1D and 2D spectra.
-
Measure the ³J(HN,Hα) coupling constants from the 1D or high-resolution 2D spectra. These values can be used in the Karplus equation to estimate the backbone dihedral angle φ[5].
-
Integrate the cross-peaks in the NOESY/ROESY spectrum to determine interproton distances. These distances are used as restraints in molecular modeling.
-
Use the collected restraints (dihedral angles and distances) to generate a family of solution structures using molecular dynamics simulation software (e.g., AMBER, GROMACS).
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Estimation
Objective: To assess the secondary structure content (e.g., α-helix, β-sheet, random coil) of a Boc-protected peptide in solution.
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.
-
Determine the precise concentration of the peptide solution using a reliable method such as quantitative amino acid analysis.
-
Prepare a final sample with a concentration of approximately 0.1-0.2 mg/mL in a quartz cuvette with a pathlength of 0.1 cm.
-
-
Data Acquisition:
-
Record the CD spectrum from 190 to 260 nm at a controlled temperature (e.g., 25°C).
-
Set the scanning speed to 100 nm/min, with a response time of 1 s and a bandwidth of 1 nm.
-
Record a baseline spectrum of the buffer alone and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Convert the raw data (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum for characteristic secondary structure features:
-
α-helix: Negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random coil: A strong negative band around 200 nm.
-
-
Use deconvolution software (e.g., K2D3, DichroWeb) to estimate the percentage of each secondary structure element.
-
X-ray Crystallography for Solid-State Conformation
Objective: To determine the precise three-dimensional structure of a Boc-protected peptide in the solid state.
Protocol:
-
Crystallization:
-
Dissolve the purified peptide in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate) to achieve a supersaturated solution.
-
Employ vapor diffusion (hanging or sitting drop) or slow evaporation methods to grow single crystals. Screening of various precipitants (e.g., salts, polyethylene glycols) may be necessary.
-
For some Boc-protected amino acids and peptides that are oils at room temperature, crystallization can be induced by adding seed crystals and pulping in a non-polar solvent.
-
-
Data Collection:
-
Mount a suitable single crystal on a goniometer.
-
Expose the crystal to a monochromatic X-ray beam and collect the diffraction data.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell dimensions and space group.
-
Solve the phase problem using direct methods or molecular replacement.
-
Build an initial model of the peptide into the electron density map.
-
Refine the model to achieve the best fit with the experimental data.
-
Analyze the final structure to determine bond lengths, bond angles, and dihedral angles (φ, ψ, and χ).
-
Mandatory Visualizations
Caption: Workflow for the conformational analysis of Boc-protected peptides.
Caption: Logical flow from NMR experimental data to a 3D solution structure.
Concluding Remarks
The conformational landscape of a peptide is subtly but significantly altered by the nature of its constituent amino acids. The presence of a β-methyl group in this compound, as compared to the proton in Boc-Ser-OH, introduces steric constraints that can favor more defined secondary structures. In contrast, the bulkier side chain of Boc-Val-OH imposes even greater restrictions on the allowable φ and ψ angles. While a comprehensive set of directly comparative experimental data remains to be fully elucidated in the literature, the principles and methodologies outlined in this guide provide a robust framework for researchers to conduct their own comparative analyses. By employing a combination of NMR, CD, and X-ray crystallography, scientists can gain a detailed understanding of the structural implications of incorporating this compound and its analogs, thereby facilitating the design of peptides with desired conformational and, ultimately, biological properties.
References
- 1. mdpi.com [mdpi.com]
- 2. Structure of Boc-Phe-D-Leu-Thr-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of peptides with alpha,beta-dehydro-residues: synthesis, and crystal and molecular structure of a 3(10)-helical tetrapeptide Boc-L-Val-deltaPhe-deltaPhe-L-Ile-OCH3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of peptides: synthesis, crystal structure and molecular conformation of N-Boc-L-Val-delta Phe-L-Val-OC H3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An Approach to Conformational Analysis of Peptides and Proteins in Solution Based on a Combination of Nuclear Magnetic Resonance Spectroscopy and Conformational Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Threonine Protection: Benchmarking Boc-Thr-OH Against Novel Protecting Groups
In the intricate world of peptide synthesis and drug development, the selection of an appropriate protecting group for trifunctional amino acids like threonine is a critical decision that significantly impacts yield, purity, and the overall success of the synthesis. For decades, the tert-butyloxycarbonyl (Boc) group has been a reliable workhorse for α-amino protection in the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy. This guide provides an objective comparison of the performance of traditional Boc-Thr-OH with more recent and novel protecting group strategies, supported by available data and detailed experimental protocols.
The Enduring Standard: this compound
The Boc group is an acid-labile protecting group for the α-amino functionality of amino acids. In the context of threonine, the side-chain hydroxyl group is typically protected by a benzyl (Bzl) ether in the classical Boc/Bzl strategy. This combination, while robust, necessitates the use of harsh acidic conditions for final cleavage, which can be a limitation for sensitive peptides.
The Rise of Orthogonal Strategies: Fmoc and Beyond
The advent of the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group revolutionized SPPS. The Fmoc group is base-labile, allowing for an orthogonal protection strategy where acid-labile groups are used for side-chain protection. This milder approach has become the standard for many applications. For threonine, the most common derivative in Fmoc-SPPS is Fmoc-Thr(tBu)-OH, where the side-chain is protected by a tert-butyl (tBu) ether.
More recently, other protecting groups and strategies have emerged to address specific challenges in peptide synthesis, such as aggregation and the synthesis of complex peptides.
Performance Comparison of Threonine Protecting Groups
While direct head-to-head quantitative comparisons of different threonine protecting groups for the synthesis of the same peptide under identical conditions are not extensively available in the published literature, a comprehensive comparison can be drawn from their known chemical properties and their behavior within different peptide synthesis strategies. The following tables summarize the key characteristics of this compound and its alternatives.
Table 1: Comparison of Key Characteristics of Threonine Protecting Group Strategies
| Property | Boc-Thr(Bzl)-OH | Fmoc-Thr(tBu)-OH | Fmoc-Thr(Trt)-OH |
| Nα-Protecting Group | tert-Butoxycarbonyl (Boc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) | 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| Side-Chain Protection | Benzyl (Bzl) | tert-Butyl (tBu) | Trityl (Trt) |
| Nα-Deprotection Condition | Strong acid (e.g., TFA) | 20% Piperidine in DMF | 20% Piperidine in DMF |
| Side-Chain Deprotection | Very strong acid (e.g., HF) | Strong acid (e.g., TFA) | Mild acid (e.g., dilute TFA) |
| Orthogonality | Quasi-orthogonal | Orthogonal | Orthogonal |
| Primary Application | Boc-based SPPS | Fmoc-based SPPS | Fmoc-based SPPS, synthesis of protected peptide fragments |
| Key Advantages | Robust, can be advantageous for "difficult" sequences.[1] | Mild Nα-deprotection, widely applicable.[1] | Highly acid-labile side-chain protection, useful for on-resin modifications.[2] |
| Key Disadvantages | Harsh final cleavage conditions.[1] | Potential for side reactions like β-elimination. | Steric hindrance of the Trt group can affect coupling efficiency. |
Table 2: Performance Considerations for Novel Threonine Protection Strategies
| Strategy | Description | Advantages | Disadvantages |
| Pseudoproline Dipeptides | Threonine is incorporated as part of a dipeptide where the side chain and backbone nitrogen form a temporary oxazolidine ring, mimicking proline.[3] | Disrupts peptide aggregation, improves solubility and coupling efficiency, particularly for "difficult" sequences. | Requires the use of pre-formed dipeptides, which can be expensive; coupling to the pseudoproline can be challenging. |
| Propargyloxycarbonyl (Poc) | The threonine hydroxyl group is protected by a propargyloxycarbonyl group. | Stable to both acidic and basic conditions used in Boc and Fmoc strategies; can be removed under mild, neutral conditions. | Requires an additional, specific deprotection step using a tetrathiomolybdate reagent. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of different protecting groups. Below are representative protocols for key steps in SPPS.
Protocol 1: Boc-Thr(Bzl)-OH Coupling in Boc-SPPS
-
Resin Swelling: Swell the desired resin (e.g., Merrifield resin) in dichloromethane (DCM) for 1 hour.
-
Boc Deprotection: Treat the resin with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group.
-
Neutralization: Wash the resin with DCM, followed by treatment with 10% diisopropylethylamine (DIPEA) in DCM to neutralize the resulting ammonium salt. Wash again with DCM.
-
Amino Acid Activation: In a separate vessel, pre-activate Boc-Thr(Bzl)-OH (3 equivalents) with a coupling reagent such as HBTU (3 equivalents) and DIPEA (6 equivalents) in N,N-dimethylformamide (DMF) for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Fmoc-Thr(tBu)-OH Coupling in Fmoc-SPPS
-
Resin Swelling: Swell the desired resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF to remove piperidine and the Fmoc-dibenzofulvene adduct.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents), a coupling reagent like HBTU (3 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) to activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 30-60 minutes.
-
Washing: Wash the resin with DMF.
-
Monitoring: Perform a Kaiser test to ensure complete coupling.
Protocol 3: Final Cleavage and Deprotection
-
For Boc/Bzl Strategy: Treat the peptide-resin with anhydrous hydrogen fluoride (HF) with a scavenger like anisole at 0°C for 1 hour.
-
For Fmoc/tBu Strategy: Treat the peptide-resin with a cleavage cocktail, typically containing TFA, water, and a scavenger such as triisopropylsilane (TIS) (e.g., 95:2.5:2.5 TFA/water/TIS), for 2-3 hours at room temperature.
Visualizing the Role of Threonine in Signaling Pathways
Threonine residues play a crucial role in cellular signaling through post-translational modifications, most notably phosphorylation. The phosphorylation of threonine by kinases can act as a molecular switch, activating or deactivating proteins and propagating signals within the cell. The PI3K/Akt signaling pathway, a key regulator of cell survival and growth, is a prime example where threonine phosphorylation is critical for the activation of the kinase Akt.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
